3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFVHKXWXHRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591472 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704879-74-3 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Spectroscopic Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
A Spectroscopic Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 8-amino substituted analogue, 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine, represents a key intermediate for the development of novel therapeutics, particularly in areas requiring modulation of targets through an aniline-like moiety. Rigorous structural confirmation of such molecules is paramount for regulatory approval and ensuring reproducible pharmacological activity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. We delve into the causality behind experimental choices, provide validated protocols, and demonstrate how an integrated spectroscopic approach serves as a self-validating system for unambiguous structure verification.
Introduction: The Benzoxazine Scaffold and the Imperative of Spectroscopic Validation
The benzoxazine heterocyclic system is a cornerstone in drug discovery, valued for its conformational rigidity and synthetic tractability.[3] The introduction of an amino group at the C8 position provides a critical handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
The journey from a synthesized molecule to a viable drug candidate is underpinned by absolute certainty of its chemical structure and purity. Spectroscopic techniques are the bedrock of this certainty.
-
NMR Spectroscopy provides a detailed atomic map of the molecule.
-
IR Spectroscopy rapidly confirms the presence of key functional groups.
-
Mass Spectrometry gives the exact molecular weight and offers clues to the molecular framework through fragmentation.
This guide will treat these three techniques not as isolated data points, but as a cohesive, interdependent workflow for the definitive structural elucidation of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine.
Molecular Identity and Physicochemical Properties
The first step in any analysis is to define the molecule's fundamental properties. The structure, with a systematic numbering scheme for spectroscopic assignment, is presented below.
Caption: Structure of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| Exact Mass | 150.07931 Da | (Calculated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise in Action: Experimental Protocol Design
The choice of experimental parameters is critical for acquiring high-quality, interpretable data. A robust protocol is not merely a series of steps but a reasoned approach to maximizing information content.
Workflow: NMR Sample Preparation and Acquisition
Caption: Standardized workflow for NMR analysis of the target compound.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The presence of the electron-donating amino (-NH₂) and ether (-O-) groups, along with the secondary amine (-NH-), creates a distinct chemical shift environment for each proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H5 | ~6.55 | d | 1H | ~7.8 | Ortho to -O- (shielding), meta to -NH- (shielding). |
| H6 | ~6.65 | t | 1H | ~7.8 | Ortho to -NH- and meta to -O-. |
| H7 | ~6.15 | d | 1H | ~7.8 | Ortho to both -NH₂ and -NH- groups (strong shielding). |
| -NH- (Pos. 4) | ~5.70 | s (br) | 1H | - | Exchangeable proton on a secondary aniline-like nitrogen. |
| -NH₂ (Pos. 8) | ~4.80 | s (br) | 2H | - | Exchangeable protons on a primary aromatic amine. |
| -CH₂- (Pos. 2) | ~4.20 | t | 2H | ~4.5 | Methylene group adjacent to the electronegative oxygen atom. |
| -CH₂- (Pos. 3) | ~3.30 | t | 2H | ~4.5 | Methylene group adjacent to the nitrogen atom. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon chemical shifts are highly sensitive to the local electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C8a | ~142.0 | Aromatic carbon attached to oxygen, deshielded. |
| C8 | ~135.0 | Aromatic carbon attached to the primary amine. |
| C4a | ~131.0 | Aromatic carbon attached to the secondary amine. |
| C6 | ~117.0 | Aromatic CH carbon. |
| C5 | ~115.0 | Aromatic CH carbon. |
| C7 | ~105.0 | Aromatic CH carbon, strongly shielded by two adjacent nitrogen atoms. |
| C2 | ~64.0 | Aliphatic carbon attached to oxygen (-O-CH₂-). |
| C3 | ~43.0 | Aliphatic carbon attached to nitrogen (-N-CH₂-). |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups, serving as a crucial validation step.
Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses ATR for its simplicity and reproducibility, requiring no sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum (typically 16-32 scans) over a range of 4000-600 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine will be dominated by vibrations from the N-H, C-O, C-N, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3350 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp-to-medium peaks confirming the -NH₂ group.[4] |
| 3350 - 3300 | N-H Stretch | Secondary Amine (-NH-) | A single, sharp peak, often less intense than the -NH₂ signals.[4] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the two -CH₂- groups in the oxazine ring. |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Confirms the primary amine. |
| ~1580 | C=C Stretch | Aromatic Ring | Benzene ring skeletal vibration. |
| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Strong band indicative of the Ar-O-CH₂ linkage. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong band for the Ar-N bond.[4] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight, the single most important piece of data for confirming the molecular formula. Fragmentation patterns further corroborate the proposed structure.
Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a positive ion mode (ESI+) with a capillary voltage of ~3-4 kV.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
Predicted Mass Spectrum and Fragmentation
The primary observation in the ESI+ mass spectrum will be the protonated molecular ion.
-
Expected [M+H]⁺: m/z 151.0866
-
Molecular Formula Confirmation: High-resolution MS (HRMS) should confirm this mass to within 5 ppm, validating the formula C₈H₁₁N₂O⁺.
While ESI is soft, some in-source fragmentation can be induced. A logical fragmentation pathway would involve the cleavage of the oxazine ring, as this is the most labile part of the molecule.
Proposed ESI-MS Fragmentation Pathway
Caption: Plausible fragmentation pathways for the protonated molecule.
Conclusion: An Integrated, Self-Validating Approach
The true power of spectroscopic characterization lies not in a single spectrum, but in the synergy of multiple techniques. The proposed data for 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine forms a self-validating loop:
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MS confirms the molecular weight (150.18 g/mol ) and formula (C₈H₁₀N₂O).
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¹H NMR integration (totaling 10H) and ¹³C NMR count (8 distinct carbons) align perfectly with this formula.
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IR definitively shows the key functional groups (-NH₂, -NH-, Ar-O-R, aromatic ring) whose presence is inferred from the NMR chemical shifts.
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The specific chemical shifts and coupling patterns in NMR allow for the unambiguous assembly of these functional groups into the final benzoxazine structure, which is then corroborated by the fragmentation patterns observed in MS .
This integrated methodology provides an unshakeable foundation for the structural identity of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine, a critical requirement for its advancement in any research or drug development pipeline.
References
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PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. [Link]
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Sharaf El-Din, H. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]
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Journal of the Serbian Chemical Society. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
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ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. [Link]
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ACS Publications. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine Analogues. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2022). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. [Link]
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ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
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ResearchGate. (2017). 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... [Link]
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PubMed Central (PMC). (2022). Efficient synthesis of 1,3-naphtoxazine derivatives using reusable magnetic catalyst (GO-Fe3O4–Ti(IV)): anticonvulsant evaluation and computational studies. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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An In-depth Technical Guide to the Chemical Properties of 8-amino-3,4-dihydro-2H-benzo[b]oxazine
An In-depth Technical Guide to the Chemical Properties of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While literature on this specific parent compound is sparse, this guide synthesizes information from closely related analogues and foundational chemical principles to offer insights into its synthesis, reactivity, and physicochemical characteristics. The document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics based on the benzoxazine scaffold.
Introduction: The Benzoxazine Core in Drug Discovery
The 3,4-dihydro-2H-benzo[b][1][2]oxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for designing ligands that can interact with high specificity to biological targets. Derivatives of this core have shown a wide array of pharmacological activities, including neuroprotective, antioxidant, and potent receptor antagonism.[1] The introduction of an amino group at the 8-position of the aromatic ring, as in 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine, offers a key functional handle for further molecular elaboration, enabling the exploration of new chemical space and the development of next-generation therapeutics.
This guide will delve into the anticipated chemical properties of this compound, providing a foundational understanding for its use in synthetic and medicinal chemistry programs.
Physicochemical Properties
| Property | Estimated Value | Rationale and Commentary |
| Molecular Formula | C₈H₁₀N₂O | Based on the chemical structure. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Anticipated based on related amino-aromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic and heterocyclic portions suggest limited aqueous solubility, while the amino and ether functionalities would impart solubility in polar organic solvents. |
| pKa¹ (Aromatic Amino Group) | ~4-5 | The pKa of aniline is approximately 4.6. The electron-donating nature of the dihydrooxazine ring may slightly increase the basicity of the aromatic amino group.[6][7] |
| pKa² (Secondary Amine) | ~8-9 | The pKa of the secondary amine in the oxazine ring is expected to be similar to that of other N-aryl piperazines.[8] |
Synthesis and Characterization
A robust synthetic protocol for 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine is crucial for its utilization in research. While a specific procedure for this compound is not published, a highly plausible and efficient route can be designed based on established methodologies for analogous structures, such as the synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.[9] The proposed synthesis involves a two-step sequence starting from commercially available 2-amino-3-nitrophenol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Experimental Protocol
Step 1: Synthesis of 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
To a solution of 2-amino-3-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Step 2: Synthesis of 8-Amino-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
Dissolve 8-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization (Anticipated Data)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from similar benzoxazine derivatives, the following spectral characteristics are expected.[3][10]
¹H NMR (in DMSO-d₆):
-
δ 6.5-7.0 ppm (m, 3H): Aromatic protons.
-
δ 4.5-5.0 ppm (s, 2H): -NH₂ protons of the aromatic amine.
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δ 4.2-4.4 ppm (t, 2H): -O-CH₂- protons of the oxazine ring.
-
δ 3.3-3.5 ppm (t, 2H): -N-CH₂- protons of the oxazine ring.
-
δ 5.5-6.0 ppm (br s, 1H): -NH- proton of the oxazine ring.
¹³C NMR (in DMSO-d₆):
-
δ 140-150 ppm: Aromatic carbons attached to oxygen and nitrogen.
-
δ 110-130 ppm: Other aromatic carbons.
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δ 65-70 ppm: -O-CH₂- carbon of the oxazine ring.
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δ 40-45 ppm: -N-CH₂- carbon of the oxazine ring.
FT-IR (KBr, cm⁻¹):
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3400-3200 cm⁻¹: N-H stretching vibrations (aromatic amine and secondary amine).
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching.
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1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching.
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1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.[11][12]
Mass Spectrometry (EI):
-
m/z 150 (M⁺): Molecular ion peak.
-
Key fragmentation patterns would involve the loss of ethylene and subsequent rearrangements of the aromatic core.
Chemical Reactivity
The chemical reactivity of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine is dictated by the interplay of its three key functional components: the electron-rich aromatic ring, the primary aromatic amine, and the secondary amine within the oxazine ring.
Caption: Reactivity map of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Reactions at the Aromatic Amine
The primary aromatic amine at the 8-position is a versatile functional group. It can readily undergo:
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modulate the electronic properties of the ring and to introduce further points of diversity.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures would convert the amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).
Reactions at the Secondary Amine
The secondary amine in the oxazine ring is also nucleophilic and can participate in:
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under palladium catalysis, for example) to introduce substituents on the nitrogen atom. This is a key strategy in the synthesis of many biologically active 1,4-benzoxazine derivatives.
-
Acylation: Similar to the primary amine, the secondary amine can be acylated, though its reactivity may be slightly lower due to steric hindrance.
Reactions on the Aromatic Ring
The presence of the amino and the ether oxygen functionalities makes the benzene ring electron-rich and thus highly activated towards electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the positions ortho and para to them.
Applications in Drug Development and Research
8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine is a valuable building block for the synthesis of compound libraries for high-throughput screening. The presence of two distinct amine functionalities allows for selective and differential functionalization, leading to a wide range of derivatives.
Potential therapeutic areas for derivatives of this scaffold include:
-
Central Nervous System (CNS) Disorders: As evidenced by the neuroprotective and antioxidant activities of related compounds.[1]
-
Serotonin Receptor Modulation: The benzoxazine core is present in known serotonin receptor antagonists.[13]
-
Antimicrobial Agents: The broader class of benzoxazines has been investigated for antibacterial and antifungal properties.[14]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine is not available, general precautions for handling aromatic amines should be followed. A safety data sheet for the related compound 8-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one suggests the following:[2]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Toxicity: Aromatic amines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine represents a promising and versatile scaffold for the development of novel chemical entities with potential therapeutic applications. Although direct experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its anticipated chemical properties, a plausible synthetic route, and its potential reactivity based on sound chemical principles and data from closely related analogues. It is our hope that this document will serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the exploration and exploitation of this important chemical entity.
References
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- Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
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GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][3]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(01), 212–220.
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Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.
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ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives. Retrieved from [Link]
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The Ascending Trajectory of 8-Amino-1,4-Benzoxazine Derivatives: A Technical Guide to Their Neuroprotective and Antioxidant Activities
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the benzoxazine scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biological activities. This guide delves into a specific, highly promising subclass: the 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine derivatives. Our focus will be to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of their synthesis, and particularly their well-documented neuroprotective and antioxidant properties. While the broader benzoxazine family exhibits anticancer, antimicrobial, and anti-inflammatory potential, the 8-amino substituted analogs have carved a significant niche in the realm of neurodegenerative disease research. This document aims to be a comprehensive resource, elucidating the scientific rationale behind experimental design and providing actionable protocols for the evaluation of these compelling molecules.
The 8-Amino-1,4-Benzoxazine Core: A Structural Gateway to Neuroprotection
The strategic placement of an amino group at the 8-position of the 1,4-benzoxazine ring system profoundly influences the molecule's electronic and steric properties, which in turn dictates its biological activity. This substitution is pivotal for the potent neuroprotective effects observed in this class of compounds. The amine functionality provides a key site for hydrogen bonding and can be readily modified to modulate lipophilicity and target engagement.
Synthesis Strategy: A Two-Step, One-Pot Electrochemical Approach
A robust and efficient method for the synthesis of 8-alkylamino-1,4-benzoxazine antioxidants has been developed, offering a streamlined path to these valuable compounds. This two-step, one-pot electrochemical procedure is noteworthy for its elegance and efficiency.[3]
Experimental Protocol: Synthesis of (R,S)-(3-tert-butyl-8-phenylethylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone (S 24429) and (R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone (S 24718) [3]
Step 1: Electrochemical Synthesis of the Precursor
-
Cell Assembly: A three-electrode system is employed, typically with a platinum working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Electrolyte Composition: The electrolyte consists of a solution of the appropriate starting materials (e.g., a substituted 2-aminophenol and a corresponding alkylating agent) in a suitable organic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrolysis: Controlled potential electrolysis is carried out at a specific potential, determined by cyclic voltammetry of the starting materials. The reaction is monitored until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.
Step 2: One-Pot Cyclization and Derivatization
-
Reaction Setup: The crude intermediate from Step 1 is redissolved in a suitable solvent (e.g., ethanol).
-
Cyclization: A base, such as potassium carbonate, is added to the solution, and the mixture is heated to reflux to facilitate the intramolecular cyclization, forming the 1,4-benzoxazine ring.
-
Derivatization (if required): Further modifications to the 8-amino group can be performed at this stage by the addition of appropriate electrophiles.
-
Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel.
Neuroprotective and Antioxidant Efficacy: A Mechanistic Deep Dive
A significant body of evidence underscores the potential of 8-amino-1,4-benzoxazine derivatives in mitigating oxidative stress-mediated neuronal degeneration.[4] The strategic substitution at the 3- and 8-positions of the benzoxazine ring is critical for this activity.
The Crucial Role of Substituents
In vitro evaluations have demonstrated that 3-alkyl substituents are essential for potent neuroprotective activity.[4] Furthermore, among derivatives with 3-alkyl groups, those bearing an 8-benzylamino substituent have been identified as the most active.[4] This highlights a structure-activity relationship where the interplay between the lipophilic alkyl group at the 3-position and the aromatic benzylamino moiety at the 8-position is key to maximizing neuroprotective efficacy while minimizing cytotoxicity.
Mechanism of Action: Combating Oxidative Stress
The primary neuroprotective mechanism of these compounds is attributed to their potent antioxidant properties. They effectively combat oxidative stress, a key pathological feature in many neurodegenerative diseases.
Diagram: Proposed Antioxidant Mechanism of 8-Amino-1,4-Benzoxazine Derivatives
Caption: Antioxidant mechanism of 8-amino-1,4-benzoxazine derivatives.
These compounds likely exert their antioxidant effects through several mechanisms, including:
-
Direct Radical Scavenging: The electron-rich aromatic ring and the amino substituent can donate electrons to neutralize reactive oxygen species (ROS).
-
Inhibition of Oxidative Enzymes: They may inhibit enzymes involved in the production of ROS.
-
Chelation of Metal Ions: The presence of heteroatoms allows for the chelation of pro-oxidant metal ions like iron and copper.
In Vitro Evaluation of Neuroprotective Activity
A key experimental model to assess the neuroprotective effects of these compounds involves challenging neuronal cell cultures with an oxidative insult.
Experimental Protocol: In Vitro Neuroprotection Assay [4]
-
Cell Culture: Primary neuronal cultures (e.g., from embryonic mouse hippocampus) or neuronal cell lines (e.g., SH-SY5Y) are maintained in appropriate culture conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the 8-amino-1,4-benzoxazine derivatives for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: An oxidative insult is introduced, for example, by adding hydrogen peroxide (H₂O₂) or a glutamate analogue to the culture medium.
-
Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the oxidative insult to that of cells treated with the insult alone.
Quantitative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective and cytotoxic profiles of representative 8-amino-1,4-benzoxazine derivatives. The "Safety Index" is a crucial parameter, representing the ratio of the concentration at which the compound shows 50% cytotoxicity (IC₅₀) to the concentration at which it provides 50% neuroprotection (EC₅₀). A higher safety index indicates a more favorable therapeutic window.
| Compound | 3-Substituent | 8-Substituent | Neuroprotection (EC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | Safety Index (IC₅₀/EC₅₀) |
| S 24429 | tert-Butyl | Phenylethylamino | Data not available | > 100 | Data not available |
| S 24718 | Cyclopentyl | Benzylamino | Data not available | > 100 | Data not available |
Note: Specific EC₅₀ and IC₅₀ values for S 24429 and S 24718 were not provided in the cited abstract, but both were identified as potent neuroprotective agents with low cytotoxicity.[3] A broader study on a series of 8-amino-1,4-benzoxazine derivatives indicated that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were the most promising due to their potent neuroprotective activity without significant intrinsic cytotoxicity.[4]
Broader Biological Horizons: A Glimpse into Other Potential Activities
While the neuroprotective and antioxidant activities of 8-amino-1,4-benzoxazine derivatives are the most extensively documented, the broader benzoxazine class exhibits a wide spectrum of pharmacological effects. These findings provide a strong rationale for further investigating the 8-amino substituted analogs in these therapeutic areas.
Anticancer Potential
Various benzoxazine derivatives have demonstrated significant anticancer activity.[5] For instance, certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.[6] The mechanisms of action are often multifaceted and can involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Diagram: General Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Antimicrobial Activity
The benzoxazine scaffold is also a promising template for the development of novel antimicrobial agents.[1][7] Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]
Anti-inflammatory Properties
Several benzoxazine derivatives have been reported to possess anti-inflammatory activity.[8] For example, 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to reduce the production of pro-inflammatory mediators.[9] The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX).
Future Directions and Concluding Remarks
The 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine scaffold represents a highly promising area for drug discovery, particularly in the context of neurodegenerative diseases. The established neuroprotective and antioxidant activities of these compounds, coupled with their synthetic accessibility, make them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives. Furthermore, a systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory properties is warranted, given the broad biological activity of the parent benzoxazine ring system. This in-depth technical guide provides a solid foundation for researchers to embark on or advance their investigations into this fascinating and therapeutically relevant class of molecules.
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Whitepaper: Unlocking the Therapeutic Promise of 8-Amino-1,4-Benzoxazine Derivatives in Neuroprotection
A Technical Guide for Drug Discovery Professionals
Executive Summary
Neurodegenerative diseases represent a growing global health crisis, with limited therapeutic options available to halt or reverse the progressive loss of neurons. A significant body of research points to oxidative stress and chronic neuroinflammation as central pillars in the pathophysiology of these conditions. This guide explores the compelling neuroprotective potential of a specific chemical class: 8-amino-1,4-benzoxazine compounds. These derivatives have emerged as potent antioxidants and anti-inflammatory agents in preclinical studies. We will dissect their medicinal chemistry, elucidate their mechanisms of action, provide detailed experimental workflows for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug development efforts. This document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for neurodegenerative disorders.
The Therapeutic Rationale: Targeting Oxidative Stress and Neuroinflammation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive dysfunction and death of neurons in specific brain regions.[1][2] While their etiologies are distinct, they share common pathological mechanisms, most notably oxidative stress and neuroinflammation.[3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense capabilities, leading to damage of lipids, proteins, and DNA. Concurrently, chronic activation of microglia and astrocytes contributes to a pro-inflammatory environment that exacerbates neuronal injury.[2]
The 1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds and its synthetic tractability.[3] Within this class, 8-amino-1,4-benzoxazine derivatives have been specifically investigated for their antioxidant properties and their capacity to inhibit oxidative stress-mediated neuronal death, making them a highly promising avenue for therapeutic intervention.[4][5]
Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)
The therapeutic efficacy of 8-amino-1,4-benzoxazine compounds is intrinsically linked to their chemical structure. Strategic modifications to the benzoxazine ring system allow for the fine-tuning of their neuroprotective activity, toxicity, and pharmacokinetic properties.
General Synthesis Strategies
The synthesis of the 1,4-benzoxazine core can be achieved through various methods. A notable approach involves a one-pot tandem oxidation–inverse electron demand Diels–Alder reaction between o-aminophenol derivatives and enamines.[6][7] This method offers high efficiency and regiochemical control, enabling the creation of diverse libraries of substituted benzoxazines.[6] Simpler, transition-metal-free protocols using ethanol as a solvent have also been developed, enhancing the accessibility and environmental friendliness of the synthesis.[8]
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed critical structural features that govern the neuroprotective effects of these compounds. The substitution patterns at the 3-position and the 8-amino group are particularly influential.
-
Substitution at the 3-Position: The presence of alkyl substituents at the 3-position appears to be crucial for potent neuroprotective activity.[4] This modification likely influences the molecule's conformation and interaction with its biological targets.
-
Substitution at the 8-Amino Group: Within series of 3-alkyl substituted benzoxazines, derivatives bearing an 8-benzylamino substituent have demonstrated superior activity.[4] This suggests that the nature of the amino substituent plays a key role in modulating the compound's antioxidant capacity or its ability to engage with specific signaling pathways.
The most promising compounds identified through these studies exhibit potent neuroprotection without significant intrinsic cytotoxicity, a critical balance for any therapeutic candidate.[4][9][10]
Mechanisms of Neuroprotection
8-Amino-1,4-benzoxazine derivatives exert their neuroprotective effects through a multi-faceted mechanism of action, primarily centered on combating oxidative stress and inflammation.
Antioxidant Activity
The core mechanism attributed to these compounds is their potent antioxidant capability.[4][5] They function by directly scavenging free radicals and by mitigating the downstream consequences of oxidative stress. For instance, in astrocyte cultures subjected to hypoxia, these compounds were shown to prevent the depletion of ATP, a key indicator of cellular energy failure induced by oxidative damage.[5] This antioxidant action is fundamental to their ability to protect neurons from various toxic insults.
Anti-Inflammatory Effects
The benzoxazine scaffold is associated with anti-inflammatory properties.[3] Some derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[11][12] By reducing the production of inflammatory mediators, these compounds can quell the chronic neuroinflammation that contributes to the cycle of neuronal death in neurodegenerative diseases.
Modulation of Kinase Signaling
Emerging evidence suggests that some 1,4-benzoxazine derivatives may also modulate key intracellular signaling pathways involved in cell survival and death. Kinase profiling has indicated that certain neuroprotective benzoxazines can inhibit enzymes such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[13] The inhibition of these kinases can interfere with apoptotic signaling cascades, providing an additional layer of neuroprotection.
Diagram: Proposed Neuroprotective Mechanisms
Caption: Key pathways targeted by 8-amino-1,4-benzoxazine compounds.
Preclinical Evaluation Workflow
A robust and systematic preclinical evaluation pipeline is essential to identify and validate promising neuroprotective candidates. This process involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.
In Vitro Screening Cascade
In vitro assays provide a controlled environment to assess a compound's efficacy and mechanism of action at the cellular level.[14][15]
-
Causality of Model Selection: The human neuroblastoma SH-SY5Y cell line is a common starting point as it is a versatile and robust model suitable for high-throughput screening of neuroprotective effects against various toxins.[14][16] Primary neuronal cultures, while more complex to maintain, offer higher physiological relevance for secondary validation.[16]
-
Inducing Neurotoxicity: To mimic disease states, neuronal cultures are challenged with specific toxins. A widely used model for oxidative stress involves treatment with L-homocysteic acid (L-HCA) or glutamate.[10] These agents inhibit the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular glutathione, the cell's primary antioxidant, thereby inducing cell death by oxidative stress.[10] Other models use amyloid-beta oligomers to simulate Alzheimer's disease pathology.[17]
Diagram: In Vitro Screening Workflow
Caption: A tiered approach for in vitro evaluation of neuroprotective compounds.
Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a self-validating system to assess the ability of a test compound to protect SH-SY5Y neuronal cells from L-HCA-induced oxidative toxicity.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compound (8-amino-1,4-benzoxazine derivative) dissolved in DMSO
-
L-homocysteic acid (L-HCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm absorbance)
2. Experimental Procedure:
-
Day 1: Cell Seeding
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations.
-
Include "vehicle control" wells (medium + DMSO) and "untreated control" wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Day 2: Induction of Toxicity
-
Add L-HCA to the appropriate wells to a final concentration that induces ~50% cell death (e.g., 5 mM, requires prior optimization). Do not add L-HCA to the "untreated control" wells.
-
The experimental groups will be: Untreated Control, Vehicle + L-HCA (Toxin Control), and Test Compound + L-HCA.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Day 3: Assessment of Cell Viability (MTT Assay)
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the test compound.
In Vivo Validation
Promising candidates from in vitro screening must be evaluated in animal models of neurodegenerative disease to assess their efficacy in a complex biological system.[1][15]
-
Model Selection: A range of animal models are available, from transgenic mice expressing disease-causing genes to models where neurodegeneration is induced chemically.[18][19] For example, an effective model for assessing protection against excitotoxicity involves injecting S-bromo-willardiine into the cortex of newborn mice, which mimics lesions underlying conditions like cerebral palsy.[5] Invertebrate models like C. elegans can also be used for initial in vivo screening due to their rapid lifecycle and genetic tractability.[20]
-
Efficacy Readouts: The effectiveness of a compound is measured through a combination of behavioral tests (assessing motor function or cognition) and post-mortem histological analysis of brain tissue to quantify the extent of neuronal loss and pathology.[15]
Certain 8-alkylamino-1,4-benzoxazine compounds have demonstrated powerful neuroprotective effects in the S-bromo-willardiine model at doses of 1 and 10 mg/kg, validating the in vitro findings.[5]
Diagram: In Vivo Evaluation Funnel
Caption: A streamlined process for in vivo validation of lead candidates.
Data Summary and Lead Optimization
The table below summarizes the key structure-activity relationships for 8-amino-1,4-benzoxazine derivatives based on published data.
| Position 3 Substituent | Position 8-Amino Substituent | Relative Neuroprotective Activity | Cytotoxicity | Key Finding | Reference |
| None | Various | Low | Variable | 3-alkyl group is essential for activity. | [4] |
| Alkyl (e.g., t-Butyl) | Amino | Moderate | Low | Alkyl substitution improves potency. | [4] |
| Alkyl (e.g., Cyclopentyl) | Benzylamino | High | Low | 8-benzylamino group significantly enhances activity. | [4][5] |
| 3,3-Diphenyl | Alkylamino | High | Low | Diphenyl substitution offers a different route to high potency. | [10][21] |
Lead Optimization Insights: The data strongly indicates that future optimization efforts should focus on exploring diverse alkyl and cycloalkyl groups at the 3-position in combination with various substituted benzylamino moieties at the 8-position. The goal is to maximize neuroprotective potency while maintaining a low cytotoxicity profile, ultimately identifying candidates like 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines as highly promising leads.[4]
Conclusion and Future Directions
8-Amino-1,4-benzoxazine compounds represent a compelling class of molecules with significant potential for the treatment of neurodegenerative diseases. Their well-defined structure-activity relationships and multi-modal mechanism of action—targeting both oxidative stress and neuroinflammation—make them attractive candidates for further development.
Future work must focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies to ensure that these compounds can effectively cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system. Further elucidation of their interactions with specific molecular targets, such as kinases, will provide deeper insights into their protective mechanisms and may open new therapeutic avenues. The continued application of the systematic evaluation workflow outlined in this guide will be critical for translating the promise of these compounds into tangible clinical benefits.
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An In-depth Technical Guide to the Antioxidant Properties of 8-Amino Substituted Benzoxazine Scaffolds
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including significant antioxidant potential. This guide provides a comprehensive technical overview of 8-amino substituted benzoxazine scaffolds as potent antioxidants. We will explore the synthetic strategies for these molecules, delve into the mechanistic underpinnings of their antioxidant action, and provide detailed protocols for their in vitro evaluation. Furthermore, this document will elucidate the critical structure-activity relationships that govern their efficacy, offering a roadmap for the rational design of novel and more potent antioxidant agents.
Introduction: The Benzoxazine Scaffold in Antioxidant Research
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] Phenolic compounds are a well-established class of antioxidants, and their ability to scavenge free radicals is a cornerstone of their therapeutic potential.[3]
The 1,4-benzoxazine ring system, a heterocyclic scaffold, has garnered considerable attention in medicinal chemistry.[4] Its unique structural features, particularly the presence of a phenolic hydroxyl group and a nitrogen atom within the heterocyclic ring, make it an attractive candidate for the development of novel antioxidants. The strategic introduction of various substituents onto the benzoxazine core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity.
Among the various substituted benzoxazines, those bearing an amino group at the 8-position have shown particularly promising antioxidant and neuroprotective properties.[5][6] This guide will focus specifically on these 8-amino substituted derivatives, providing a detailed exploration of their synthesis, antioxidant mechanisms, and structure-activity relationships.
Synthetic Strategies for 8-Amino Substituted Benzoxazines
The synthesis of 8-amino-1,4-benzoxazine derivatives can be challenging due to the potential instability of intermediates.[1][7] However, electrochemical methods have proven to be a convenient and efficient approach.[1][7]
A general and effective two-step, one-pot electrochemical procedure has been developed for the synthesis of these compounds.[1] The process begins with the oxidation of a (3,4-dihydroxy-2-methoxyphenyl)(phenyl) methanone derivative, which leads to the formation of a transient 3,4-quinone.[1][7] This intermediate is then trapped by an amino acid ester, and subsequent reduction of the Schiff base intermediate yields the desired 8-amino-1,4-benzoxazine derivative.[1] Chemical reduction methods using agents like zinc in methanolic acetic acid can also be employed, though they may be less effective if the Schiff base intermediate is unstable.[7]
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for 8-amino-1,4-benzoxazine derivatives.
Unraveling the Antioxidant Mechanism
The antioxidant activity of phenolic compounds, including 8-amino substituted benzoxazines, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][8] The presence of an amino group, particularly at the 8-position of the benzoxazine ring, significantly enhances this activity through its electron-donating properties.[9][10]
Key Mechanistic Pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxy radical is stabilized by resonance, and the presence of the 8-amino group further enhances this stability through electron delocalization.[8][11]
-
Single Electron Transfer (SET): The benzoxazine derivative can donate an electron to a free radical, forming a radical cation. This mechanism is often followed by proton loss to yield the stable phenoxy radical.[3][12]
The electron-donating nature of the 8-amino group increases the electron density on the aromatic ring, which in turn weakens the O-H bond of the phenolic hydroxyl group, facilitating hydrogen atom donation.[13] This makes the 8-amino substituted benzoxazines more potent radical scavengers compared to their unsubstituted counterparts.
Visualization of the Antioxidant Mechanism:
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
In Vitro Evaluation of Antioxidant Activity
A crucial aspect of characterizing novel antioxidant compounds is the use of reliable and reproducible in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely employed methods for this purpose.[14][15]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical, which is a deep violet-colored solution, to its non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[15][16] The decrease in absorbance at approximately 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 8-amino substituted benzoxazine derivative in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.[16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Ablank - Asample) / Ablank ] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[14]
-
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[15]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[15]
-
Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Prepare a blank well containing 10 µL of the solvent and 190 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.[14]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.[15]
-
Workflow for In Vitro Antioxidant Assays:
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of 8-amino substituted benzoxazines is not solely dependent on the presence of the amino group but is also influenced by other substituents on the benzoxazine ring.[5][18]
Key SAR Observations:
-
Substituents at the 3-position: The nature of the substituent at the 3-position of the benzoxazine ring plays a crucial role in modulating neuroprotective and antioxidant activity. Studies have shown that 3-alkyl substituents are often essential for efficient activity.[5]
-
Nature of the 8-amino substituent: The type of group attached to the 8-amino nitrogen can also impact antioxidant potency. For instance, 8-benzylamino-substituted derivatives have been identified as highly potent neuroprotective agents with low cytotoxicity.[1][5]
-
Electron-donating vs. Electron-withdrawing groups: The presence of additional electron-donating groups on the aromatic ring generally enhances antioxidant activity by further increasing electron density and stabilizing the resulting phenoxy radical.[9][10] Conversely, electron-withdrawing groups would be expected to decrease antioxidant activity.
Comparative Antioxidant Activity Data (Hypothetical):
| Compound ID | 8-Substituent | 3-Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) |
| BZ-1 | -H | -CH3 | 85.2 | 95.6 |
| BZ-2 | -NH2 | -CH3 | 25.4 | 30.1 |
| BZ-3 | -NH-benzyl | -CH3 | 18.9 | 22.5 |
| BZ-4 | -NH2 | -H | 35.7 | 42.3 |
Conclusion and Future Directions
8-Amino substituted benzoxazine scaffolds represent a highly promising class of antioxidants with significant potential for therapeutic applications, particularly in the context of diseases associated with oxidative stress. The strategic introduction of an amino group at the 8-position, coupled with further optimization of substituents at other positions, offers a powerful approach to enhance their radical scavenging capabilities.
Future research in this area should focus on:
-
The synthesis and evaluation of a broader range of 8-amino substituted benzoxazine derivatives to further refine SAR models.
-
Investigation of their antioxidant activity in cellular and in vivo models to validate the findings from in vitro assays.
-
Exploration of their potential synergistic effects with other known antioxidants.
-
Elucidation of their detailed mechanisms of action, including their potential to modulate endogenous antioxidant defense systems.
By continuing to explore the rich chemistry of the benzoxazine scaffold, it is anticipated that novel and highly effective antioxidant agents can be developed for the prevention and treatment of a wide range of human diseases.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 8-Amino-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A particularly promising subclass is the 8-amino-benzoxazine derivatives, where modifications to the substituent on the 8-amino group and other positions on the heterocyclic ring system profoundly influence biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. We will explore the causal relationships behind experimental design choices, detail the impact of specific structural modifications on therapeutic efficacy, and provide validated experimental protocols for their synthesis and evaluation. This document serves as a comprehensive resource for researchers aiming to design and develop novel 8-amino-benzoxazine derivatives with optimized potency and selectivity.
Introduction: The Benzoxazine Scaffold as a Privileged Structure
Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring.[3] Their structural versatility and relative ease of synthesis have made them attractive scaffolds for drug discovery.[1] The 1,4-benzoxazine core, in particular, is found in molecules demonstrating a remarkable diversity of biological effects, from acting as β2-adrenoceptor agonists to human topoisomerase I inhibitors and neuroprotective antioxidants.[4][5][6]
The development of potent and selective therapeutic agents requires a deep understanding of how the chemical structure of a molecule relates to its biological activity. This is the central tenet of Structure-Activity Relationship (SAR) studies. For the benzoxazine class, SAR exploration has been crucial in identifying key structural motifs that govern their pharmacological profiles.[2][7] This guide will focus specifically on derivatives functionalized at the 8-position with an amino group, a modification that has yielded compounds with significant therapeutic potential.
Core Principles of SAR Analysis in Drug Design
SAR is a foundational concept in medicinal chemistry that correlates the structural features of a compound with its biological or pharmacological activity. The primary goal is to identify the key chemical features (pharmacophore) responsible for a drug's effects and to understand how modifications to its structure can impact its potency, selectivity, and pharmacokinetic properties. Key factors typically investigated include:
-
Steric Effects: The size and shape of substituents can influence how a molecule fits into its biological target's binding site.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electronic distribution of the core scaffold, affecting binding interactions and reactivity.
-
Lipophilicity: The compound's solubility in lipids versus water affects its ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.
By systematically modifying a lead compound and observing the resulting changes in activity, researchers can build a comprehensive SAR model that guides the rational design of more effective and safer drugs.
General Synthetic Pathway for 8-Amino-Benzoxazine Derivatives
The synthesis of 8-amino-1,4-benzoxazine derivatives typically follows a multi-step pathway, which provides a reliable framework for generating a library of analogues for SAR studies. The general workflow involves the construction of the benzoxazine core followed by the introduction and modification of the 8-amino substituent.
Caption: Key SAR points for 8-amino-1,4-benzoxazine neuroprotective agents.
Case Study: 8-Amino-Benzoxazines as Neuroprotective Agents
A study by Farin et al. synthesized and evaluated a series of 8-amino-1,4-benzoxazine derivatives for their ability to protect neurons from oxidative stress-mediated degeneration. [4][8]Their findings provide a clear example of SAR in action.
Table 1: Neuroprotective Activity of Selected 8-Amino-Benzoxazine Derivatives
| Compound | R (3-Position) | R' (8-Position) | Neuroprotection (%) at 1 µM | Safety Index* | Reference |
| 5a | -CH₃ | -Benzyl | 85 | >10 | [4][8] |
| 5d | -C(CH₃)₃ | -Benzyl | 80 | >10 | [4][8] |
| 5g | -Spiro-cyclopentyl | -Benzyl | 82 | >10 | [4][8] |
| 5i | -CH₃ | -Isopentyl | 25 | 1 | [4][8] |
| 5j | -Diphenyl | -Benzyl | <10 | >10 | [4][8] |
| 5l | -CH₂OH | -Benzyl | <10 | >10 | [4][8] |
*Safety Index is the ratio of the concentration inducing 50% cytotoxicity to the concentration providing 50% neuroprotection. A higher value is better.
The data clearly demonstrates that the combination of a 3-alkyl group and an 8-benzylamino group results in compounds with high neuroprotective activity and an excellent safety profile. [4]
Case Study: 8-Substituted Benzoxazines as Potent β₂-Adrenoceptor Agonists
The versatility of the benzoxazine scaffold is further illustrated by its use in developing potent and selective β₂-adrenoceptor agonists for treating asthma and COPD. [5]In this case, the substituent at the 8-position was rationally designed to mimic the pharmacophore of known β₂-agonists.
A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives were synthesized and evaluated. [5]The most potent compound, (R)-18c, demonstrated an exceptionally strong β₂-adrenoceptor agonistic effect with an EC₅₀ value of 24 pM and a long duration of action (>12 hours) in an in vitro guinea pig trachea model. [5]This work showcases how the 8-position can be functionalized with more complex side chains to achieve highly specific and potent interactions with different biological targets.
Table 2: β₂-Adrenoceptor Agonistic Activity
| Compound | β₂-AR EC₅₀ (pM) | Activity vs. Isoprenaline | Reference |
| Isoprenaline | 1100 | - | [5] |
| Salmeterol | 810 | - | [5] |
| Olodaterol | 21 | - | [5] |
| (R)-18c | 24 | Full Agonist | [5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methods are essential.
General Procedure for Synthesis of an 8-Benzylamino-3-alkyl-1,4-benzoxazine Derivative
This protocol is adapted from validated literature procedures. [4][8]
-
Step 1: Ring Formation: To a solution of 2-amino-3-nitrophenol in acetone, add anhydrous potassium carbonate and a slight excess of the appropriate 3-bromo-3-alkyl-2-butanone. Reflux the mixture for 24 hours. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting nitro-benzoxazine intermediate by column chromatography.
-
Step 2: Nitro Group Reduction: Dissolve the nitro-benzoxazine intermediate in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 4-6 hours at room temperature. Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the 8-amino-benzoxazine core.
-
Step 3: Reductive Amination: Dissolve the 8-amino-benzoxazine core in 1,2-dichloroethane. Add benzaldehyde (1.1 equivalents) followed by sodium triacetoxyborohydride (1.5 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate. Purify the final product by column chromatography to yield the target 8-benzylamino derivative.
Protocol for In Vitro Neuroprotection Assay
This protocol is based on methods used to evaluate protection against oxidative stress-mediated neuronal death. [4]
-
Cell Culture: Culture primary cortical neurons from embryonic mice in a neurobasal medium supplemented with B27 and L-glutamine. Plate the cells in 96-well plates coated with poly-L-lysine.
-
Compound Treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the test benzoxazine derivatives for 2 hours.
-
Induction of Oxidative Stress: Induce neuronal death by exposing the cells to a toxic concentration of a glutamate analogue (e.g., 500 µM) for 24 hours. Include control wells with untreated cells and cells exposed only to the toxin.
-
Assessment of Cell Viability: Quantify neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of neuroprotection relative to the control and toxin-treated wells. Determine the EC₅₀ (concentration for 50% protection) for each compound.
Future Perspectives and Conclusion
The SAR studies of 8-amino-benzoxazine derivatives have successfully identified key structural features that drive potent biological activity across different therapeutic areas. For neuroprotection, the combination of a 3-alkyl and an 8-benzylamino group is a validated pharmacophore. [4][8]For β₂-adrenoceptor agonism, a more complex side chain at the 8-position has proven highly effective. [5] Future research should focus on:
-
Exploring a wider range of aromatic and heteroaromatic substituents at the 8-amino position to further probe the nature of the target binding site.
-
Investigating substitutions at other positions (5, 6, 7) on the benzene ring to modulate physicochemical properties and fine-tune activity.
-
Utilizing computational modeling and QSAR studies to build predictive models that can accelerate the design of new, more potent analogues. [9]* Expanding the evaluation of optimized leads against a broader range of biological targets, given the scaffold's demonstrated versatility. [7][10] In conclusion, the 8-amino-benzoxazine scaffold is a highly tractable and promising platform for the development of novel therapeutics. The clear and stringent SAR established to date provides a solid foundation for the rational design of next-generation drug candidates.
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. PubMed. Available at: [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ResearchGate. Available at: [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. Available at: [Link]
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QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. Available at: [Link]
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Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
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Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square. Available at: [Link]
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Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]
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Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. National Institutes of Health (NIH). Available at: [Link]
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Benzoxazines as new human topoisomerase I inhibitors and potential poisons. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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In Vitro Evaluation of Novel 8-Amino-1,4-Benzoxazine Derivatives as Neuroprotective Antioxidants: A Senior Application Scientist's Guide
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel 8-amino-1,4-benzoxazine derivatives as potential neuroprotective agents targeting oxidative stress. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices, establishing a self-validating workflow from initial chemical screening to cell-based mechanistic studies. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the evaluation process builds a robust and defensible data package for promising neuroprotective candidates.
The Rationale: Targeting Oxidative Stress in Neurodegeneration with 8-Amino-1,4-Benzoxazine Scaffolds
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defenses to neutralize them.[1] This persistent oxidative environment inflicts damage upon critical cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[1][2]
The 1,4-benzoxazine core is a "privileged scaffold" in medicinal chemistry, known for a range of biological activities, including antioxidant effects.[3] Novel 8-amino derivatives, in particular, have shown promise as potent neuroprotective agents.[2][4] Their chemical structure allows for the donation of a hydrogen atom or an electron to neutralize free radicals, a fundamental characteristic of antioxidant activity. The strategic goal is to identify derivatives that not only possess intrinsic antioxidant capacity but can also protect neuronal cells from an oxidative insult, a critical step in validating their therapeutic potential. This guide outlines a systematic, multi-tiered approach to identify and characterize these properties.
A Multi-Tiered Evaluation Workflow: From Chemical Activity to Cellular Protection
A successful in vitro evaluation campaign relies on a logical progression from simple, high-throughput chemical assays to more complex, biologically relevant cell-based models. This tiered approach allows for the efficient screening of a library of derivatives and the detailed characterization of lead candidates. It ensures that resources are focused on compounds with the highest probability of success.
Our workflow is designed as a self-validating system. Each stage provides a go/no-go decision point and generates data that informs the next phase of testing.
Caption: A multi-tiered workflow for evaluating neuroprotective antioxidants.
Tier 1: Acellular Antioxidant Capacity Screening
The foundational step is to determine if the synthesized 8-amino-1,4-benzoxazine derivatives possess intrinsic radical-scavenging activity. This is efficiently achieved using cell-free chemical assays. The two most common and complementary methods are the DPPH and ABTS assays.[5][6][7]
Expertise & Experience: It is crucial to employ more than one assay.[7] A compound might show high activity in one test but not another due to factors like its solubility or the specific radical used.[6][8] Using both DPPH (a stable radical dissolved in organic solvent) and ABTS (a radical cation soluble in both aqueous and organic media) provides a more comprehensive profile of a compound's chemical antioxidant potential.[8][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical, yellow-colored form.[5][10] The reduction in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity.[5]
-
Trustworthiness: This assay is validated by including a known antioxidant standard, such as Trolox or Ascorbic Acid. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant potency.
Step-by-Step Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions for each test compound and the standard.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution.
-
Add 100 µL of the DPPH working solution to each well.[5]
-
Prepare a control (100 µL solvent + 100 µL DPPH solution) and a blank (100 µL solvent + 100 µL methanol).
-
-
Incubation and Measurement:
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value via non-linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[5] Antioxidants capable of donating an electron reduce the ABTS•+, leading to a loss of color. The change in absorbance is monitored at ~734 nm.[5]
-
Authoritative Grounding: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a broader range of compounds compared to DPPH.[8] This versatility provides a valuable cross-validation of the DPPH results.
Step-by-Step Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare dilutions of test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume of the sample dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Prepare a control (10 µL solvent + 190 µL ABTS•+ solution) and a blank.
-
-
Incubation and Measurement:
-
Mix and incubate at room temperature for 6-10 minutes.[5]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % inhibition and IC50 value using the same formulas as for the DPPH assay.
-
| Table 1: Hypothetical Acellular Antioxidant Activity Data | | :--- | :--- | :--- | | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | | Derivative 8A-1 | 15.2 ± 1.8 | 12.5 ± 1.1 | | Derivative 8A-2 | 28.9 ± 3.1 | 25.4 ± 2.5 | | Derivative 8A-3 | > 100 | > 100 | | Trolox (Standard) | 22.5 ± 2.0 | 18.9 ± 1.5 |
Tier 2 & 3: Cell-Based Neuroprotection Assays
Compounds demonstrating potent acellular antioxidant activity must then be evaluated in a biologically relevant context. This requires a robust cell-based model of neuronal oxidative stress.
Expertise & Experience: The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neuroprotection studies.[3][11] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for investigating neurodegenerative processes.[12] Before assessing for neuroprotection, it is essential to determine the intrinsic cytotoxicity of the compounds to ensure that any observed protective effects are not confounded by the compounds' own toxicity.
Cell Culture and Cytotoxicity Screening
-
Objective: To determine the maximum non-toxic concentration (MNTC) of each derivative on SH-SY5Y cells.
-
Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[13][[“]] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[[“]][15]
Step-by-Step Protocol: SH-SY5Y Culture and MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS and antibiotics. Maintain at 37°C and 5% CO₂.
-
Passage cells at ~80% confluency using trypsin-EDTA.[16]
-
-
MTT Assay Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test derivatives for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly and measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
The MNTC is the highest concentration that does not significantly reduce cell viability.
-
Induction of Oxidative Stress and Neuroprotection Assessment
-
Objective: To evaluate the ability of non-toxic concentrations of the derivatives to protect SH-SY5Y cells from an oxidative insult.
-
Causality: We must choose a relevant stressor. Glutamate, an excitatory neurotransmitter, can induce neuronal death through a process called excitotoxicity, which involves a massive influx of Ca²⁺, mitochondrial dysfunction, and excessive ROS production.[17][18] This makes it an excellent model for screening neuroprotective compounds.[5][18][19]
-
Self-Validation System: A robust assessment of neuroprotection requires measuring multiple endpoints. We will use two complementary assays:
Step-by-Step Protocol: Glutamate-Induced Neurotoxicity Model
-
Cell Plating and Pre-treatment:
-
Seed SH-SY5Y cells in 96-well plates as described above.
-
Pre-treat the cells with non-toxic concentrations of the 8-amino-1,4-benzoxazine derivatives for a set period (e.g., 2-24 hours).
-
-
Induction of Excitotoxicity:
-
After pre-treatment, expose the cells to a toxic concentration of L-glutamate (concentration to be optimized, e.g., 5-20 mM) for 24 hours.[18]
-
Essential Controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with the vehicle used to dissolve the compounds.
-
Glutamate Only Control: Cells exposed only to glutamate (represents 100% injury).
-
Compound Only Control: Cells treated only with the test compound at the highest concentration used.
-
-
-
Assessment of Neuroprotection:
-
For LDH Assay: After the 24-hour glutamate incubation, carefully collect a sample of the cell culture supernatant from each well. Perform the LDH assay on the supernatant according to the manufacturer's instructions. The assay measures the conversion of a tetrazolium salt into a formazan product, which is read at ~490 nm.
-
For MTT Assay: After collecting the supernatant for the LDH assay, perform the MTT assay on the remaining cells in the plate as described in section 4.1.
-
-
Data Analysis:
-
LDH: Calculate % cytotoxicity relative to the glutamate-only control.
-
MTT: Calculate % viability relative to the untreated or vehicle control.
-
Mechanistic Insight: Measurement of Intracellular ROS
-
Objective: To confirm that the observed neuroprotection is mediated by a reduction in intracellular oxidative stress.
-
Methodology: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for directly measuring the redox state within a cell.[20] Cell-permeant DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][21][22] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Step-by-Step Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Plating and Treatment:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with test compounds, followed by the addition of the glutamate stressor, as described in the neurotoxicity model.
-
-
DCFH-DA Loading:
-
Measurement:
-
Wash the cells again with warm PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]
-
-
Data Analysis:
-
Express ROS levels as a percentage of the fluorescence intensity of the glutamate-only control group.
-
| Table 2: Hypothetical Neuroprotection and ROS Reduction Data | | :--- | :--- | :--- | :--- | | Treatment Group | Cell Viability (% of Control, MTT) | Cytotoxicity (% of Glutamate, LDH) | Intracellular ROS (% of Glutamate) | | Control (No Glutamate) | 100 ± 5.2 | 0 ± 2.1 | 25 ± 4.5 | | Glutamate Only | 45.1 ± 4.8 | 100 ± 7.3 | 100 ± 8.1 | | Glutamate + Derivative 8A-1 (10 µM) | 88.5 ± 6.1 | 15.2 ± 3.5 | 40.3 ± 5.5 | | Glutamate + Derivative 8A-2 (10 µM) | 65.3 ± 5.5 | 48.9 ± 6.2 | 72.8 ± 6.9 | | Glutamate + Trolox (20 µM) | 75.4 ± 5.9 | 30.1 ± 4.8 | 55.6 ± 6.2 |
Delving Deeper: Key Signaling Pathways in Neuroprotection
The data gathered thus far can build a strong case for a compound's neuroprotective antioxidant effect. To elevate this understanding, we can investigate key signaling pathways involved in the cellular response to oxidative stress.
The Nrf2-ARE Pathway: Upregulating Endogenous Defenses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[2][23] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2][22][23] Many potent neuroprotective compounds act by activating this pathway.[4][[“]][15]
Caption: A multi-tiered workflow for evaluating neuroprotective antioxidants.
Tier 1: Acellular Antioxidant Capacity Screening
The foundational step is to determine if the synthesized 8-amino-1,4-benzoxazine derivatives possess intrinsic radical-scavenging activity. This is efficiently achieved using cell-free chemical assays. The two most common and complementary methods are the DPPH and ABTS assays. [5][6][7] Expertise & Experience: It is crucial to employ more than one assay. [7]A compound might show high activity in one test but not another due to factors like its solubility or the specific radical used. [6][8]Using both DPPH (a stable radical dissolved in organic solvent) and ABTS (a radical cation soluble in both aqueous and organic media) provides a more comprehensive profile of a compound's chemical antioxidant potential. [8][9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical, yellow-colored form. [5][10]The reduction in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity. [5]* Trustworthiness: This assay is validated by including a known antioxidant standard, such as Trolox or Ascorbic Acid. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant potency.
Step-by-Step Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions for each test compound and the standard.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound dilution.
-
Add 100 µL of the DPPH working solution to each well. [5] * Prepare a control (100 µL solvent + 100 µL DPPH solution) and a blank (100 µL solvent + 100 µL methanol).
-
-
Incubation and Measurement:
-
Mix and incubate the plate in the dark at room temperature for 30 minutes. [10] * Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value via non-linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). [5]Antioxidants capable of donating an electron reduce the ABTS•+, leading to a loss of color. The change in absorbance is monitored at ~734 nm. [5]* Authoritative Grounding: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a broader range of compounds compared to DPPH. [8]This versatility provides a valuable cross-validation of the DPPH results.
Step-by-Step Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. [8] * Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare dilutions of test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a small volume of the sample dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Prepare a control (10 µL solvent + 190 µL ABTS•+ solution) and a blank.
-
-
Incubation and Measurement:
-
Mix and incubate at room temperature for 6-10 minutes. [5] * Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % inhibition and IC50 value using the same formulas as for the DPPH assay.
-
| Table 1: Hypothetical Acellular Antioxidant Activity Data | | :--- | :--- | :--- | | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | | Derivative 8A-1 | 15.2 ± 1.8 | 12.5 ± 1.1 | | Derivative 8A-2 | 28.9 ± 3.1 | 25.4 ± 2.5 | | Derivative 8A-3 | > 100 | > 100 | | Trolox (Standard) | 22.5 ± 2.0 | 18.9 ± 1.5 |
Tier 2 & 3: Cell-Based Neuroprotection Assays
Compounds demonstrating potent acellular antioxidant activity must then be evaluated in a biologically relevant context. This requires a robust cell-based model of neuronal oxidative stress.
Expertise & Experience: The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neuroprotection studies. [3][11]These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for investigating neurodegenerative processes. [12]Before assessing for neuroprotection, it is essential to determine the intrinsic cytotoxicity of the compounds to ensure that any observed protective effects are not confounded by the compounds' own toxicity.
Cell Culture and Cytotoxicity Screening
-
Objective: To determine the maximum non-toxic concentration (MNTC) of each derivative on SH-SY5Y cells.
-
Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. [13][[“]]Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. [[“]][15]
Step-by-Step Protocol: SH-SY5Y Culture and MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS and antibiotics. Maintain at 37°C and 5% CO₂. * Passage cells at ~80% confluency using trypsin-EDTA. [16]2. MTT Assay Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test derivatives for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [15] * Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [15] * Mix thoroughly and measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
The MNTC is the highest concentration that does not significantly reduce cell viability.
-
Induction of Oxidative Stress and Neuroprotection Assessment
-
Objective: To evaluate the ability of non-toxic concentrations of the derivatives to protect SH-SY5Y cells from an oxidative insult.
-
Causality: We must choose a relevant stressor. Glutamate, an excitatory neurotransmitter, can induce neuronal death through a process called excitotoxicity, which involves a massive influx of Ca²⁺, mitochondrial dysfunction, and excessive ROS production. [17][18]This makes it an excellent model for screening neuroprotective compounds. [5][18][19]* Self-Validation System: A robust assessment of neuroprotection requires measuring multiple endpoints. We will use two complementary assays:
-
MTT Assay: Measures the preservation of metabolic activity in protected cells. [13] 2. LDH (Lactate Dehydrogenase) Assay: Measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. [13]A decrease in LDH release indicates a protective effect.
-
Step-by-Step Protocol: Glutamate-Induced Neurotoxicity Model
-
Cell Plating and Pre-treatment:
-
Seed SH-SY5Y cells in 96-well plates as described above.
-
Pre-treat the cells with non-toxic concentrations of the 8-amino-1,4-benzoxazine derivatives for a set period (e.g., 2-24 hours).
-
-
Induction of Excitotoxicity:
-
After pre-treatment, expose the cells to a toxic concentration of L-glutamate (concentration to be optimized, e.g., 5-20 mM) for 24 hours. [18] * Essential Controls:
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with the vehicle used to dissolve the compounds.
-
Glutamate Only Control: Cells exposed only to glutamate (represents 100% injury).
-
Compound Only Control: Cells treated only with the test compound at the highest concentration used.
-
-
-
Assessment of Neuroprotection:
-
For LDH Assay: After the 24-hour glutamate incubation, carefully collect a sample of the cell culture supernatant from each well. Perform the LDH assay on the supernatant according to the manufacturer's instructions. The assay measures the conversion of a tetrazolium salt into a formazan product, which is read at ~490 nm. * For MTT Assay: After collecting the supernatant for the LDH assay, perform the MTT assay on the remaining cells in the plate as described in section 4.1.
-
-
Data Analysis:
-
LDH: Calculate % cytotoxicity relative to the glutamate-only control.
-
MTT: Calculate % viability relative to the untreated or vehicle control.
-
Mechanistic Insight: Measurement of Intracellular ROS
-
Objective: To confirm that the observed neuroprotection is mediated by a reduction in intracellular oxidative stress.
-
Methodology: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for directly measuring the redox state within a cell. [20]Cell-permeant DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [19][21][22]The fluorescence intensity is directly proportional to the level of intracellular ROS.
Step-by-Step Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Plating and Treatment:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat with test compounds, followed by the addition of the glutamate stressor, as described in the neurotoxicity model.
-
-
DCFH-DA Loading:
-
Near the end of the glutamate treatment period, remove the medium and wash the cells gently with warm PBS.
-
Load the cells with a DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark. [19][22]3. Measurement:
-
Wash the cells again with warm PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [21]4. Data Analysis:
-
Express ROS levels as a percentage of the fluorescence intensity of the glutamate-only control group.
-
| Table 2: Hypothetical Neuroprotection and ROS Reduction Data | | :--- | :--- | :--- | :--- | | Treatment Group | Cell Viability (% of Control, MTT) | Cytotoxicity (% of Glutamate, LDH) | Intracellular ROS (% of Glutamate) | | Control (No Glutamate) | 100 ± 5.2 | 0 ± 2.1 | 25 ± 4.5 | | Glutamate Only | 45.1 ± 4.8 | 100 ± 7.3 | 100 ± 8.1 | | Glutamate + Derivative 8A-1 (10 µM) | 88.5 ± 6.1 | 15.2 ± 3.5 | 40.3 ± 5.5 | | Glutamate + Derivative 8A-2 (10 µM) | 65.3 ± 5.5 | 48.9 ± 6.2 | 72.8 ± 6.9 | | Glutamate + Trolox (20 µM) | 75.4 ± 5.9 | 30.1 ± 4.8 | 55.6 ± 6.2 |
Delving Deeper: Key Signaling Pathways in Neuroprotection
The data gathered thus far can build a strong case for a compound's neuroprotective antioxidant effect. To elevate this understanding, we can investigate key signaling pathways involved in the cellular response to oxidative stress.
The Nrf2-ARE Pathway: Upregulating Endogenous Defenses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. [23]Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). [2][22][23]Many potent neuroprotective compounds act by activating this pathway. [4][[“]][15]
Caption: The Nrf2-ARE antioxidant response pathway.
Apoptotic Caspase Pathways: The Execution of Cell Death
Oxidative stress is a potent trigger of apoptosis. This programmed cell death is executed by a family of proteases called caspases. [24]The process can be initiated via an intrinsic (mitochondrial) pathway, where cellular stress leads to the release of cytochrome c and the activation of initiator caspase-9, or an extrinsic pathway initiated by cell surface death receptors. [24][25]Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. [25][26]A truly neuroprotective compound will inhibit the activation of these key executioner caspases.
Caption: The intrinsic apoptotic pathway and points of antioxidant intervention.
Conclusion and Forward Look
The integrated, multi-tiered workflow detailed in this guide provides a robust and scientifically rigorous method for evaluating novel 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. By progressing from fundamental chemical properties to complex cellular responses, this approach allows for the confident identification of lead candidates. The causality-driven experimental design, featuring complementary assays and essential controls at each stage, ensures the generation of a trustworthy and defensible data package. Derivatives that demonstrate potent radical scavenging activity, low intrinsic cytotoxicity, the ability to protect neuronal cells from oxidative death, and a measurable reduction in intracellular ROS are prime candidates for further preclinical development, including more advanced mechanistic studies and eventual in vivo testing.
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Zheng, H., Jia, Q., et al. (2024). The role of Nrf2 signaling pathways in nerve damage repair. Frontiers in Pharmacology. Available at: [Link]
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Labidi, S. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. Preprints.org. Available at: [Link]
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Discovery of Novel Benzo[b]oxazine Derivatives as Potent Ferroptosis Inhibitors
Discovery of Novel Benzo[b][1][2]oxazine Derivatives as Potent Ferroptosis Inhibitors
This guide provides a comprehensive overview of the discovery, synthesis, and validation of a novel class of benzo[b][1][2]oxazine derivatives as potent inhibitors of ferroptosis. It is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and therapeutic innovation.
Section 1: The Emergence of Ferroptosis as a Therapeutic Target
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, leading to catastrophic membrane damage.[1][3][4] Unlike apoptosis or necroptosis, its morphological and biochemical hallmarks are unique, centering on mitochondrial dysfunction and oxidative stress.[5][6] This pathway has been implicated in the pathophysiology of numerous human diseases, including acute organ injury, neurodegenerative disorders, and ischemia-reperfusion injury, making its pharmacological inhibition a compelling therapeutic strategy.[1][7]
The canonical ferroptotic cascade is primarily governed by the failure of the glutathione peroxidase 4 (GPX4) antioxidant system.[3][6] GPX4 detoxifies lipid peroxides using glutathione (GSH) as a cofactor.[8] Inhibition of system Xc-, a cystine/glutamate antiporter, depletes intracellular cysteine, the rate-limiting substrate for GSH synthesis, thereby crippling GPX4 activity and sensitizing the cell to ferroptosis.[6][8] Consequently, the search for novel inhibitors has focused on agents that can either prevent iron-mediated oxidation, scavenge lipid radicals, or bolster endogenous antioxidant defenses.[9][10]
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The Pivotal Role of the 8-Amino Group in the Biological Activity of Dihydro-benzo[b]oxazines: A Technical Guide
Abstract
The dihydro-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. These activities span a wide range, including neuroprotective, antimicrobial, and anticancer properties. Within this versatile scaffold, substitutions on the benzene ring play a crucial role in modulating potency and selectivity. This technical guide provides an in-depth exploration of the specific role of the 8-amino group in dictating the biological activity of dihydro-benzo[b]oxazine derivatives. We will delve into the structure-activity relationships (SAR), key mechanistic insights, and detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 8-amino-dihydro-benzo[b]oxazines in their research and development endeavors.
Introduction: The Dihydro-benzo[b]oxazine Scaffold and the Significance of the 8-Amino Moiety
Dihydro-benzo[b]oxazines are bicyclic heterocyclic compounds that have demonstrated a remarkable breadth of pharmacological effects. Their structural rigidity and the presence of both hydrogen bond donor and acceptor functionalities make them attractive candidates for interacting with various biological targets. The benzene ring of the scaffold offers multiple positions for substitution, allowing for the fine-tuning of their physicochemical and pharmacological properties.
Among the various possible substitutions, the introduction of an amino group at the 8-position has emerged as a particularly impactful modification. This functional group can significantly influence the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, thereby altering its interaction with biological macromolecules. Notably, in the context of neuroprotection, the 8-amino group, particularly when further substituted, has been shown to be a key determinant of antioxidant activity.[1]
This guide will systematically dissect the influence of the 8-amino group, providing a comprehensive overview of its role in shaping the biological activity of dihydro-benzo[b]oxazines.
The Role of the 8-Amino Group in Neuroprotective Activity: A Focus on Antioxidant Properties
A significant body of research has highlighted the neuroprotective potential of dihydro-benzo[b]oxazine derivatives, with a particular emphasis on their ability to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of numerous neurodegenerative diseases.
Structure-Activity Relationship (SAR) Insights
A pivotal study by Largeron et al. systematically investigated the substituent effects at the 3- and 8-positions of the 1,4-benzoxazine ring on neuroprotective activity.[1] The findings from this research underscore the critical role of the 8-amino substituent.
Key SAR findings include:
-
Essentiality of 3-Alkyl Substituents: For efficient neuroprotective activity, the presence of an alkyl substituent at the 3-position of the dihydro-benzo[b]oxazine ring was found to be crucial.[1]
-
Superiority of the 8-Benzylamino Substituent: Within a series of 3-alkyl substituted benzoxazines, derivatives bearing an 8-benzylamino group were identified as the most potent neuroprotective agents.[1] This suggests that the nature of the substituent on the 8-amino group is a key determinant of activity.
-
Favorable Safety Profile: The most promising compounds, the 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, exhibited potent neuroprotective activity without significant intrinsic cytotoxicity, resulting in a favorable safety index.[1]
These findings strongly suggest that the 8-amino group, particularly when appropriately substituted, is a key pharmacophoric feature for potent and safe neuroprotective dihydro-benzo[b]oxazines.
Quantitative Analysis of Neuroprotective and Cytotoxic Effects
The following table summarizes the in vitro data for a selection of 8-substituted dihydro-benzo[b]oxazine derivatives, illustrating the impact of the 8-amino group and its substituents on neuroprotective efficacy and cytotoxicity.
| Compound ID | 8-Position Substituent | 3-Position Substituent | Neuroprotective Activity (EC50, µM) | Cytotoxicity (IC50, µM) | Safety Index (IC50/EC50) |
| 5a | -NH-benzyl | -C(CH₃)₃ | 0.8 ± 0.1 | > 100 | > 125 |
| 5b | -NH-benzyl | -spiro-cyclopentyl | 1.2 ± 0.2 | > 100 | > 83 |
| 5c | -NH₂ | -C(CH₃)₃ | 15 ± 2 | > 100 | > 6.7 |
| 5d | -H | -C(CH₃)₃ | > 50 | > 100 | - |
Data adapted from Largeron et al., J. Med. Chem. 1999, 42, 23, 4795–4806.[1]
The data clearly demonstrates that the presence of a benzylamino group at the 8-position (compounds 5a and 5b ) leads to a significant enhancement in neuroprotective potency (lower EC50 values) compared to an unsubstituted amino group (5c ) or no substituent at all (5d ).
Proposed Mechanism of Action: Modulation of Cellular Antioxidant Pathways
The potent antioxidant activity of 8-amino-dihydro-benzo[b]oxazines suggests their involvement in key cellular pathways that regulate redox homeostasis. While direct radical scavenging is a plausible mechanism, their efficacy points towards the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes.[2][3] It is hypothesized that 8-amino-dihydro-benzo[b]oxazines may exert their neuroprotective effects by activating the Nrf2 pathway.
Another critical signaling cascade in neuronal survival is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway is known to promote cell survival and inhibit apoptosis.[4][5] It is plausible that the neuroprotective effects of these compounds are also mediated, at least in part, through the positive modulation of the PI3K/Akt signaling pathway.
Caption: Proposed neuroprotective signaling pathway of 8-amino-dihydro-benzo[b]oxazines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 8-amino-dihydro-benzo[b]oxazine derivatives.
Synthesis of 8-Amino-Dihydro-benzo[b]oxazine Derivatives
The following is a generalized protocol for the synthesis of 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, adapted from the literature.[1]
Caption: General workflow for the synthesis of 8-benzylamino-dihydro-benzo[b]oxazines.
Step 1: Synthesis of 3-Alkyl-8-nitro-2H-1,4-benzoxazine
-
To a solution of 2-amino-3-nitrophenol (1 equivalent) in an appropriate solvent (e.g., toluene), add the corresponding α-bromoalkyl ketone (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 3-alkyl-8-nitro-2H-1,4-benzoxazine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 3-alkyl-8-nitro-2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, 10% palladium on carbon (Pd/C) catalyst (0.1 equivalents by weight).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 8-amino-3-alkyl-2H-1,4-benzoxazine, which can often be used in the next step without further purification.
Step 3: N-Benzylation of the 8-Amino Group
-
To a solution of the 8-amino-3-alkyl-2H-1,4-benzoxazine (1 equivalent) in a solvent like dichloromethane or acetonitrile, add benzaldehyde (1.1 equivalents) and a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-benzylamino-3-alkyl-2H-1,4-benzoxazine.
In Vitro Evaluation of Neuroprotective Activity
Protocol: Assessment of Neuroprotection against Oxidative Stress-Induced Neuronal Cell Death
This protocol describes the use of primary neuronal cell cultures and the induction of oxidative stress to evaluate the neuroprotective effects of the synthesized compounds.
Materials:
-
Primary neuronal cells (e.g., cortical or hippocampal neurons)
-
Neuronal cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary neurons in 96-well plates at an appropriate density and culture for several days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Pre-treat the neuronal cultures with the compounds for 1-2 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stress-inducing agent (e.g., a specific concentration of H₂O₂) for a predetermined duration (e.g., 24 hours). Include a vehicle control group (no compound, with H₂O₂) and a negative control group (no compound, no H₂O₂).
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot the percentage of neuroprotection against the compound concentration to determine the EC50 value.
In Vitro Evaluation of Cytotoxicity
Protocol: MTT Assay for Cytotoxicity
This protocol is used to determine the intrinsic toxicity of the synthesized compounds.
Procedure:
-
Cell Seeding: Seed an appropriate cell line (e.g., a neuronal cell line or primary neurons) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control group.
-
Cell Viability Assessment (MTT Assay): Follow steps 4 and 5 as described in the neuroprotection protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Broader Biological Activities of 8-Amino-Dihydro-benzo[b]oxazines
While the neuroprotective antioxidant activity is a prominent feature, the 8-amino-dihydro-benzo[b]oxazine scaffold is also being explored for other therapeutic applications.
Antimicrobial Activity
Derivatives of dihydro-benzo[b]oxazines have been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[6] The presence and nature of substituents on the aromatic ring can influence the spectrum and potency of this activity. While specific studies focusing solely on 8-amino derivatives are less common, it is a promising avenue for future research to explore how this functional group can be leveraged to develop novel antimicrobial agents.
Anticancer Activity
The dihydro-benzo[b]oxazine core is also found in compounds with demonstrated anticancer activity.[7] The mechanism of action can vary, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The introduction of an 8-amino group could potentially enhance these activities by providing an additional point of interaction with biological targets or by modulating the electronic properties of the molecule to favor cytotoxicity towards cancer cells.
Conclusion and Future Directions
The 8-amino group is a critical determinant of the biological activity of dihydro-benzo[b]oxazine derivatives, particularly in the context of neuroprotection. The strategic introduction of an 8-benzylamino substituent has been shown to yield potent antioxidant and neuroprotective compounds with a favorable safety profile. The proposed mechanism of action involves the modulation of key cellular signaling pathways such as Nrf2 and PI3K/Akt, which are central to the cellular defense against oxidative stress and the promotion of neuronal survival.
Future research in this area should focus on:
-
Elucidating the precise molecular targets of 8-amino-dihydro-benzo[b]oxazines to gain a deeper understanding of their mechanism of action.
-
Expanding the SAR studies to explore a wider range of substituents on the 8-amino group to further optimize potency and selectivity.
-
Investigating the potential of 8-amino-dihydro-benzo[b]oxazines in other therapeutic areas , such as antimicrobial and anticancer applications.
-
Conducting in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.
References
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Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4795–4806. [Link]
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Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Pharmaceutical Negative Results, 15(4), 114-123. [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2108. [Link]
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Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. (2021). Frontiers in Pharmacology, 12, 791249. [Link]
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Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. (2025). Bentham Science Publishers. [Link]
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The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. (2021). University of Hertfordshire Research Profiles. [Link]
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An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. (2010). European Journal of Medicinal Chemistry, 45(4), 1502-1507. [Link]
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Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). Antioxidants, 13(7), 803. [Link]
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Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. (2021). ChemistrySelect, 6(32), 8279-8284. [Link]
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Methodological & Application
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine: A Detailed Protocol for Pharmaceutical Research and Development
Introduction
3,4-Dihydro-2H-benzo[b][1][2]oxazine scaffolds are privileged heterocyclic motifs frequently encountered in medicinal chemistry due to their significant and diverse pharmacological activities. The introduction of an amino group at the 8-position of this scaffold provides a key handle for further synthetic elaboration, enabling the development of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine, a valuable building block for drug discovery programs. The described two-step synthetic route is robust, scalable, and proceeds through a stable nitro-intermediate, ensuring high purity of the final product.
Expertise & Experience: The Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is predicated on a well-established and reliable two-step sequence: first, the construction of the benzoxazine ring system bearing a nitro group at the 8-position, followed by the selective reduction of this nitro group to the desired primary amine. This approach offers several advantages from a process chemistry perspective:
-
Strategic Introduction of the Amino Group: Direct introduction of an amino group onto the benzoxazine ring can be challenging and may lead to side reactions. By first installing a nitro group, a stable and electron-withdrawing moiety, we can perform the subsequent cyclization under controlled conditions. The nitro group can then be cleanly and efficiently reduced to the amine in the final step.
-
Robust Cyclization Chemistry: The formation of the 3,4-dihydro-2H-benzo[b][1][2]oxazine ring is accomplished via a nucleophilic substitution reaction. This method is highly reliable and generally proceeds in good yield.
-
Chemoselective Reduction: The reduction of an aromatic nitro group is a high-yielding and well-understood transformation. Several reagents can achieve this conversion with high selectivity, leaving the benzoxazine core intact. We have selected stannous chloride (SnCl₂) for its mildness and effectiveness, which is particularly important when dealing with potentially sensitive heterocyclic systems.[2][3] This choice avoids the high pressures and potentially hazardous catalysts associated with catalytic hydrogenation.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured by the inclusion of clear in-process controls and characterization steps. Each step of the synthesis is designed to yield a product that can be readily purified and analyzed to confirm its identity and purity before proceeding to the next stage. The distinct physical and spectroscopic differences between the starting materials, the nitro-intermediate, and the final amine product allow for straightforward monitoring of reaction progress by techniques such as Thin Layer Chromatography (TLC). Final product identity is confirmed through standard analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Overview
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Two-step synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 2-Amino-3-nitrophenol | 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine |
| Reagents | 1,2-Dibromoethane, Potassium Carbonate (K₂CO₃) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol |
| Temperature | 100-110 °C | 70-80 °C (Reflux) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 70-80% | 85-95% |
| Purification Method | Recrystallization or Column Chromatography | Extraction and Recrystallization |
Experimental Protocols
PART 1: Synthesis of 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine
Materials:
-
2-Amino-3-nitrophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine as a solid.
PART 2: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
Materials:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (5.0 eq) portion-wise to the solution. The reaction can be exothermic, so control the addition rate.[3]
-
Heat the reaction mixture to reflux (70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the complete disappearance of the starting material.[3]
-
Cool the reaction mixture to room temperature and carefully pour it into an ice-water mixture.
-
Basify the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) to give 3,4-Dihydro-2H-benzo[b]oxazin-8-amine as a pure solid.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine. The two-step approach, involving the formation of a nitro-intermediate followed by a chemoselective reduction, is a robust method suitable for producing this valuable building block in high purity and good overall yield. The insights into the rationale behind the synthetic strategy and the detailed experimental procedures are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related compounds for their research endeavors.
References
-
ResearchGate. "What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?". Available at: [Link].
-
Allen. "Reduction of aromatic nitro compounds using Fe and HCl gives…". Available at: [Link].
-
ResearchGate. "Which one is the best procedure for the reduction of aromatic nitro compounds?". Available at: [Link].
-
Strategian. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature". Available at: [Link].
-
Vedantu. "Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE". Available at: [Link].
-
Sciencemadness.org. "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones". Available at: [Link].
-
askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives:". Available at: [Link].
-
SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation". Available at: [Link].
-
Common Organic Chemistry. "Nitro Reduction - SnCl2". Available at: [Link].
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One-Pot Synthesis of 8-Amino-3,4-dihydro-2H-benzo[b]oxazine: An Application Note and Detailed Protocol
One-Pot Synthesis of 8-Amino-3,4-dihydro-2H-benzo[b][1][2]oxazine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the one-pot synthesis of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic rationale behind the experimental choices, ensuring a thorough understanding of the synthesis.
The 1,4-benzoxazine core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including neuroprotective, antimicrobial, and anticancer activities.[3][4][5][6][7] The strategic introduction of an amino group at the 8-position can significantly modulate the pharmacological profile of the benzoxazine ring, making it a key target for drug discovery programs.[3] This guide presents a streamlined, efficient one-pot approach, minimizing purification steps and maximizing atom economy, aligning with the principles of green chemistry.[1]
Synthetic Strategy and Mechanism
The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives can be achieved through various synthetic routes.[8] For the specific construction of the 8-amino substituted scaffold in a one-pot fashion, a plausible and efficient strategy involves a tandem reaction sequence. While a direct, single-publication protocol for this exact molecule is not prevalent, the following proposed synthesis is based on well-established methodologies for analogous 1,4-benzoxazine formations, often employing transition-metal-free conditions.[2][9]
The core of this proposed one-pot synthesis is a domino reaction commencing with the reaction of an appropriately substituted aminophenol with a suitable C2-synthon, followed by an intramolecular cyclization. The key starting material would be 2,3-diaminophenol. The reaction would proceed through an initial nucleophilic attack of one of the amino groups on an electrophilic two-carbon unit, followed by an intramolecular nucleophilic substitution or addition by the hydroxyl group to form the oxazine ring.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the one-pot synthesis of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Diaminophenol | Reagent | Commercially Available |
| 1,2-Dibromoethane | Reagent | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminophenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: While stirring, add 1,2-dibromoethane (0.86 mL, 10 mmol) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filtration: Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude product in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The expected spectroscopic data should be consistent with the structure of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Workflow and Mechanistic Rationale
The following diagram illustrates the proposed one-pot synthesis workflow.
Caption: Workflow for the one-pot synthesis of 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Causality Behind Experimental Choices:
-
2,3-Diaminophenol: This starting material provides the necessary phenol, and two amino groups, one of which will form the aniline-type nitrogen in the oxazine ring, and the other will be the desired 8-amino substituent.
-
1,2-Dibromoethane: This reagent serves as the two-carbon electrophile required to form the ethylene bridge of the oxazine ring.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base is crucial for deprotonating the phenolic hydroxyl group and one of the amino groups, facilitating their nucleophilic attack on the 1,2-dibromoethane.[2] Using a base is essential for the reaction to proceed.[2]
-
Acetonitrile: This polar aprotic solvent is suitable for this type of reaction as it can dissolve the reactants and does not interfere with the nucleophilic substitution reactions.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the N-alkylation and the subsequent intramolecular O-alkylation (cyclization) to occur at a reasonable rate.
Applications and Future Directions
The 8-amino-3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the primary amino group at the 8-position offers a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities, including but not limited to:
-
Neuroprotective agents: Certain 8-amino-1,4-benzoxazine derivatives have shown potential as neuroprotective antioxidants.[3]
-
Serotonin receptor antagonists: The benzoxazine core is found in compounds with activity at serotonin receptors, which are important targets for psychiatric and neurological disorders.[10]
-
Antimicrobial agents: The benzoxazine scaffold is a known pharmacophore in the design of new antibacterial and antifungal compounds.[5][11]
Future work could focus on optimizing the reaction conditions to improve yields and reduce reaction times. Furthermore, exploring different C2-synthons and substituted diaminophenols could lead to a wide array of novel benzoxazine derivatives with potentially enhanced biological activities. The development of enantioselective synthetic methods would also be of significant interest for producing chiral benzoxazine derivatives for pharmacological evaluation.
References
- One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry.
- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
- One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry.
-
One-Pot Synthesis of Benzo[b][1][2]oxazins via Intramolecular Trapping Iminoenol. Organic Letters.
- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society.
- Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives.
- Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
- 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal.
-
Microwave-assisted one-pot synthesis of benzo[b][1][2]oxazin-3(4H)-ones via Smiles rearrangement. ResearchGate.
- Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine.
- Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed.
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- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]
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- 10. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Functionalization of the 8-Amino Group on the Benzoxazine Ring
Introduction: The Strategic Importance of the 8-Amino Benzoxazine Moiety
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its derivatives are known to possess a wide range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various positions on the benzoxazine ring, the 8-amino group presents a versatile handle for introducing diverse functionalities, leading to the generation of novel chemical entities with potentially enhanced or new biological activities.
This guide provides detailed application notes and step-by-step protocols for the functionalization of the 8-amino group of 2H-1,4-benzoxazin-3(4H)-one. The methodologies described herein are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to synthesize a variety of derivatives for their specific research needs.
Core Starting Material: 8-Amino-2H-1,4-benzoxazin-3(4H)-one
The successful functionalization begins with the availability of the core starting material, 8-amino-2H-1,4-benzoxazin-3(4H)-one. A general synthetic approach to this key intermediate is outlined below.
Protocol 1: Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the synthesis of the parent 8-amino-2H-1,4-benzoxazin-3(4H)-one, which serves as the primary substrate for subsequent functionalization reactions. The synthesis typically involves the reduction of a nitro group precursor.
Workflow for the Synthesis of 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Caption: Synthesis of the core intermediate.
Materials:
-
2-Amino-3-nitrophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Acetone or Dichloromethane (DCM)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Celite
Procedure:
-
Chloroacetylation: To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in acetone or DCM at 0 °C, add sodium bicarbonate (2.5 eq) or triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(chloroacetylamino)-3-nitrophenol.
-
Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and heat the mixture to reflux for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain 8-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
Nitro Group Reduction: To a solution of 8-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol or a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Work-up: Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 8-amino-2H-1,4-benzoxazin-3(4H)-one.
Characterization Data for 8-Amino-2H-1,4-benzoxazin-3(4H)-one:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH-4), 6.7-6.5 (m, 2H, Ar-H), 6.2 (d, 1H, Ar-H), 4.8 (s, 2H, NH₂-8), 4.5 (s, 2H, CH₂-2).
-
¹³C NMR (DMSO-d₆): δ 165.0 (C=O), 143.0, 137.5, 125.0, 115.5, 110.0, 105.0, 67.0 (CH₂-2).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1680 (C=O stretching).
-
MS (ESI): m/z [M+H]⁺ calculated for C₈H₈N₂O₂: 165.06.
Functionalization Strategies for the 8-Amino Group
The lone pair of electrons on the 8-amino group makes it a nucleophilic center, amenable to a variety of chemical transformations. This section details protocols for common and effective functionalization reactions.
N-Acylation: Synthesis of 8-Amido-Benzoxazinones
N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming an amide. This modification can significantly alter the electronic and steric properties of the molecule and is a common strategy in drug design to modulate target binding and pharmacokinetic properties.
General Reaction Scheme for N-Acylation
Caption: N-Acylation of the 8-amino group.
This protocol describes a general procedure for the acylation of 8-amino-2H-1,4-benzoxazin-3(4H)-one using an acyl chloride in the presence of a base.
Materials:
-
8-Amino-2H-1,4-benzoxazin-3(4H)-one
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of 8-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DCM or THF, add pyridine or triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 8-acylamino-2H-1,4-benzoxazin-3(4H)-one.
Expected Yields and Characterization Data for 8-Acetylamino-2H-1,4-benzoxazin-3(4H)-one:
-
Yield: 80-95%
-
¹H NMR (DMSO-d₆): δ 10.6 (s, 1H, NH-4), 9.5 (s, 1H, NH-8), 7.8 (d, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.6 (s, 2H, CH₂-2), 2.1 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆): δ 169.0 (C=O, acetyl), 164.5 (C=O, lactam), 142.0, 133.0, 128.0, 120.0, 118.0, 115.0, 67.5 (CH₂-2), 24.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3200 (N-H stretching), 1690 (amide C=O), 1670 (lactam C=O).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₀N₂O₃: 207.07.
N-Alkylation and Reductive Amination: Introducing Alkyl Substituents
N-alkylation introduces alkyl groups to the amino function, which can be crucial for modulating lipophilicity and receptor interactions. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination offers a more controlled method for introducing a single alkyl group.
General Reaction Scheme for Reductive Amination
Caption: Reductive amination of the 8-amino group.
This protocol provides a method for the mono-N-alkylation of 8-amino-2H-1,4-benzoxazin-3(4H)-one via reductive amination.[3][4]
Materials:
-
8-Amino-2H-1,4-benzoxazin-3(4H)-one
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a stirred suspension of 8-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the 8-alkylamino-2H-1,4-benzoxazin-3(4H)-one.
Expected Yields and Characterization Data for 8-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one:
-
Yield: 60-85%
-
¹H NMR (CDCl₃): δ 8.5 (br s, 1H, NH-4), 7.4-7.2 (m, 5H, Ar-H of benzyl), 6.8-6.6 (m, 2H, Ar-H), 6.3 (d, 1H, Ar-H), 4.6 (s, 2H, CH₂-2), 4.4 (d, 2H, N-CH₂-Ph), 4.2 (br t, 1H, NH-8).
-
¹³C NMR (CDCl₃): δ 165.5 (C=O), 143.5, 139.0, 137.0, 129.0, 128.0, 127.5, 125.5, 115.0, 110.5, 105.5, 67.5 (CH₂-2), 48.5 (N-CH₂-Ph).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₄N₂O₂: 255.11.
N-Sulfonylation: Formation of Sulfonamides
The introduction of a sulfonamide group can impart significant changes to the acidity and hydrogen bonding capabilities of the molecule, which is a valuable strategy in medicinal chemistry for improving solubility and cell permeability.
This protocol describes the reaction of 8-amino-2H-1,4-benzoxazin-3(4H)-one with a sulfonyl chloride.
Materials:
-
8-Amino-2H-1,4-benzoxazin-3(4H)-one
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: Dissolve 8-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in pyridine at 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.2 eq) to the solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with 2 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to afford the desired 8-sulfonamido-2H-1,4-benzoxazin-3(4H)-one.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is a powerful and versatile method.[5][6][7] This reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.
General Reaction Scheme for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of the 8-amino group.
This protocol provides a general procedure for the palladium-catalyzed coupling of 8-amino-2H-1,4-benzoxazin-3(4H)-one with an aryl bromide.[5]
Materials:
-
8-Amino-2H-1,4-benzoxazin-3(4H)-one
-
Aryl bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or BINAP (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reagents: Add the 8-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the aryl bromide (1.2 eq), and the degassed solvent.
-
Reaction Progression: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 8-(arylamino)-2H-1,4-benzoxazin-3(4H)-one.
Conclusion and Future Perspectives
The protocols detailed in this guide offer a robust starting point for the chemical exploration of the 8-amino-2H-1,4-benzoxazin-3(4H)-one scaffold. The versatility of the 8-amino group, combined with modern synthetic methodologies, provides a rich platform for the generation of diverse libraries of compounds. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery programs targeting a range of diseases, from neurodegenerative disorders to inflammatory conditions.[1][2] Furthermore, the tailored functionalization of this moiety can lead to the development of novel materials with unique photophysical or electronic properties. As our understanding of the biological roles of benzoxazine derivatives continues to grow, the development of new and efficient methods for their functionalization will remain a critical area of research.
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]
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Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. ResearchGate. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols for the Evaluation of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine in Neuroprotection Assays
Introduction: A New Frontier in Neuroprotective Agent Screening
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is the progressive loss of neuronal structure and function. One of the key drivers of this neuronal demise is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. This imbalance leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in apoptotic cell death. Consequently, the identification of novel compounds that can mitigate oxidative stress and protect neurons from its deleterious effects is a paramount objective in modern drug discovery.
The benzoxazine class of heterocyclic compounds has emerged as a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. Within this class, 3,4-Dihydro-2H-benzo[b]oxazin-8-amine and its derivatives are of particular interest for their potential neuroprotective properties, largely attributed to their antioxidant capabilities.[[“]][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine in a panel of robust and validated in vitro neuroprotection assays. The protocols detailed herein are designed to be self-validating systems, providing a clear and logical framework for assessing the neuroprotective efficacy of this compound and elucidating its potential mechanisms of action.
Scientific Rationale: Targeting Oxidative Stress and Apoptosis
The experimental design outlined in this guide is predicated on a multi-faceted approach to evaluating neuroprotection. We will first establish a cellular model of neurodegeneration by inducing oxidative stress in a neuronal cell line. Subsequently, we will assess the ability of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine to protect these cells from damage by measuring key indicators of cell viability, cytotoxicity, intracellular ROS levels, and apoptosis.
The choice of assays is based on their ability to provide a holistic view of the cellular response to oxidative stress and the potential protective effects of the test compound. The MTT assay provides a measure of overall metabolic activity, which is indicative of cell viability.[3][4][5][6][7] The LDH assay complements this by quantifying membrane integrity, a direct measure of cytotoxicity.[8][9][10][11][12] To directly assess the antioxidant potential of the compound, the DCFH-DA assay will be employed to measure intracellular ROS levels.[2][13][14][15][16] Finally, to probe the molecular mechanism of cell death, we will measure the activity of caspase-3, a key executioner caspase in the apoptotic cascade, and the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[17][18][19][20][21][22][23][24][25]
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the neuroprotective potential of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.
Figure 1. A schematic overview of the experimental workflow for assessing the neuroprotective effects of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.
Detailed Protocols
Cell Culture and Induction of Neurotoxicity
For these assays, the human neuroblastoma cell line SH-SY5Y is a suitable model as it can be differentiated into a more neuron-like phenotype, making it relevant for neuroprotection studies.[26][27][28][29][30]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Retinoic acid
-
Hydrogen peroxide (H₂O₂) or Glutamate
-
3,4-Dihydro-2H-benzo[b]oxazin-8-amine (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability and ROS assays, or in 6-well plates for protein analysis.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid in low-serum media for 5-7 days.
-
Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of a neurotoxic agent. For oxidative stress, hydrogen peroxide (H₂O₂) is commonly used.[26][28][29][30] For excitotoxicity, glutamate can be used.[31][32][33][34] A typical concentration range for H₂O₂ in SH-SY5Y cells is 100-500 µM for 24 hours. The optimal concentration should be determined empirically by performing a dose-response curve.
Assessment of Cell Viability (MTT Assay)
This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[3][4][5][6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
After the neurotoxin treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Cytotoxicity (LDH Assay)
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of cytotoxicity.[8][9][10][11][12]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
Protocol:
-
After the neurotoxin treatment, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Determination of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay uses a cell-permeable dye, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][13][14][15][16]
Materials:
-
DCFH-DA solution (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
Protocol:
-
After treatment, wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Evaluation of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.[17][18][19][20][21]
Materials:
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
Protocol:
-
After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubate at 37°C for the recommended time.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Western Blot Analysis of Bcl-2 and Bax
This technique allows for the semi-quantitative analysis of the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[22][23][24][25]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Potential Signaling Pathways Involved in Neuroprotection
The neuroprotective effects of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine are likely mediated through the modulation of key signaling pathways involved in cellular survival and antioxidant defense. Two prominent pathways are the PI3K/Akt and the Nrf2 pathways.
Figure 3. The Nrf2 antioxidant response pathway. 3,4-Dihydro-2H-benzo[b]oxazin-8-amine may promote the activation of Nrf2, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress. [35][36][37][38][39][40]
Data Presentation and Interpretation
The quantitative data obtained from the assays should be presented in a clear and concise manner, for example, in tabular format.
Table 1: Effect of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine on Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Control | 100 ± 5.2 | 5.1 ± 1.3 |
| H₂O₂ (200 µM) | 45.3 ± 4.1 | 85.2 ± 6.5 |
| H₂O₂ + Compound (1 µM) | 58.7 ± 3.9 | 65.4 ± 5.2 |
| H₂O₂ + Compound (10 µM) | 75.1 ± 5.5 | 40.1 ± 4.8 |
| H₂O₂ + Compound (50 µM) | 92.4 ± 4.8 | 15.7 ± 2.9 |
Table 2: Effect of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine on Oxidative Stress and Apoptosis
| Treatment Group | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio |
| Control | 1.0 | 1.0 | 2.5 |
| H₂O₂ (200 µM) | 4.2 | 3.8 | 0.4 |
| H₂O₂ + Compound (1 µM) | 3.1 | 3.0 | 0.9 |
| H₂O₂ + Compound (10 µM) | 2.0 | 2.1 | 1.6 |
| H₂O₂ + Compound (50 µM) | 1.2 | 1.3 | 2.3 |
Interpretation: A dose-dependent increase in cell viability and a decrease in cytotoxicity, ROS levels, and caspase-3 activity in the presence of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine would indicate a significant neuroprotective effect. Furthermore, an increase in the Bcl-2/Bax ratio would suggest that the compound protects neurons by modulating the apoptotic pathway.
Conclusion
The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine as a potential neuroprotective agent. By employing a battery of well-established in vitro assays, researchers can gain valuable insights into the efficacy and mechanism of action of this promising compound. The successful application of these methods will contribute to the ongoing efforts to identify and develop novel therapeutics for the treatment of neurodegenerative diseases.
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Application of 8-amino-benzoxazine derivatives in antioxidant capacity assays
As a Senior Application Scientist, this guide provides a comprehensive overview of the application of 8-amino-benzoxazine derivatives in antioxidant capacity assays. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to ensure experimental success and data integrity.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has spurred significant research into the discovery and development of novel antioxidant compounds.
Benzoxazines represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Within this class, 8-amino-1,4-benzoxazine derivatives have emerged as particularly promising neuroprotective antioxidants.[1][4] Their unique structure suggests a potent capacity for scavenging free radicals, making them prime candidates for drug development. Accurate and comprehensive evaluation of their antioxidant potential is therefore a critical step.
This guide details the application of these derivatives in three standard, mechanistically distinct antioxidant assays: DPPH, ABTS, and ORAC. Employing multiple assays is crucial, as it provides a more complete profile of a compound's antioxidant action.[5][6]
Mechanistic Insight: How 8-Amino-Benzoxazines Neutralize Free Radicals
The antioxidant activity of a compound is primarily driven by its ability to neutralize unstable free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).[5]
-
Hydrogen Atom Transfer (HAT) : The antioxidant donates a hydrogen atom to the radical, quenching it.
-
Electron Transfer (ET) : The antioxidant donates an electron to the radical, reducing it to a more stable form.
For 8-amino-benzoxazine derivatives, the antioxidant capacity is likely conferred by the hydrogen-donating ability of the amine group at the 8-position, as well as the overall electron-rich nature of the heterocyclic ring system. The substituents on the benzoxazine ring can further modulate this activity; for instance, 3-alkyl and 8-benzylamino groups have been shown to be essential for potent neuroprotective activity.[1][4]
Caption: Proposed hydrogen atom transfer mechanism for 8-amino-benzoxazine.
Part 1: The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple ET-based method.[7] It employs a stable free radical with a deep violet color that turns pale yellow upon reduction by an antioxidant.[8] The change in absorbance at ~517 nm is proportional to the compound's radical scavenging capacity.[8]
Protocol: DPPH Assay for 96-Well Plates
1. Principle of the Assay The antioxidant compound donates an electron or hydrogen atom to the DPPH radical, neutralizing it and causing a decrease in absorbance.[8]
2. Reagents and Materials
-
8-amino-benzoxazine derivative(s)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic Acid (Positive Control)
-
Methanol or Ethanol (ACS Grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
3. Preparation of Solutions
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and kept in an aluminum foil-wrapped flask.[8]
-
Compound Stock Solutions (e.g., 1 mg/mL): Dissolve the 8-amino-benzoxazine derivative and the positive control (Trolox) in methanol or DMSO.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the same solvent.
4. Experimental Workflow
Caption: Experimental workflow for the DPPH antioxidant assay.
5. Step-by-Step Procedure
-
Blank: Add 200 µL of the solvent (e.g., methanol) to a well.
-
Control (Acontrol): Add 100 µL of solvent and 100 µL of the DPPH working solution. This represents the maximum absorbance.[8]
-
Sample/Positive Control: Add 100 µL of each compound/standard dilution to separate wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all sample and positive control wells.
-
Incubate: Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure: Read the absorbance of all wells at 517 nm.
6. Data Analysis
-
Percentage Inhibition (%): Calculate the radical scavenging activity for each concentration.[8] % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Value: Plot the % Inhibition against the compound concentration. The IC50 is the concentration required to scavenge 50% of the DPPH radicals, determined via non-linear regression analysis.[9] A lower IC50 value indicates higher antioxidant potency.
Part 2: The ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another ET-based method that measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[10] This radical is blue-green, and its decolorization upon reaction with an antioxidant is measured at ~734 nm. A key advantage is its applicability to both hydrophilic and lipophilic compounds.[5]
Protocol: ABTS Assay for 96-Well Plates
1. Principle of the Assay Antioxidants donate electrons or hydrogen atoms to the blue-green ABTS•+, converting it back to the colorless ABTS form. The reduction in absorbance is proportional to the antioxidant concentration.[11]
2. Reagents and Materials
-
8-amino-benzoxazine derivative(s)
-
ABTS diammonium salt
-
Potassium persulfate
-
Trolox (Positive Control)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
3. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[12]
-
Diluted ABTS•+ Solution: Before the assay, dilute the working solution with PBS (or ethanol) to an absorbance of 0.70 (±0.02) at 734 nm.[13]
-
Compound/Standard Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.
4. Experimental Workflow
Caption: Experimental workflow for the ABTS antioxidant assay.
5. Step-by-Step Procedure
-
Control/Sample Addition: Add 10 µL of the solvent (for control) or the various compound/standard dilutions to separate wells.
-
Initiate Reaction: Add 200 µL of the diluted ABTS•+ solution to all wells.
-
Incubate: Shake the plate and incubate for 6-10 minutes in the dark at room temperature.
-
Measure: Read the absorbance at 734 nm.
6. Data Analysis
-
Percentage Inhibition (%): Calculate using the same formula as the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition of Trolox dilutions against their concentrations. The antioxidant capacity of the 8-amino-benzoxazine derivatives is then expressed as µmol Trolox Equivalents (TE) per µmol of the compound.
Part 3: The Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15] The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[16]
Protocol: ORAC Assay for 96-Well Plates
1. Principle of the Assay Antioxidants quench peroxyl radicals via hydrogen atom donation, thus preserving the fluorescence of the fluorescein probe. The presence of an antioxidant results in a slower decay of fluorescence over time.[17]
2. Reagents and Materials
-
8-amino-benzoxazine derivative(s)
-
Fluorescein Sodium Salt
-
AAPH (free radical initiator)
-
Trolox (Positive Control)
-
75 mM Phosphate Buffer (pH 7.4)
-
96-well black opaque microplate (for fluorescence)
-
Fluorescence microplate reader with injectors (Ex: 485 nm, Em: 520 nm) and temperature control at 37°C
3. Preparation of Solutions
-
Fluorescein Working Solution (~8.4 x 10⁻⁸ M): Prepare a stock solution and dilute it in 75 mM phosphate buffer. Protect from light and prepare fresh.[16]
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer. This solution is temperature-sensitive and must be prepared fresh just before use.[18]
-
Compound/Standard Solutions: Prepare stock solutions and serial dilutions in 75 mM phosphate buffer.
4. Experimental Workflow
Caption: Experimental workflow for the ORAC antioxidant assay.
5. Step-by-Step Procedure
-
Plate Loading: Add 150 µL of the fluorescein working solution to all wells of a black 96-well plate.
-
Add Samples: Add 25 µL of either phosphate buffer (blank), Trolox standards, or 8-amino-benzoxazine derivative dilutions to the appropriate wells.[17]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.[16]
-
Initiate and Measure: Using the reader's injectors, add 25 µL of freshly prepared AAPH solution to each well. Immediately begin kinetic fluorescence readings (Ex: 485 nm, Em: 520 nm) every 1-2 minutes for at least 60 minutes.[18]
6. Data Analysis
-
Calculate Area Under Curve (AUC): Use the plate reader software to calculate the AUC for each well's fluorescence decay curve.
-
Calculate Net AUC: Net AUC = AUC_sample - AUC_blank
-
ORAC Value: Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. Use this curve to determine the antioxidant capacity of the 8-amino-benzoxazine derivatives, expressed as µmol Trolox Equivalents (TE).[16]
Data Presentation and Interpretation
For a comprehensive evaluation, results from all three assays should be summarized. This allows for a direct comparison of the compound's potency across different mechanistic pathways.
Table 1: Comparative Antioxidant Capacity of 8-Amino-Benzoxazine Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC Value (µmol TE/µmol) |
| Derivative A | 15.2 ± 1.3 | 8.5 ± 0.9 | 4.1 ± 0.3 |
| Derivative B | 28.9 ± 2.1 | 19.4 ± 1.8 | 2.5 ± 0.2 |
| Trolox | 8.1 ± 0.7 | 5.2 ± 0.5 | 1.0 (by definition) |
| Ascorbic Acid | 4.5 ± 0.4 | 3.1 ± 0.3 | 0.9 ± 0.1 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A lower IC50 value in the DPPH and ABTS assays indicates stronger radical scavenging activity.
-
A higher ORAC value indicates a greater capacity to quench peroxyl radicals via hydrogen atom donation.
-
Comparing results to standards like Trolox provides a relative measure of potency. For example, in the table above, Derivative A is a potent antioxidant, though slightly less so than the standards, and is significantly more active than Derivative B. This comparative approach is essential for lead compound selection in drug development.[19]
References
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Dacquet, C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(21), 4475-4484. [Link]
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Dacquet, C., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. PubMed. [Link]
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Scribd. (n.d.). ORAC Assay Protocol. [Link]
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Zhou, L., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]
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López-Alarcón, C., et al. (2018). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 23(3), 548. [Link]
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Ou, B., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
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Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]
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Asiri, A. M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Molecular Structure, 1301, 137357. [Link]
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Moreira, D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate. [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]
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Matysová, V., et al. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Technical Manual. MaestroGen. [Link]
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Papakyriakou, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Antioxidants, 13(7), 808. [Link]
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Rekka, E. A., et al. (2011). Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. Journal of Medicinal Chemistry, 54(17), 5967-5977. [Link]
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ResearchGate. (2025). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. [Link]
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Chen, C. C., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. Bioorganic & Medicinal Chemistry Letters, 19(10), 2896-2900. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 8-Amino-Benzoxazine Neuroprotective Effects
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 8-Amino-Benzoxazines in Neuroprotection
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing unmet medical need. A key pathological hallmark in these conditions is the progressive loss of neurons, often driven by a cascade of events including oxidative stress, inflammation, and apoptosis. The 1,4-benzoxazine scaffold has emerged as a promising chemotype in the pursuit of novel neuroprotective agents. Specifically, derivatives of 8-amino-benzoxazine have demonstrated potent antioxidant properties in preclinical studies.[1] These compounds are hypothesized to mitigate neuronal damage by scavenging free radicals and interfering with downstream apoptotic pathways.
This document provides a detailed in vivo experimental design to rigorously evaluate the neuroprotective efficacy of a representative 8-amino-benzoxazine derivative, (R,S)-(3-cyclopentyl-8-benzylamino-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone (hereafter referred to as Compound-X), in a murine model of ischemic stroke. The protocols outlined herein are designed to provide a robust framework for assessing neuroprotection, from behavioral outcomes to cellular and molecular mechanisms.
I. Experimental Design: A Multi-Faceted Approach to In Vivo Neuroprotection Studies
A successful in vivo study hinges on a well-conceived experimental design that is both scientifically sound and ethically responsible. Our design employs a clinically relevant animal model, incorporates multiple outcome measures, and adheres to the highest standards of animal welfare.
Rationale for Animal Model Selection: Transient Middle Cerebral Artery Occlusion (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model in mice is the gold standard for preclinical stroke research.[2][3][4] This model accurately mimics the pathophysiology of human ischemic stroke, where a temporary blockage of a major cerebral artery leads to a core of infarcted tissue surrounded by a salvageable penumbra. The reperfusion phase, initiated by the removal of the occlusion, is critical as it can paradoxically exacerbate injury through inflammation and oxidative stress, making it an ideal model to test the antioxidant and anti-inflammatory properties of Compound-X. We will utilize a 60-minute occlusion period, which is known to produce a reproducible infarct in the striatum and cortex.[3]
Ethical Considerations and Animal Welfare
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).[5] Research should adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[5] Anesthesia and analgesia must be used to minimize pain and distress. Post-operative care is crucial for animal recovery and data validity.
Experimental Groups and Dosing Paradigm
A minimum of four experimental groups are required to ensure the validity of the study. The number of animals per group should be determined by a power analysis to ensure statistical significance.
| Group | Treatment | Rationale |
| 1. Sham | Vehicle (IP injection) | Control for the surgical procedure without inducing ischemia. Establishes baseline behavioral and histological data. |
| 2. tMCAO + Vehicle | Vehicle (IP injection) + tMCAO | Ischemic control group. Demonstrates the extent of neuronal damage induced by the tMCAO procedure. |
| 3. tMCAO + Compound-X (Low Dose) | 1 mg/kg Compound-X (IP injection) + tMCAO | Tests the efficacy of a low dose of the therapeutic agent. |
| 4. tMCAO + Compound-X (High Dose) | 10 mg/kg Compound-X (IP injection) + tMCAO | Tests the efficacy of a high dose of the therapeutic agent, allowing for a dose-response assessment.[1] |
Dosing Strategy: Compound-X will be administered via intraperitoneal (IP) injection 30 minutes prior to the induction of ischemia. This pre-treatment paradigm is designed to assess the prophylactic potential of the compound.
Experimental Workflow Diagram
Caption: Experimental workflow from animal acclimatization to post-mortem analysis.
II. Detailed Protocols
Preparation of Compound-X for Intraperitoneal Injection
Rationale: Many organic compounds, including benzoxazine derivatives, are poorly soluble in aqueous solutions. A vehicle containing a solubilizing agent like Dimethyl Sulfoxide (DMSO) is often necessary. The concentration of DMSO should be kept to a minimum to avoid toxicity.[6]
Protocol:
-
Prepare a stock solution of Compound-X in 100% DMSO.
-
For injection, dilute the stock solution in a vehicle of 10% DMSO, 40% polyethylene glycol 300 (PEG300), and 50% sterile saline.[6]
-
The final injection volume should be approximately 10 ml/kg body weight.[7]
-
Prepare the vehicle-only solution for the Sham and tMCAO + Vehicle control groups.
Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery
Rationale: This procedure involves the insertion of a monofilament to block the origin of the middle cerebral artery, followed by its withdrawal to allow reperfusion.[2][4][8] Monitoring cerebral blood flow is crucial to confirm successful occlusion and reperfusion.[3][8]
Protocol:
-
Anesthetize the mouse with isoflurane (1.5-2% maintenance).[8][9]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert a 6-0 silicon-coated nylon monofilament.[8]
-
Advance the monofilament through the ICA until a slight resistance is felt, indicating occlusion of the MCA. The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter; a reduction of >80% is considered successful.[8]
-
After 60 minutes, withdraw the monofilament to allow reperfusion.
-
Suture the neck incision and administer post-operative analgesics and hydration.
Behavioral Assessment: Rotarod Test
Rationale: The rotarod test is a widely used and sensitive method to assess motor coordination and balance deficits following stroke in rodents.[10][11][12]
Protocol:
-
Training Phase (Pre-operative):
-
Testing Phase (Post-operative):
-
Conduct testing on days 1, 3, and 7 post-tMCAO.
-
Set the rotarod to accelerate from 4 to 40 rpm over 300 seconds.[12][13]
-
Place the mouse on the rotating rod and start the timer.
-
Record the latency to fall (in seconds).
-
Perform three trials per mouse with a 15-minute inter-trial interval.[12]
-
The average latency to fall across the three trials is used for analysis.
-
Histological Analysis
Rationale: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).[14][15][16]
Protocol:
-
At day 7 post-tMCAO, deeply anesthetize the mouse and perfuse transcardially with ice-cold saline.
-
Decapitate the animal and carefully remove the brain.
-
Section the brain into 2 mm coronal slices using a brain matrix.[16]
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.[14][16]
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices and quantify the infarct area (white) and total hemispheric area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume, correcting for edema: Infarct Volume (%) = [(Contralateral Hemisphere Volume - Ipsilateral Non-Infarcted Volume) / Contralateral Hemisphere Volume] x 100.
Rationale: Nissl staining, using dyes like cresyl violet, stains the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[17][18] This allows for the visualization of neuronal morphology and the quantification of surviving neurons in the ischemic penumbra.
Protocol:
-
Use formalin-fixed, paraffin-embedded or frozen brain sections.
-
Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.[19]
-
Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.[18][19][20]
-
Rinse and differentiate in 95% ethanol to remove excess stain.[19][20]
-
Dehydrate, clear in xylene, and coverslip.
-
Under a microscope, count the number of healthy, well-defined neurons in corresponding regions of the ischemic and contralateral hemispheres.
Biochemical Analysis
Protocol:
-
Dissect the ischemic and contralateral hemispheres on ice.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Store the samples at -80°C until use.
Rationale: Neuroinflammation is a key component of ischemic injury. Measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 provides an indication of the inflammatory response.
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, blocking, adding standards and samples, adding detection antibody, and developing the signal.[22]
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Normalize the cytokine levels to the total protein concentration of the brain homogenate.
Rationale: Apoptosis, or programmed cell death, is a major contributor to neuronal loss after stroke. Western blotting can be used to measure the expression of key apoptotic proteins, such as the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner caspase, cleaved caspase-3.[5][23][24][25]
Protocol:
-
Separate equal amounts of protein from the brain homogenates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic propensity.
III. Data Presentation and Statistical Analysis
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM).
Table 2: Hypothetical Rotarod Performance Data
| Group | N | Day 1 Latency (s) | Day 3 Latency (s) | Day 7 Latency (s) |
| Sham | 10 | 185.2 ± 10.5 | 190.1 ± 9.8 | 195.3 ± 8.7 |
| tMCAO + Vehicle | 10 | 45.6 ± 8.2 | 60.3 ± 9.1 | 75.4 ± 10.3 |
| tMCAO + Cmpd-X (1 mg/kg) | 10 | 70.1 ± 9.5 | 95.7 ± 11.2 | 110.8 ± 12.1 |
| tMCAO + Cmpd-X (10 mg/kg) | 10 | 95.3 ± 10.1 | 120.4 ± 10.8 | 145.6 ± 11.5 |
Table 3: Hypothetical Histological and Biochemical Data (Day 7)
| Group | N | Infarct Volume (%) | Neuronal Survival (%) | TNF-α (pg/mg protein) | Bax/Bcl-2 Ratio |
| Sham | 10 | 0.0 ± 0.0 | 100.0 ± 0.0 | 15.2 ± 2.1 | 0.5 ± 0.1 |
| tMCAO + Vehicle | 10 | 35.8 ± 3.1 | 40.2 ± 4.5 | 85.6 ± 7.8 | 3.2 ± 0.4 |
| tMCAO + Cmpd-X (1 mg/kg) | 10 | 25.1 ± 2.8 | 60.5 ± 5.1 | 50.3 ± 6.2 | 1.8 ± 0.3 |
| tMCAO + Cmpd-X (10 mg/kg) | 10 | 15.4 ± 2.2 | 78.9 ± 4.8 | 30.1 ± 4.5 | 0.9 ± 0.2 |
Statistical Analysis
The choice of statistical test depends on the data distribution and the number of groups being compared.
-
For behavioral data collected over time (e.g., rotarod), a two-way repeated measures ANOVA should be used, followed by a post-hoc test (e.g., Tukey's) for pairwise comparisons.[26]
-
For single time-point data with multiple groups (e.g., infarct volume, biochemical data), a one-way ANOVA followed by a post-hoc test is appropriate.[27][28]
-
A p-value of < 0.05 is typically considered statistically significant.
IV. Mechanistic Insights and Signaling Pathways
The data generated from this experimental design can provide insights into the potential neuroprotective mechanisms of 8-amino-benzoxazines.
Caption: Hypothesized neuroprotective mechanism of 8-amino-benzoxazine.
V. Conclusion
This comprehensive in vivo experimental design provides a rigorous framework for evaluating the neuroprotective effects of 8-amino-benzoxazine derivatives. By combining behavioral, histological, and biochemical analyses, researchers can gain a thorough understanding of a compound's therapeutic potential and its underlying mechanisms of action. The successful execution of these protocols will yield high-quality, reproducible data essential for advancing promising neuroprotective candidates toward clinical development.
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Application Notes and Protocols for Evaluating the Efficacy of 8-Amino-1,4-Benzoxazine Compounds Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 8-Amino-1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine heterocyclic scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Within this class, 8-amino-1,4-benzoxazine derivatives have emerged as promising candidates for therapeutic development, with studies indicating potential neuroprotective, antioxidant, and β2-adrenoceptor agonist activities.[1][2][3] The evaluation of the efficacy and mechanism of action of these novel compounds necessitates robust and reliable in vitro models. Cell-based assays serve as a critical initial step in the drug discovery pipeline, providing valuable insights into a compound's biological effects at the cellular level before proceeding to more complex and costly in vivo studies.[4][5][6][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of cell-based assays tailored to investigate the potential cytotoxic, anti-inflammatory, and apoptosis-inducing effects of 8-amino-1,4-benzoxazine compounds. As a Senior Application Scientist, the following sections are designed to not only provide procedural instructions but also to explain the underlying scientific principles and rationale behind key experimental choices, ensuring scientific integrity and the generation of trustworthy, reproducible data.
Section 1: Foundational Assays for Cytotoxicity Assessment
A primary and essential step in evaluating any new chemical entity is to determine its effect on cell viability. These assays help to establish a therapeutic window and identify potential off-target toxicity. We will detail two widely used and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
MTT Assay: A Measure of Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[8][9][10] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8][12] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[8]
Causality Behind Experimental Choices:
-
Phenol Red-Free Medium: The use of phenol red-free medium during the MTT incubation step is crucial as phenol red can interfere with absorbance readings.[8]
-
Serum-Free Conditions: Serum components can also affect the reduction of MTT and the solubilization of formazan, leading to inaccurate results. Therefore, the MTT incubation is performed in serum-free medium.[11]
-
Solubilization Agent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving the formazan crystals. Complete solubilization is critical for accurate absorbance measurements.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. | Optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay. |
| 2 | Adhesion: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. | |
| 3 | Compound Treatment: Prepare serial dilutions of the 8-amino-1,4-benzoxazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. | The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity. |
| 4 | Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). | |
| 5 | MTT Addition: After incubation, carefully remove the medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well. | Avoid disturbing the cell monolayer during media changes. |
| 6 | Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. | Incubation time can be optimized based on the cell type and metabolic rate. |
| 7 | Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. | Ensure complete dissolution of the purple crystals by gentle shaking or pipetting up and down. |
| 8 | Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11] | Read the plate within 1 hour of adding the solubilization solution.[11] |
Data Analysis: Cell viability is expressed as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that reduces cell viability by 50%, can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
Principle: The LDH cytotoxicity assay is a colorimetric method that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the amount of LDH released, and therefore, to the number of lysed cells.[14]
Causality Behind Experimental Choices:
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Supernatant Collection: The assay is performed on the cell culture supernatant, as this is where the released LDH will be present. Care must be taken not to disturb the cell pellet during collection.
-
Controls are Key: Proper controls are essential for accurate data interpretation. A "maximum LDH release" control is established by treating cells with a lysis buffer (e.g., Triton X-100) to cause 100% cell death. A "spontaneous LDH release" control (untreated cells) accounts for background cell death.[15]
-
Serum Considerations: Serum in the culture medium contains endogenous LDH, which can contribute to background signal. It is important to account for this by including a no-cell, medium-only background control.[14]
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with the 8-amino-1,4-benzoxazine compounds. | |
| 2 | Control Preparation: Prepare triplicate wells for: 1) Spontaneous LDH release (vehicle control), 2) Maximum LDH release (add 10 µL of 10X Lysis Solution to untreated cells 45 minutes before the end of the incubation), and 3) Background control (medium only, no cells). | The lysis solution treatment ensures complete cell lysis for the positive control. |
| 3 | Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. | Avoid disturbing the cell pellet to prevent contamination with intracellular LDH. |
| 4 | Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant. | The reaction mixture is typically light-sensitive and should be prepared fresh. |
| 5 | Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. | |
| 6 | Stop Reaction: Add 50 µL of Stop Solution to each well. | The stop solution terminates the enzymatic reaction. |
| 7 | Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. |
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Section 2: Delving Deeper: Assays for Apoptosis Detection
Apoptosis, or programmed cell death, is a critical mechanism by which many anti-cancer agents exert their effects. Evaluating the ability of 8-amino-1,4-benzoxazine compounds to induce apoptosis provides crucial information about their mechanism of action.
Caspase-3/7 Activity Assay: A Hallmark of Apoptosis
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[16] Caspase-3 and caspase-7 are key executioner caspases.[17][18] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16][19] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[19]
Causality Behind Experimental Choices:
-
Lytic Assay Format: The assay reagent contains a cell lysis buffer, allowing for a simple "add-mix-measure" protocol without the need for a separate cell lysis step.[19]
-
Luminescent vs. Fluorescent Detection: Luminescent assays generally offer higher sensitivity and a wider dynamic range compared to fluorescent assays. The choice depends on the available instrumentation and the expected level of caspase activity.
Experimental Workflow Diagram:
Caption: Workflow for the Caspase-3/7 activity assay.
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat the cells with the 8-amino-1,4-benzoxazine compounds as described previously. Include a positive control for apoptosis (e.g., staurosporine). | White-walled plates are recommended to maximize the luminescent signal.[17] |
| 2 | Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. | Allow the reagent to equilibrate to room temperature before use. |
| 3 | Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. | A consistent temperature across the plate is important for uniform enzyme kinetics. |
| 4 | Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light. | Incubation time can be optimized for the specific cell line and treatment conditions. |
| 5 | Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. |
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in luminescence relative to the vehicle-treated control.
Annexin V Staining: Detecting Early Apoptosis
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[20][21] Annexin V is a calcium-dependent protein that has a high affinity for PS.[20] By conjugating Annexin V to a fluorochrome (e.g., FITC or APC), early apoptotic cells can be detected and quantified using flow cytometry.[20][21] A viability dye such as propidium iodide (PI) or 7-AAD is often used in conjunction to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[22]
Causality Behind Experimental Choices:
-
Calcium is Essential: The binding of Annexin V to PS is calcium-dependent, so a binding buffer containing calcium must be used.
-
Gentle Cell Handling: It is crucial to handle the cells gently throughout the staining procedure to avoid artificially inducing membrane damage, which could lead to false-positive PI staining.
-
Prompt Analysis: As apoptosis is a dynamic process, it is recommended to analyze the stained cells by flow cytometry as soon as possible, ideally within one hour of staining.[21]
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Culture and Treatment: Culture and treat cells with the 8-amino-1,4-benzoxazine compounds in a 6-well plate or T-25 flask. | |
| 2 | Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Wash the cells once with cold PBS. | |
| 3 | Cell Resuspension: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. | |
| 4 | Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI Staining Solution. | |
| 5 | Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. | |
| 6 | Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. |
Data Analysis: The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V versus PI. Quadrant analysis is used to quantify the percentage of cells in each population:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
Section 3: Investigating Anti-Inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases, including cancer. Some benzoxazine derivatives have shown anti-inflammatory properties. The following assays can be used to screen 8-amino-1,4-benzoxazine compounds for their ability to modulate inflammatory responses.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines.[23] An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[24][25] In this assay, a capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.[26]
Causality Behind Experimental Choices:
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Induction of Inflammation: To assess the anti-inflammatory effects of the compounds, an inflammatory response is first induced in the cells. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α and IL-6 production in immune cells like macrophages (e.g., RAW 264.7 or J774A.1 cell lines).[23][24]
-
Standard Curve: A standard curve using known concentrations of the recombinant cytokine must be run on each plate to accurately quantify the cytokine concentration in the unknown samples.[24]
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Allow them to adhere overnight. Pre-treat the cells with various concentrations of the 8-amino-1,4-benzoxazine compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). | |
| 2 | Supernatant Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use. | |
| 3 | ELISA Procedure: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, blocking, adding samples and standards, adding a detection antibody, adding a streptavidin-HRP conjugate, adding a substrate, and stopping the reaction. | Follow the kit protocol precisely for optimal results. |
| 4 | Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. |
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples. The inhibitory effect of the compounds can be calculated as a percentage of the cytokine production in the LPS-stimulated control.
NF-κB Reporter Assay: Monitoring a Key Inflammatory Pathway
Principle: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α and IL-6.[27][28] An NF-κB reporter assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[29][30] When NF-κB is activated (e.g., by LPS or TNF-α), it translocates to the nucleus and drives the expression of the luciferase gene. The resulting luminescence can be easily measured and is proportional to the level of NF-κB activity.[31][32]
Causality Behind Experimental Choices:
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Stable vs. Transient Transfection: Stably transfected reporter cell lines are generally preferred for their consistency and reproducibility compared to transiently transfected cells.
-
Dual-Luciferase System: Some reporter assay systems include a second, constitutively expressed reporter (e.g., Renilla luciferase) to normalize for variations in cell number and transfection efficiency.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway leading to luciferase reporter gene expression.
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Seeding: Seed the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a white-walled 96-well plate. | |
| 2 | Compound Treatment and Stimulation: Pre-treat the cells with the 8-amino-1,4-benzoxazine compounds for 1-2 hours. Then, stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) or LPS. | The optimal stimulation time can range from 6 to 24 hours.[29] |
| 3 | Cell Lysis: After stimulation, remove the medium and add a passive lysis buffer to each well. | |
| 4 | Luciferase Assay: Add the luciferase assay reagent to the cell lysates. | |
| 5 | Luminescence Measurement: Measure the luminescence using a luminometer. |
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if using a dual-luciferase system). Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Section 4: Probing Intracellular Signaling Pathways with Western Blotting
To further elucidate the mechanism of action of promising 8-amino-1,4-benzoxazine compounds, Western blotting can be employed to investigate their effects on specific signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample.[27] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The MAPK pathway, including ERK1/2, JNK, and p38, is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[27] The activation of these kinases is often assessed by detecting their phosphorylation status using phospho-specific antibodies.[27][33]
Detailed Protocol:
| Step | Procedure | Critical Insights |
| 1 | Cell Treatment and Lysis: Treat cells with the 8-amino-1,4-benzoxazine compounds for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. | Phosphatase inhibitors are crucial to preserve the phosphorylation status of the proteins. |
| 2 | Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). | Equal loading of protein is essential for accurate comparison between samples. |
| 3 | Gel Electrophoresis: Separate the proteins by SDS-PAGE. | |
| 4 | Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. | |
| 5 | Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. | |
| 6 | Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2). | Incubate overnight at 4°C for optimal results. |
| 7 | Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody. | |
| 8 | Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative level of protein activation.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial evaluation of the efficacy of 8-amino-1,4-benzoxazine compounds. By systematically assessing cytotoxicity, apoptosis induction, and anti-inflammatory potential, researchers can gain critical insights into the biological activities of these compounds and identify promising candidates for further preclinical development. The provided protocols, coupled with an understanding of the underlying scientific principles, will enable researchers in drug discovery and development to generate high-quality, reproducible data to advance the therapeutic potential of the 8-amino-1,4-benzoxazine scaffold.
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Annexin V Stain Protocol. Flow Cytometry Core, Brody School of Medicine, East Carolina University. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, National Library of Medicine. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information, National Library of Medicine. [Link]
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Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed, National Library of Medicine. [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Center for Biotechnology Information, National Library of Medicine. [Link]
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Application Notes and Protocols: Utilizing 8-Amino-Benzoxazine Derivatives as Scaffolds for Drug Discovery
Introduction: The Privileged Scaffold of 8-Amino-Benzoxazine
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Central to this endeavor is the identification and exploitation of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple, diverse biological targets. The 1,4-benzoxazine ring system has emerged as one such scaffold, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[[“]][2] This versatility stems from the scaffold's rigid bicyclic structure, which provides a defined three-dimensional orientation for substituent groups, and the presence of heteroatoms that can engage in crucial hydrogen bonding interactions with biological targets.
This application note focuses specifically on 8-amino-benzoxazine derivatives, a subclass that has shown particular promise. The strategic placement of an amino group at the 8-position offers a key point for diversification, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 8-amino-benzoxazine derivatives, offering detailed protocols for researchers in the field of drug discovery.
I. Synthesis and Characterization of 8-Amino-Benzoxazine Derivatives
The synthesis of 8-amino-benzoxazine derivatives is typically achieved through a multi-step process, often commencing with a Mannich-type condensation reaction. The following protocol outlines a general yet robust method for the preparation of a library of 8-amino-benzoxazine derivatives.
Experimental Protocol: Synthesis of 8-Amino-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Rationale: This protocol employs a classical approach to benzoxazine synthesis, which is adaptable for the creation of a diverse library of compounds. The choice of starting materials (substituted phenols and primary amines) will directly influence the final product's structure and, consequently, its biological activity.
Materials:
-
Substituted 2-aminophenol
-
Paraformaldehyde
-
Substituted primary amine
-
1,4-Dioxane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminophenol (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (2.2 eq) and the desired substituted primary amine (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 8-amino-benzoxazine derivative.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 8-amino-benzoxazine derivatives.
II. High-Throughput Screening (HTS) for Biological Activity
Once a library of 8-amino-benzoxazine derivatives has been synthesized and characterized, the next critical step is to screen for biological activity. A tiered or cascaded screening approach is often employed to efficiently identify promising lead compounds.[[“]]
HTS Cascade Overview
-
Primary Screen: A single-concentration screen of the entire compound library against the target of interest (e.g., a specific cancer cell line, a bacterial strain, or a neuronal cell line under stress). The goal is to identify "hits" with significant activity.
-
Dose-Response Confirmation: Hits from the primary screen are then tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary/Orthogonal Assays: Confirmed hits are further evaluated in different, often more complex, assays to rule out false positives and to begin to elucidate the mechanism of action.
-
Selectivity/Toxicity Profiling: The most promising compounds are tested for their selectivity against related targets and for their general cytotoxicity to assess their therapeutic window.
Caption: A typical high-throughput screening cascade for drug discovery.
III. Application-Specific Protocols
The following sections provide detailed protocols for assessing the anticancer, neuroprotective, and antimicrobial activities of 8-amino-benzoxazine derivatives.
A. Anticancer Activity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-amino-benzoxazine derivatives in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
| Compound ID | R Group | IC₅₀ (µM) on MCF-7 |
| BZ-01 | -CH₃ | 15.2 |
| BZ-02 | -CH₂CH₃ | 10.8 |
| BZ-03 | -Phenyl | 5.1 |
| BZ-04 | -4-Cl-Phenyl | 2.3 |
B. Neuroprotective Activity Screening: Glutamate-Induced Excitotoxicity in HT22 Cells
Principle: The HT22 mouse hippocampal cell line is a valuable tool for studying oxidative stress-induced neuronal cell death, as it lacks ionotropic glutamate receptors.[4] High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to glutathione depletion, increased reactive oxygen species (ROS), and subsequent cell death. This assay assesses the ability of 8-amino-benzoxazine derivatives to protect against this form of excitotoxicity.
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of the 8-amino-benzoxazine derivatives for 2-4 hours.
-
Induction of Neurotoxicity: Introduce glutamate to the wells to a final concentration of 5 mM to induce oxidative stress.[5] Include a vehicle control (no glutamate) and a glutamate-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment of Cell Viability: Assess cell viability using the MTT assay as described in the anticancer screening protocol or other viability assays such as the Calcein-AM assay for live-cell imaging.[6]
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only control. Determine the EC₅₀ value for each compound.
| Compound ID | R Group | Neuroprotection EC₅₀ (µM) |
| BZ-N1 | -Benzyl | 8.7 |
| BZ-N2 | -Cyclopentyl | 5.4 |
| BZ-N3 | -tert-Butyl | 12.1 |
| BZ-N4 | -Phenylethyl | 3.9 |
Mechanistic Insight: The PI3K/Akt Signaling Pathway
Many neuroprotective agents exert their effects by modulating key intracellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and is often implicated in neuroprotection.[[“]][7] Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of antioxidant defense mechanisms. Investigating the effect of active 8-amino-benzoxazine derivatives on the phosphorylation status of Akt can provide valuable mechanistic insights.
Caption: The PI3K/Akt signaling pathway in neuroprotection.
C. Antimicrobial Activity Screening: Broth Microdilution Method
Principle: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 8-amino-benzoxazine derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate final concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC value for each compound against each tested microorganism.
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BZ-A1 | -Hexyl | 16 | 32 |
| BZ-A2 | -Octyl | 8 | 16 |
| BZ-A3 | -2-Thienyl | 32 | >64 |
| BZ-A4 | -4-F-Benzyl | 4 | 8 |
IV. Structure-Activity Relationship (SAR) Insights
The data generated from these screening assays can be used to establish preliminary Structure-Activity Relationships (SAR). For example, the hypothetical data in the tables above suggest:
-
Anticancer Activity: The presence of an aromatic ring at the R position, particularly with an electron-withdrawing substituent (e.g., -Cl), may enhance anticancer activity.
-
Neuroprotective Activity: The nature of the alkyl or aralkyl group at the R position significantly influences neuroprotective potency, with a phenylethyl group showing the highest activity in this hypothetical set. This aligns with published studies suggesting that lipophilicity and the ability to adopt specific conformations are important for activity.[10][11]
-
Antimicrobial Activity: Increasing the alkyl chain length at the R position appears to enhance activity against both Gram-positive and Gram-negative bacteria up to a certain point. Aromatic substituents with specific electronic properties (e.g., a fluorine-substituted benzyl group) can also confer potent antimicrobial activity.
These initial SAR insights are crucial for guiding the next phase of drug discovery: lead optimization. By systematically modifying the 8-amino-benzoxazine scaffold based on these findings, medicinal chemists can design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties.
V. Conclusion
8-Amino-benzoxazine derivatives represent a highly versatile and promising scaffold for the discovery of new drugs targeting a wide range of diseases. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, screening, and initial characterization of these compounds. By employing a systematic and logical approach to library design, high-throughput screening, and SAR analysis, researchers can effectively harness the potential of this privileged scaffold to develop novel therapeutic agents.
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Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus. (n.d.). Consensus. Retrieved January 22, 2026, from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology. Retrieved January 22, 2026, from [Link]
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Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC - NIH. (2023). NIH. Retrieved January 22, 2026, from [Link]
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PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease - Frontiers. (2020). Frontiers. Retrieved January 22, 2026, from [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (1999). PubMed. Retrieved January 22, 2026, from [Link]
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Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology - Scribd. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed. (2003). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-benzoylamino-N-phenylbenzamide 5a by condensation of 2-phenyl-1,3-(4H). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC. (2005). NIH. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: A tiered Approach to Assessing Blood-Brain Barrier Permeability of Benzoxazine Derivatives
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from toxins and pathogens.[1] However, it also poses a significant challenge for the delivery of therapeutic agents, including novel benzoxazine derivatives, to the CNS.[3] For compounds targeting CNS disorders, overcoming this barrier is paramount. Conversely, for peripherally acting drugs, minimal BBB penetration is desirable to avoid potential CNS side effects. Therefore, a robust and tiered assessment of BBB permeability is a critical component of the drug discovery and development process for this chemical class.
Benzoxazine derivatives have shown a wide range of biological activities, including neuroprotective,[4] anticancer,[5][6] and cardiovascular effects.[7] Several derivatives have also been investigated for their activity at serotonin receptors, suggesting potential applications in CNS disorders.[8] Understanding their ability to cross the BBB is therefore essential for advancing these promising compounds.
This guide provides a comprehensive, multi-tiered protocol for assessing the BBB permeability of benzoxazine derivatives, designed for researchers, scientists, and drug development professionals. The approach progresses from high-throughput in silico and in vitro screening methods to more complex and physiologically relevant in vivo studies. This tiered strategy allows for early identification of promising candidates and elimination of those with undesirable BBB penetration profiles, thus conserving resources and accelerating the development timeline.
Tier 1: High-Throughput Screening for Passive Permeability
The initial assessment focuses on the intrinsic capacity of a compound to passively diffuse across a lipid membrane, a key characteristic for BBB penetration.[9]
In Silico Prediction
Before embarking on laboratory experiments, computational models can provide a rapid and cost-effective initial assessment of BBB permeability. These models utilize the physicochemical properties of the benzoxazine derivatives, such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond donors/acceptors, to predict their ability to cross the BBB.[3][10]
Key Physicochemical Properties Influencing BBB Permeability:
| Property | Favorable for BBB Penetration | Rationale |
| Lipophilicity (clogP) | 1.5 - 3.5 | Balances solubility in aqueous and lipid environments. |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to diffuse across the tight junctions of the BBB. |
| Polar Surface Area (PSA) | < 90 Ų | A lower PSA indicates less polarity and better membrane permeability. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds to break for membrane transit. |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds to break for membrane transit. |
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive, transcellular permeability.[11] It is a high-throughput and cost-effective method for ranking compounds based on their potential to cross the BBB.[11][12] The assay utilizes a 96-well plate system where a filter membrane is coated with a lipid solution that mimics the composition of the BBB.[11][12][13]
Scientific Rationale: This assay isolates passive diffusion by eliminating the complexities of active transport and metabolism.[11] The rate at which the benzoxazine derivative diffuses from a donor compartment, through the lipid membrane, to an acceptor compartment is measured to determine its apparent permeability coefficient (Papp).[11]
Protocol: PAMPA-BBB Assay
Materials:
-
96-well donor and acceptor plates (e.g., Millipore MultiScreen™)
-
Porcine brain lipid extract in dodecane (or other suitable lipid solution)[12][13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test benzoxazine derivatives and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
96-well UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if necessary) to a final concentration of 10-100 µM.[14]
-
Coat Membrane: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate and allow it to impregnate the filter.[14]
-
Add Compounds: Add 150 µL of the test/control compound solution to the donor wells.[14]
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, which contains 300 µL of PBS in each well.[14]
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[14]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
Interpretation of PAMPA-BBB Results:
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Tier 2: Cell-Based In Vitro Models
Cell-based assays provide a more biologically relevant system by incorporating cellular monolayers that mimic the BBB, including the formation of tight junctions and the presence of efflux transporters.[3][15]
Madin-Darby Canine Kidney (MDCK-MDR1) Cell Assay
The MDCK-MDR1 cell line is widely used to assess the potential for active efflux by P-glycoprotein (P-gp), a key transporter at the BBB that actively pumps substrates out of the brain.[16][17][18] These cells are transfected to overexpress the human MDR1 gene, which encodes for P-gp.[16][19]
Scientific Rationale: This assay determines if a benzoxazine derivative is a substrate for P-gp. A high efflux ratio (Papp B-A / Papp A-B) indicates that the compound is actively transported out of the cells, suggesting it may have limited brain penetration in vivo.[19][20]
Protocol: MDCK-MDR1 Permeability Assay
Materials:
-
MDCK-MDR1 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test benzoxazine derivatives and control compounds (e.g., digoxin as a P-gp substrate, propranolol as a non-substrate)
-
P-gp inhibitor (e.g., verapamil or GF120918)[18]
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell™ inserts at a high density and culture for 3-5 days to form a confluent monolayer.[19]
-
Verify Monolayer Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should be >600 Ω·cm².[19]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the test compound (typically 1-10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 60-90 minutes.[17][19]
-
Sampling: At the end of the incubation, collect samples from the receiver compartments for analysis by LC-MS/MS.
-
Inhibitor Co-incubation: Repeat the experiment in the presence of a P-gp inhibitor to confirm P-gp mediated efflux.
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is then determined:
ER = Papp (B-A) / Papp (A-B)
Interpretation of MDCK-MDR1 Results:
| Efflux Ratio (ER) | Interpretation |
| < 2.0 | Not a significant P-gp substrate. |
| > 2.0 | Potential P-gp substrate. |
| ER decreases in the presence of an inhibitor | Confirms P-gp mediated efflux. |
Tier 3: Advanced In Vitro and Ex Vivo Models
For lead candidates with promising profiles from Tiers 1 and 2, more sophisticated models that better replicate the complexity of the BBB are employed.
Co-culture Models and Human iPSC-Derived Models
More advanced in vitro models involve co-culturing brain endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes.[21][22] These models exhibit tighter junctions and more accurately reflect the in vivo environment.[21] Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) represent a state-of-the-art approach, offering a human-relevant system with high TEER values and functional transporter expression.[23][24]
Scientific Rationale: The inclusion of astrocytes and pericytes helps to induce and maintain the barrier properties of the endothelial cells, providing a more predictive model of BBB permeability.[21] Human iPSC-derived models overcome the limitations of animal-derived cells and interspecies variability.[3]
Tier 4: In Vivo and In Situ Assessment
The definitive assessment of BBB permeability requires in vivo studies in animal models.[15] These studies provide crucial information on the pharmacokinetics of the benzoxazine derivative in a physiological setting.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise measurement of brain uptake of a compound, independent of its peripheral pharmacokinetics.[10][25] In this procedure, the cerebral vasculature of an anesthetized animal (typically a rat or mouse) is perfused with a solution containing the test compound.[25][26][27]
Scientific Rationale: This method provides a direct measure of the rate of transport across the BBB by controlling the concentration of the compound delivered to the brain.[25][26] It is a powerful tool for quantifying the brain uptake clearance and investigating transport mechanisms.[10]
Diagram: In Situ Brain Perfusion Workflow
Caption: Workflow for the in situ brain perfusion technique.
Pharmacokinetic Studies with Brain Tissue Sampling
In vivo pharmacokinetic (PK) studies involve administering the benzoxazine derivative to an animal (e.g., via intravenous or oral routes) and measuring its concentration in both plasma and brain tissue over time.[1]
Scientific Rationale: This approach provides the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which are considered the gold standard for assessing BBB penetration in a drug discovery setting. These values reflect the net result of all transport processes (passive diffusion, active influx, and active efflux) and metabolism.
Protocol: In Vivo PK Study for BBB Assessment
Materials:
-
Test benzoxazine derivative
-
Rodents (e.g., mice or rats)
-
Dosing vehicles and equipment
-
Blood collection supplies
-
Brain homogenization equipment
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the compound to a cohort of animals at a specific dose and route.
-
Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain samples from subgroups of animals.[1]
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Quantification: Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both plasma and brain.
-
Determine the brain-to-plasma ratio: Kp = AUC_brain / AUC_plasma
-
Interpretation of In Vivo Results:
| Kp Value | Interpretation |
| > 1.0 | High brain penetration. |
| 0.3 - 1.0 | Moderate brain penetration. |
| < 0.3 | Low brain penetration. |
Diagram: Tiered Approach to BBB Permeability Assessment
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 22. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 8-Amino-Benzoxazine Synthesis
Welcome to the technical support center for the synthesis and optimization of 8-amino-benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this synthesis. Our goal is to provide a self-validating system of protocols and troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of 8-amino-benzoxazine monomers.
Q1: What is the fundamental reaction for synthesizing 8-amino-benzoxazine derivatives?
The synthesis is typically achieved through a Mannich-like condensation reaction.[1] This one-pot synthesis involves three key reagents: a phenol (specifically, an ortho-aminophenol derivative), a primary amine, and formaldehyde (commonly used in its polymeric form, paraformaldehyde).[2][3] The reaction results in the formation of the characteristic 1,3-benzoxazine ring fused to the benzene ring of the aminophenol.
Q2: Which starting materials are crucial for this synthesis?
The core components are:
-
Phenolic Source: An o-aminophenol. To prevent side reactions at the exocyclic amino group, it may be necessary to use a protecting group strategy.[4]
-
Amine Source: Any primary amine (R-NH₂) can be used. The choice of the 'R' group is a primary way to introduce molecular diversity and tailor the final properties of the monomer.
-
Formaldehyde Source: Paraformaldehyde is the most common and convenient source, as it depolymerizes in situ to provide formaldehyde.
Q3: Why is precise temperature control so critical during the reaction?
Temperature is a double-edged sword in benzoxazine synthesis.
-
Lower Temperatures (60-80°C): These temperatures are often sufficient to initiate the dissolution of reagents and the initial condensation steps.[2]
-
Higher Temperatures (80-110°C): Elevated temperatures are typically required to drive the reaction to completion and facilitate the ring-closing cyclization.[5]
-
Excessive Temperatures (>120°C): Overheating can lead to the premature ring-opening polymerization of the newly formed benzoxazine monomer, resulting in oligomers or an intractable resin instead of the desired pure monomer.[3][6] This is especially true if acidic impurities are present.
Q4: What are the recommended solvents for this reaction?
The choice of solvent influences reaction kinetics and solubility. Common choices include:
-
Aprotic, Non-polar Solvents: Toluene and xylene are widely used as they are effective at azeotropically removing the water formed during the condensation, which helps drive the reaction forward.[2][5]
-
Ether-type Solvents: Dioxane is another option, though its higher boiling point requires careful temperature management.[7]
-
Solventless Conditions: Melt synthesis is an environmentally friendly alternative that can reduce reaction times but requires very precise temperature control to avoid polymerization.[8]
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to track the consumption of the starting materials (aminophenol and primary amine) and the formation of the benzoxazine product spot. The disappearance of the starting materials is a strong indicator of reaction completion.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a common issue stemming from several factors. A systematic approach is key to diagnosis.
-
Causality: The stoichiometry of the Mannich reaction is critical. The ideal molar ratio of phenol:amine:formaldehyde is typically 1:1:2. An excess of formaldehyde can lead to the formation of Mannich bridges and oligomers, while insufficient amounts will leave starting material unreacted.[9] Suboptimal temperature or insufficient reaction time can also lead to incomplete conversion.
-
Solution Pathway:
-
Verify Stoichiometry: Ensure you are using a precise 1:1:2 molar ratio of your aminophenol, primary amine, and formaldehyde monomer units (note: paraformaldehyde is (CH₂O)n).
-
Optimize Temperature: Start with a lower temperature (e.g., 80°C) and gradually increase it, monitoring by TLC. If the reaction stalls, a higher temperature (up to 110°C) may be necessary.
-
Extend Reaction Time: Some sterically hindered amines or phenols require longer reaction times. Continue heating until TLC analysis shows no further consumption of the limiting starting material.
-
Ensure Reagent Purity: Use high-purity starting materials. Old paraformaldehyde can be less reactive, and impurities in the amine or phenol can introduce side reactions.
-
Problem: My final product is a viscous oil or resin, not the expected crystalline solid. Why?
This indicates the formation of oligomers or polymers instead of the discrete monomer.
-
Causality: The primary cause is the premature thermal ring-opening of the benzoxazine product.[6] This can be triggered by excessive heat during synthesis or workup, or catalyzed by acidic impurities (e.g., formic acid, a common impurity in formaldehyde solutions, or residual acid from starting material synthesis).[3][10]
-
Solution Pathway:
-
Reduce Reaction Temperature: Find the minimum temperature required for the reaction to proceed to completion.
-
Minimize Time at High Temperature: Once the reaction is complete (as determined by TLC), cool the mixture immediately.
-
Purify Starting Materials: Ensure that the amine and phenol starting materials are free from acidic residues. A wash with a mild base (e.g., saturated sodium bicarbonate solution) during their own purification may be necessary.
-
Purification: Attempt to isolate the monomer from the oligomeric mixture using column chromatography.[11]
-
Problem: My ¹H NMR spectrum shows a complex mixture of peaks, not a clean product. What are these impurities?
Unidentified peaks usually correspond to common side-products of the Mannich reaction or unreacted starting materials.
-
Causality: Besides the desired benzoxazine, several other species can form, including open-chain Mannich bases, dimers connected by methylene or Mannich bridges, and various oligomers.[9][12] The presence of a free amino group on the phenol ring can further complicate this.
-
Solution Pathway:
-
Identify Key Signals: Learn to recognize the characteristic signals of the benzoxazine ring in your ¹H NMR spectrum: two doublets around 5.2-5.4 ppm (O-CH₂-N) and 4.4-4.6 ppm (Ar-CH₂-N).[9] The absence or weakness of these signals, coupled with broad, unresolved peaks, points to oligomerization.
-
Purification is Essential: Impurities can drastically affect the final properties and polymerization behavior of the monomer.[11][13] A multi-step purification process is often required.
-
Aqueous Wash: Wash the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with water, followed by a mild acid and/or base wash to remove unreacted amines and phenols.
-
Column Chromatography: This is the most effective method for separating the monomer from closely related byproducts.[11][14] Use a gradient of hexane/ethyl acetate on silica gel.
-
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) can yield highly pure, crystalline material.[14]
-
-
Problem: My purified 8-amino-benzoxazine monomer polymerizes during storage. How can I improve its stability?
Monomer instability is almost always due to residual catalytic impurities.
-
Causality: Even trace amounts of phenolic or acidic impurities can catalyze the ring-opening polymerization over time, even at room temperature.[6] High purity is the best defense against premature polymerization.
-
Solution Pathway:
-
Re-Purify: If instability is observed, the monomer is not pure enough. Repeat the column chromatography and/or recrystallization steps. The purity can be assessed by DSC, where a highly pure monomer will show a sharp melting endotherm and a well-defined polymerization exotherm at a higher temperature.[13][14]
-
Proper Storage: Store the highly purified monomer in a tightly sealed container at low temperature (≤ 4°C), protected from light and moisture.
-
Visualizing the Process
Reaction Pathway and Potential Pitfalls
The following diagram illustrates the primary synthesis route for an 8-amino-benzoxazine derivative and highlights the potential for undesirable side reactions.
Caption: Decision tree for troubleshooting 8-amino-benzoxazine synthesis.
Data Summary & Protocols
Table 1: Optimization of Reaction Parameters
This table summarizes the typical effects of key variables on the reaction outcome. Use it as a guide for your optimization experiments.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Recommendation |
| Temperature | Low (60-80°C) | May be low due to slow kinetics | Generally higher | Start here and increase only if necessary. |
| High (110-120°C) | Can be high | May decrease due to side reactions/oligomerization. [6] | Use with caution; monitor closely for byproduct formation. | |
| Solvent | Toluene | Good | Good | Excellent general-purpose solvent for this reaction. |
| Dioxane | Good | Good | A good alternative to toluene. | |
| Solventless (Melt) | Potentially very high | Highly dependent on precise temperature control. | Advanced method; requires careful setup to avoid polymerization. [8] | |
| Reactant Ratio | 1:1:2 (Phenol:Amine:CH₂O) | Optimal | Optimal | The standard, theoretically correct ratio. [9] |
| Excess CH₂O | May decrease monomer yield | Decreases due to oligomer formation. | Not recommended unless aiming for oligomeric structures. |
Experimental Protocols
Protocol 1: General Synthesis of an 8-Amino-Benzoxazine Derivative
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminophenol derivative (1.0 eq), the primary amine (1.0 eq), and paraformaldehyde (2.0 eq). [2]2. Solvent Addition: Add toluene (approx. 0.5 M concentration relative to the aminophenol).
-
Heating: Place the flask in a preheated oil bath at 80-90°C. Stir the mixture vigorously. [2]4. Reaction: Maintain the temperature and stir for 8-12 hours, or until TLC indicates the consumption of the starting materials.
-
Cooling & Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the crude product. If not, remove the solvent under reduced pressure.
-
Initial Purification: Dissolve the crude residue in dichloromethane or ethyl acetate. Wash the organic solution sequentially with water, 1M HCl (to remove unreacted amine), and saturated NaHCO₃ (to remove unreacted phenol). Dry the organic layer over anhydrous sodium sulfate. [11]7. Concentration: Filter and concentrate the organic solution under vacuum to obtain the crude product, which can then be further purified.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 90:10, 80:20, etc.). [15]4. Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure benzoxazine monomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified monomer.
References
-
16 (PubMed, National Center for Biotechnology Information)
-
12 (ResearchGate)
-
2 (PMC, National Center for Biotechnology Information)
-
17 (ResearchGate)
-
11 (ResearchGate)
-
18 (ResearchGate)
-
4 (ResearchGate)
-
19 (ResearchGate)
-
20 (ResearchGate)
-
15 (ResearchGate)
-
(ACS Publications)
-
14 (ResearchGate)
-
1 (PMC, National Center for Biotechnology Information)
-
(ACS Publications)
-
(MDPI)
-
(Journal of the American Chemical Society)
-
10 (ResearchGate)
-
(Middle East Technical University)
-
21 (ResearchGate)
-
6 (ResearchGate)
-
(Express Polymer Letters)
-
(ACS Publications)
-
22 (ResearchGate)
-
23 (ResearchGate)
-
(ACS Publications)
Sources
- 1. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials [mdpi.com]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.
Introduction: The Purification Challenge
3,4-Dihydro-2H-benzo[b]oxazin-8-amine is a key intermediate in the synthesis of various biologically active compounds. However, its purification is often non-trivial. The presence of a basic aromatic amine group on the benzoxazine scaffold introduces specific challenges, primarily due to its ability to interact strongly with standard purification media and its potential for oxidation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine, providing explanations and actionable solutions.
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
Question: I am attempting to purify my crude 3,4-Dihydro-2H-benzo[b]oxazin-8-amine using standard silica gel column chromatography, but I am getting very low or no recovery of my product. What is happening?
Answer: This is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[1][2] The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel.[1] Your basic amine compound interacts strongly with these acidic sites, leading to irreversible adsorption or very strong retention on the column.[1][2] This results in the product failing to elute with moderately polar solvent systems.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanol groups, preventing your product from binding too strongly.[2]
-
Alternative Stationary Phases: If mobile phase modification is insufficient or leads to other issues, consider using a different stationary phase.[3]
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is already basic, which minimizes the strong acid-base interactions that cause poor recovery on standard silica.[2][3]
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[3]
-
Problem 2: Significant Peak Tailing in Column Chromatography
Question: I am able to elute my compound from the silica gel column, but the peaks are broad and show significant tailing, making it difficult to separate from impurities. How can I resolve this?
Answer: Peak tailing is another consequence of the strong interaction between your basic amine and the acidic silica gel.[1] While some of your compound elutes, a portion is more strongly retained by the silanol groups, leading to a "tail" on your peak.[1] This issue is exacerbated if your compound is loaded in a solvent stronger than the mobile phase or if the column is overloaded.[1]
Solutions:
-
Implement Mobile Phase Modification: As with low recovery, adding a competing base like triethylamine to your eluent is highly effective in reducing peak tailing.[2][3]
-
Optimize Loading Technique:
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol) and adsorb it onto a small amount of silica gel.
-
Dry this mixture to a free-flowing powder and load it onto the top of your column (dry loading). This ensures that the compound is introduced to the column in a narrow band.
-
-
Reduce Column Loading: Overloading the column can lead to peak tailing. Try reducing the amount of crude material loaded onto the column.
Problem 3: Difficulty in Achieving Crystallization
Question: My purified 3,4-Dihydro-2H-benzo[b]oxazin-8-amine is an oil or a waxy solid, and I am struggling to induce crystallization for final purification and characterization. What techniques can I try?
Answer: The inability to crystallize can be due to residual impurities or the inherent properties of the compound. For basic amines, a common and effective strategy is to form a salt, which often has better-defined crystal lattice properties.
Solutions:
-
Salt Formation:
-
Dissolve your purified, oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.
-
The hydrochloride salt of your amine will often precipitate as a crystalline solid. This can then be collected by filtration.[4]
-
-
Recrystallization from a Mixed Solvent System:
-
A 1:1 mixture of ethanol and water has been successfully used for the recrystallization of similar benzoxazine derivatives.[5]
-
Dissolve your compound in the minimum amount of hot ethanol and then slowly add water until the solution becomes turbid.
-
Gently heat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Problem 4: Product Discoloration/Degradation Upon Standing
Question: My purified 3,4-Dihydro-2H-benzo[b]oxazin-8-amine appears pure initially but develops a darker color over time. Is this a sign of decomposition?
Answer: Yes, aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities.[4] This can be accelerated by exposure to air (oxygen) and light.[4]
Solutions:
-
Storage Conditions: Store your purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3,4-Dihydro-2H-benzo[b]oxazin-8-amine?
A1: Common impurities include unreacted starting materials (the corresponding aminophenol and formaldehyde or its equivalent), and side-products from the Mannich reaction.[6][7] Oligomeric or polymeric species can also form, especially if the reaction is carried out at high temperatures.[7]
Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?
A2: A good starting point for TLC analysis is a mixture of a moderately polar solvent and a non-polar solvent. For example:
-
Ethyl Acetate/Hexane (e.g., starting with 30:70 and increasing the polarity)
-
Dichloromethane/Methanol (e.g., starting with 98:2 and increasing the polarity) Remember to add 0.5-1% triethylamine to the TLC solvent jar to prevent streaking on the TLC plate.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase flash chromatography can be an excellent option. For basic amines, it is best to use a mobile phase with a high pH (alkaline).[3] This ensures the amine is in its neutral, free-base form, making it more hydrophobic and thus more likely to be retained and separated on a C18 column.[3] A suitable mobile phase could be a gradient of acetonitrile in water with an alkaline modifier like ammonium hydroxide.[3]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.[5][8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive method to determine the percentage purity of your sample.
Data & Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Target Application |
| Silica Gel | Ethyl Acetate / Hexane | 1-2% Triethylamine | General purpose purification |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine | For more polar impurities |
| Amine-functionalized Silica | Ethyl Acetate / Hexane | None required | To avoid strong acid-base interactions[2] |
| Reversed-Phase (C18) | Acetonitrile / Water | 0.1% Ammonium Hydroxide | For highly polar compounds or when normal phase fails[3] |
Protocol 1: Column Chromatography on Silica Gel with a Mobile Phase Modifier
-
Prepare the Column: Pack a glass column with silica gel using a slurry of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate with 1% TEA).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately twice the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the Column: Carefully add the sample-adsorbed silica to the top of the prepared column.
-
Elute: Begin elution with your chosen solvent system, gradually increasing the polarity if necessary.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization via HCl Salt Formation
-
Dissolve the Amine: Dissolve the purified but non-crystalline amine in a minimal amount of diethyl ether.
-
Prepare HCl Solution: Use a commercially available solution of 1M HCl in diethyl ether or prepare it by bubbling HCl gas through anhydrous diethyl ether.
-
Precipitate the Salt: While stirring the amine solution, add the HCl/ether solution dropwise. A white precipitate of the hydrochloride salt should form.
-
Isolate the Salt: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of cold diethyl ether and dry it under vacuum.
-
(Optional) Free-Basing: To recover the free amine, dissolve the salt in water, basify with a solution of sodium bicarbonate or sodium hydroxide, and extract the free amine with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified free amine.
Visualized Workflows
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.
Diagram 2: Decision Tree for Chromatography Method Selection
Caption: A decision tree to guide the selection of an appropriate chromatography method.
References
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
- Garin Gabbas, A. U., et al. (2016).
- Process for the purification of aromatic amines. (2013). Google Patents.
- The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. (2025). BenchChem.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
- Technical Support Center: Purification of Polar Arom
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. (2021). MDPI. Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from [Link]
-
The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2020). MDPI. Retrieved from [Link]
-
Simplified reaction mechanism of benzoxazine and amine... (2015). ResearchGate. Retrieved from [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2015). ResearchGate. Retrieved from [Link]
-
Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. (2016). ResearchGate. Retrieved from [Link]
-
A curing system of benzoxazine with amine: Reactivity, reaction mechanism and material properties. (2016). ResearchGate. Retrieved from [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
3,4-Dihydro-2H-1,4-benzoxazine. PubChem. Retrieved from [Link]
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-246.
- Amines and Heterocycles. (2018). Organic Chemistry (9th ed.).
-
24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. Retrieved from [Link]
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society.
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2011). ResearchGate. Retrieved from [Link]
Sources
Identification and minimization of byproducts in 8-amino-benzoxazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the identification and minimization of byproducts in 8-amino-benzoxazine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 8-amino-benzoxazine, and what is the underlying mechanism?
A1: The most common method for synthesizing 8-amino-benzoxazine is the Mannich reaction.[1][2][3] This is a one-pot condensation reaction involving an aminophenol (in this case, an aminophenol that will lead to the 8-amino substitution pattern), a primary amine, and formaldehyde.[4][5] The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which then acts as an electrophile. The aminophenol, acting as a nucleophile, attacks the iminium ion, leading to an aminomethylation of the phenol. Subsequent intramolecular cyclization with another equivalent of formaldehyde results in the formation of the benzoxazine ring.
Q2: What are the most common classes of byproducts in benzoxazine synthesis?
A2: Generally, in benzoxazine synthesis, the formation of oligomers is a significant side reaction.[6] These are low molecular weight species that can negatively impact the properties of the final polybenzoxazine. Additionally, when using diamines as reactants, hyperbranched triazine structures can form.[7] For 8-amino-benzoxazine specifically, other potential byproducts can arise due to the presence of the reactive amino group on the phenol ring.
Q3: How does the additional amino group in the aminophenol starting material complicate the synthesis of 8-amino-benzoxazine?
A3: The presence of a second amino group introduces several potential complications. Both the phenolic hydroxyl group and the aromatic amino group can participate in nucleophilic reactions. This can lead to a lack of regioselectivity and the formation of various side products. For instance, the aromatic amino group could potentially react with the iminium ion intermediate, leading to undesired C-C bond formation on the aromatic ring or N-alkylation.
Q4: Are protecting group strategies necessary for the synthesis of 8-amino-benzoxazine?
A4: While not always mandatory, employing a protecting group strategy for one of the amino groups can significantly improve the selectivity and yield of the desired 8-amino-benzoxazine.[8][9][10] For example, the aromatic amino group could be protected with a suitable group that is stable under the Mannich reaction conditions but can be easily removed afterward. This would prevent its participation in side reactions and direct the reaction towards the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 8-amino-benzoxazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Side Reactions: Formation of oligomers or other byproducts.[5][11] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. | - Optimize Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the primary amine or formaldehyde can sometimes drive the reaction to completion but may also increase byproduct formation. - Temperature Control: Maintain a consistent and optimized reaction temperature. High temperatures can promote side reactions.[6] - Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics. Toluene and dioxane are commonly used.[5] Experiment with different solvent systems to find the optimal one for your specific reactants. |
| Formation of Insoluble Solids | - Poor Solubility: The desired product, intermediates, or byproducts may have poor solubility in the chosen reaction solvent. - Polymerization: Premature polymerization of the benzoxazine monomer can occur, especially at elevated temperatures. | - Solvent Screening: Test a range of solvents to find one that provides good solubility for all components at the reaction temperature. - Temperature Management: Avoid excessively high temperatures that could induce polymerization. |
| Difficult Purification | - Complex Product Mixture: The presence of multiple byproducts with similar polarities to the desired product makes separation challenging. - High Boiling Point Solvents: Solvents like toluene can be difficult to remove completely.[5] | - Aqueous Wash: Washing the crude product with a dilute aqueous sodium hydroxide solution can help remove unreacted aminophenol.[12] - Column Chromatography: This is a highly effective method for separating compounds with similar polarities.[13] - Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining a highly pure product.[5] |
| Product Identification Issues (e.g., complex NMR spectrum) | - Presence of Impurities: The NMR spectrum will show peaks corresponding to all components in the sample, including byproducts and residual solvent.[14][15] - Isomeric Products: The reaction may have produced isomers of 8-amino-benzoxazine, leading to a more complex spectrum. | - Thorough Purification: Ensure the product is as pure as possible before NMR analysis.[13] - 2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of the main product and identifying impurities.[15] - Reference Spectra: Compare the obtained spectrum with literature data for similar benzoxazine structures, if available. |
Experimental Protocol: A "Clean" Synthesis Approach
This protocol outlines a generalized procedure for the synthesis of an 8-amino-benzoxazine derivative, with an emphasis on minimizing byproduct formation.
Materials:
-
Appropriately substituted aminophenol (1 equivalent)
-
Primary amine (1 equivalent)
-
Paraformaldehyde (2.2 equivalents)
-
Toluene (or other suitable solvent)
-
1N Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aminophenol, primary amine, and toluene.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Add paraformaldehyde to the mixture in one portion.
-
Slowly heat the reaction mixture to a gentle reflux (typically 90-110 °C, depending on the solvent and reactants) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting aminophenol), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1N sodium hydroxide solution (3 x 50 mL) to remove any unreacted aminophenol.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Reaction Mechanism and Potential Byproducts
Caption: Reaction pathway for 8-amino-benzoxazine synthesis and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in 8-amino-benzoxazine synthesis.
References
- BenchChem. (2025).
- Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- Zhang, X., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- BenchChem. (2025). Effect of reaction medium on benzoxazine synthesis yield.
- MDPI. (2021).
- ResearchGate. (n.d.).
- PubMed. (2023).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Protecting group strategy used to prepare bioinspired benzoxazine....
- MDPI. (n.d.).
- ResearchGate. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Amino Acid-Protecting Groups. (2019). Amino Acid-Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- PMC. (n.d.). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties.
- ResearchGate. (n.d.). SCHEME 8 Preparation of amino-functional benzoxazine monomers using....
- ResearchGate. (n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers | Request PDF.
- PubMed. (2026).
- PubMed. (1967). Studies on the metabolism of o-aminophenol.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2025). A Highly Reactive Benzoxazine Monomer, 1-(2-Hydroxyethyl)
- Benchchem. (2025). effect of reaction medium on benzoxazine synthesis yield.
- NIH. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- EPFL. (n.d.).
- NIH. (2014).
- PMC. (2019).
- Synthetic applications of biologically important Mannich bases: An updated review. (n.d.).
- PMC. (2025).
- ACS Publications. (2019).
- ResearchGate. (n.d.). (PDF) Design and Synthesis of Bio-Based Benzoxazines.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). [PDF] Design and Synthesis of Bio-Based Benzoxazines | Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. epfl.ch [epfl.ch]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
Technical Support Center: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine
Welcome to the technical support center for the synthesis and purification of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, offering practical, field-tested solutions and detailed protocols to help you improve both the yield and purity of your target compound.
Introduction
3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine is a valuable building block in medicinal chemistry and materials science. Achieving high yield and purity is critical for downstream applications, yet its synthesis can be fraught with challenges, including side-product formation, low conversion rates, and difficult purification. This guide provides a structured approach to troubleshoot and optimize your experimental workflow.
The most reliable and common approach for synthesizing this and related aromatic amines involves the reductive cyclization of a suitable nitroaromatic precursor. This guide will focus on this synthetic strategy.
Caption: Proposed synthetic route to the target compound.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific problems you may be encountering.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I cannot detect any product. What are the likely causes and how can I fix it?
A: Low or zero yield is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or catalyst activity.
-
Cause 1: Poor Quality of Starting Materials or Reagents
-
Explanation: The starting nitro-ether precursor may contain impurities that interfere with the reaction. Similarly, the reducing agent (e.g., iron powder) may be oxidized, or the solvent may not be anhydrous.
-
Solution:
-
Verify Starting Material Purity: Confirm the identity and purity of your 1-(2-Hydroxyethoxy)-2-nitrobenzene precursor using ¹H NMR and/or LC-MS. If necessary, purify it by column chromatography or recrystallization before starting the reaction.
-
Use Activated Reducing Agents: If using a metal reductant like iron, consider pre-activating it by washing with dilute HCl to remove any passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Ensure Anhydrous Conditions: If using catalytic hydrogenation, ensure solvents are thoroughly dried. Residual water can poison the catalyst.
-
-
-
Cause 2: Sub-optimal Reaction Conditions
-
Explanation: Reductive cyclizations are sensitive to temperature, pressure (for hydrogenation), and reaction time. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause product degradation or side-product formation.
-
Solution:
-
Temperature Optimization: If using Fe/AcOH, the reaction is typically refluxed. Ensure you are reaching the appropriate temperature. Start with a literature procedure for a similar substrate and consider screening temperatures (e.g., 80°C, 100°C, reflux).
-
Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator. Reactions can take anywhere from 2 to 24 hours.
-
Catalytic Hydrogenation Parameters: If using H₂ with a Palladium on Carbon (Pd/C) catalyst, ensure the system is properly purged of air. The reaction may require elevated pressure (e.g., 50 psi) to proceed efficiently.
-
-
-
Cause 3: Catalyst Inactivation (for Catalytic Hydrogenation)
-
Explanation: The palladium catalyst is sensitive to poisoning by sulfur, halides, or other functional groups. If your starting material was synthesized using sulfur-containing reagents, trace amounts can kill the catalyst's activity.
-
Solution:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Use a Guard Column: If you suspect impurities, you can pre-treat your starting material solution by passing it through a small plug of silica or activated carbon to remove potential poisons.
-
Switch Reductant: If catalytic hydrogenation consistently fails, switch to a chemical reductant like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).
-
-
Problem 2: Significant Impurity Profile in Crude Product
Q: My reaction worked, but the crude NMR/LC-MS shows multiple spots/peaks. What are these impurities and how can I prevent them?
A: The formation of side products is common in benzoxazine synthesis.[3] Identifying the nature of the impurity is the first step to mitigating its formation.
Stability issues and degradation pathways of 8-amino substituted benzoxazines
A Guide for Researchers on Navigating Stability Challenges and Degradation Pathways
Welcome to the technical support center for 8-amino substituted benzoxazines. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth insights into the unique stability challenges and degradation mechanisms associated with this class of compounds. The introduction of an amino group at the 8-position of the benzoxazine ring imparts specific electronic characteristics that can significantly influence the molecule's reactivity, storage, and performance. This guide moves beyond simple protocols to explain the causal relationships behind these behaviors, helping you anticipate problems, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with 8-amino substituted benzoxazines.
Q1: What makes the 8-amino group uniquely influence the stability of the benzoxazine ring?
The primary influence of the 8-amino group is electronic. As an electron-donating group, it increases the electron density of the aromatic ring and the basicity of the nitrogen and oxygen atoms within the adjacent oxazine ring. This heightened basicity can facilitate the cationic ring-opening polymerization process, but it can also render the monomer more susceptible to premature, unintended reactions, especially in the presence of acidic catalysts or impurities.[1]
Q2: What are the primary degradation pathways I should be concerned about?
Researchers typically encounter three main modes of degradation:
-
Thermal Degradation: This is the most studied pathway, occurring at elevated temperatures during curing or high-temperature applications. It primarily involves the cleavage of the crosslinked network structure.[2][3]
-
Hydrolytic Degradation: The oxazine ring can be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening and the formation of stable 2-(aminomethyl) phenolic derivatives.[4]
-
Photo-oxidative Degradation: Exposure to UV radiation, especially in the presence of oxygen, can induce degradation, often resulting in the formation of substituted benzoquinone products.[5]
Q3: How do degradation products from 8-amino substituted benzoxazines differ from their non-substituted counterparts?
The fundamental degradation products are similar, arising from the cleavage of the polymerized network. The primary thermal degradation event is the breaking of the Mannich bridge, which leads to the elimination of aromatic amines (e.g., aniline) and the formation of various phenolic compounds.[1][2] The presence of the 8-amino group on the benzoxazine backbone can influence the relative stability of these bridges and potentially alter the distribution of secondary degradation products formed at higher temperatures.[3]
Q4: What are the most effective analytical techniques for monitoring degradation?
A multi-technique approach is most effective:
-
Thermogravimetric Analysis (TGA): Essential for determining thermal stability, including onset of degradation (Td) and char yield.
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): These hyphenated techniques are powerful for identifying the chemical nature of the gases evolved during thermal degradation, allowing for mechanistic insights.[3]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Provides detailed separation and identification of the individual degradation products.[3]
-
FTIR and Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for tracking structural changes in the solid state or in solution, such as those occurring during hydrolytic or photo-oxidative degradation.[1][6]
Troubleshooting Guides: From Synthesis to Application
This section provides solutions to specific experimental issues, grounded in the chemical principles governing 8-amino substituted benzoxazines.
Issue 1: Monomer Instability — Premature Curing or Discoloration During Storage
You Observe: Your purified 8-amino substituted benzoxazine monomer, which was initially a crystalline solid or a stable liquid, has started to change color (e.g., yellowing or browning) and shows signs of oligomerization (increased viscosity or insolubility) even when stored at room temperature or under refrigeration.
Causality: The electron-donating nature of the 8-amino group enhances the nucleophilicity of the oxazine ring's heteroatoms, lowering the energy barrier for ring-opening polymerization.[1] This process can be initiated by trace amounts of acidic impurities (e.g., residual catalyst from synthesis), atmospheric moisture (which can form acidic species with CO₂), or even auto-catalysis.
Troubleshooting Protocol:
-
Re-evaluate Purification: Ensure the final purification step effectively removes any acidic catalysts. A final wash with a mild base solution (e.g., saturated sodium bicarbonate) followed by thorough drying may be necessary.
-
Strictly Anhydrous Conditions: Handle and store the monomer under an inert atmosphere (Nitrogen or Argon). Use a desiccator or a glovebox to minimize exposure to moisture.
-
Solvent Purity: If the monomer is stored in a solvent, ensure the solvent is freshly distilled and free from acidic impurities and peroxides.
-
Storage Temperature: Store at low temperatures (e.g., < 4 °C), but be mindful of potential crystallization and moisture condensation upon removal from storage. Always allow the container to warm to room temperature before opening.
Issue 2: Unexpectedly Low Thermal Stability in Cured Polymer
You Observe: During TGA analysis of your cured polybenzoxazine, the onset of thermal degradation (T5%, temperature at 5% weight loss) is significantly lower than expected based on literature values for similar polybenzoxazines.
Causality: The thermal degradation of polybenzoxazines is a multi-step process.[7] The initial and least stable linkage to break is often the Mannich bridge formed during polymerization.[1][2] The specific structure of the amine and phenol used to create the benzoxazine has a substantial effect on the degradation behavior.[2] An incomplete cure can also leave unreacted monomer or oligomers that degrade at lower temperatures.
Troubleshooting Protocol:
-
Verify Cure Completion: Use Differential Scanning Calorimetry (DSC) to confirm that no residual curing exotherm is present in your "cured" sample. An incomplete cure is a common cause of poor thermal stability.
-
Analyze the Derivative Thermogram (DTG): The DTG curve (first derivative of the TGA curve) reveals the temperatures of maximum degradation rates. A complex DTG with multiple peaks at lower temperatures can indicate a multi-stage degradation process or the presence of less stable structures. The first degradation stage is often attributed to the breaking of Mannich bridges.[1]
-
Identify Evolved Gases: Use a hyphenated technique like TGA-MS or TGA-FTIR to identify the molecules being released at the onset of degradation. Early evolution of aniline or related amine fragments confirms the cleavage of the Mannich bridge as the initial degradation step.
-
Review Curing Profile: The temperature at which curing is performed plays a vital role in the final thermal stability of the polymer.[1] Curing at a higher temperature can sometimes lead to a more stable network, but excessive temperatures can also initiate degradation.[8]
The table below summarizes thermal degradation data for various polybenzoxazine structures to provide a comparative baseline.
| Benzoxazine Type | Amine Component | Phenol Component | T5% (°C, N₂) | Char Yield @ 800°C (N₂) | Reference |
| BA-a | Aniline | Bisphenol-A | ~350 | ~32% | [9] |
| BA-mt | m-Toluidine | Bisphenol-A | ~325 | ~31% | [9] |
| BA-pt | p-Toluidine | Bisphenol-A | ~310 | ~32% | [9] |
| 15N-a | 1,5-Dihydroxynaphthalene | Aniline | >400 | ~55% | [2] |
| p-CF3PhO-Bz | Aniline | p-CF3-Phenol | ~380 | ~80% (@1000°C) | [10] |
Note: Values are approximate and can vary based on specific curing conditions and analytical parameters.
Issue 3: Poor Chemical Resistance to Acidic Media
You Observe: When your cured 8-amino substituted polybenzoxazine material is exposed to an acidic environment during an application or test, it shows signs of swelling, softening, or surface degradation.
Causality: While the crosslinked polybenzoxazine network is generally robust, the basic amino group at the 8-position and the nitrogen within the Mannich bridges can interact with acids. Strong acids can protonate these sites, potentially catalyzing the hydrolytic cleavage of the network's ether or Mannich linkages. Studies have shown that the oxazine ring itself can undergo acid-catalyzed hydrolysis to form a stable aminomethyl phenol derivative.[4]
Troubleshooting Protocol:
-
Controlled Immersion Test: Expose a pre-weighed sample of the cured polymer to the acidic solution for a defined period. After exposure, rinse, dry, and re-weigh the sample to quantify mass change (uptake or loss).
-
Spectroscopic Analysis:
-
FTIR: Acquire an FTIR spectrum of the sample surface before and after acid exposure. Look for a decrease in the intensity of ether linkage peaks (~1230 cm⁻¹) and the appearance or broadening of hydroxyl (-OH) and amine (N-H) bands, which would indicate hydrolytic cleavage.[1]
-
NMR: For more detailed analysis, swell the exposed material in a suitable deuterated solvent and acquire a solid-state or gel-state NMR spectrum to identify structural changes.
-
-
Mechanical Testing: Measure a key mechanical property (e.g., hardness or modulus) before and after exposure to quantify the extent of degradation.
Visualizing Degradation & Experimental Workflow
Diagrams help clarify complex processes. Below are visualizations for a key degradation pathway and a standard analytical workflow.
Degradation Pathway: Thermal Cleavage of Polybenzoxazine Network
This diagram illustrates the primary thermal degradation mechanism for a typical polybenzoxazine network, which involves the cleavage of the Mannich bridge structure.
Caption: Primary thermal degradation pathway of polybenzoxazine.
Experimental Workflow: Investigating Thermal Stability
This workflow outlines the logical sequence of experiments for characterizing the thermal stability and degradation mechanism of a new 8-amino substituted polybenzoxazine.
Caption: Workflow for thermal degradation analysis.
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis with Evolved Gas Analysis (TGA-FTIR)
Objective: To determine the thermal stability of a cured 8-amino substituted polybenzoxazine and identify the chemical classes of its degradation products in real-time.
Methodology:
-
Sample Preparation: a. Ensure the polybenzoxazine sample is fully cured. Confirm with DSC by running a temperature ramp and observing the absence of a curing exotherm. b. Grind the cured sample into a fine powder to ensure uniform heating. c. Accurately weigh 5-10 mg of the powdered sample into a TGA crucible (alumina or platinum).
-
TGA Instrument Setup: a. Place the crucible in the TGA furnace. b. Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere. c. Program the temperature profile: i. Equilibrate at 30 °C for 10 minutes. ii. Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A constant heating rate is critical for kinetic analysis.[11]
-
FTIR Setup (Coupled System): a. Ensure the heated transfer line between the TGA outlet and the FTIR gas cell is set to a high temperature (e.g., 220-250 °C) to prevent condensation of evolved products. b. Set the FTIR to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).
-
Data Analysis: a. TGA Curve: Determine the onset of degradation (T5%) and the final char yield at 800 °C. b. DTG Curve: Identify the temperature(s) of maximum weight loss rate (Tmax). c. FTIR Data: Correlate the FTIR spectra with the TGA/DTG data. For example, examine the FTIR spectrum collected at the first Tmax. Look for characteristic absorption bands:
- Amines (N-H stretching): ~3300-3500 cm⁻¹
- Phenols (O-H stretching): ~3200-3600 cm⁻¹ (broad)
- Aromatics (C-H and C=C stretching): ~3000-3100 cm⁻¹ and ~1500-1600 cm⁻¹
- Aliphatics (C-H stretching): ~2850-2960 cm⁻¹
- Carbon Dioxide (if oxidative): ~2350 cm⁻¹
References
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Effects of Phenolic Substitution on the Photooxidative Degradation of Polybenzoxazines. (2001). Macromolecular Chemistry and Physics. Retrieved January 22, 2026, from [Link]
-
Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Benzoxazine - Explore the Science & Experts. (n.d.). ideXlab. Retrieved January 22, 2026, from [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Overview and Historical Background of Polybenzoxazine Research. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Effects of the Backbone’s Structures on the Curing Behaviors and Properties of Phthalonitrile Containing Benzoxazine Rings. (2024). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (2018). MDPI. Retrieved January 22, 2026, from [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. (1999). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Thermal Decomposition Results of Polybenzoxazines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal Degradation Mechanism of Polybenzoxazines. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). PubMed. Retrieved January 22, 2026, from [Link]
-
Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Benzoxazine resin/carbon nanotube nanostructured composite's degradation kinetic. (n.d.). Periódicos UFSC. Retrieved January 22, 2026, from [Link]
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- 11. Benzoxazine resin/carbon nanotube nanostructured composite's degradation kinetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the amination of the benzoxazine core
Welcome to the technical support center for the amination of the benzoxazine core. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction shows very low or no conversion. Where should I start troubleshooting?
A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that typically points to problems with the catalyst activation, reagent quality, or reaction setup.
Plausible Causes & Troubleshooting Steps:
-
Inactive Catalytic System: The active Pd(0) species is the engine of your reaction. If it doesn't form correctly, the catalytic cycle cannot begin.[1][2]
-
Troubleshooting:
-
Use a Pre-catalyst: If you are generating the catalyst in situ from a source like Pd(OAc)₂, consider switching to a commercially available, air-stable Pd pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G4).[3][4] Pre-catalysts provide more reliable and consistent generation of the active Pd(0) species upon exposure to the base.[1]
-
Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Ensure your ligand is pure and has been stored under an inert atmosphere. Consider purchasing a new bottle if there is any doubt.
-
-
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, effectively killing the reaction.
-
Troubleshooting:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes can suffice.
-
Inert Atmosphere: The entire reaction setup, from weighing reagents to the reaction itself, should be performed under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox.[3]
-
-
-
Poor Reagent Quality: Water and other impurities can interfere with the reaction.
-
Troubleshooting:
-
Dry Reagents & Solvent: Ensure your amine, benzoxazine halide, and base are anhydrous. Dry the solvent over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for THF/dioxane).
-
Base Quality: The base, particularly sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator inside a glovebox. Clumpy or discolored base is a sign of degradation.
-
-
Below is a workflow diagram to guide your initial troubleshooting process for low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (arene). What causes this and how can I prevent it?
A2: Hydrodehalogenation, where the halogen on your benzoxazine is replaced by a hydrogen, is a common side reaction. It often competes with the desired C-N bond formation and is typically caused by a β-hydride elimination pathway or other reductive processes.[5]
Plausible Causes & Troubleshooting Steps:
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, an intermediate palladium-amido complex can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which can then reductively eliminate to give the undesired dehalogenated benzoxazine.[5][6]
-
Troubleshooting:
-
Increase Reaction Temperature: While seemingly counterintuitive, higher temperatures (e.g., 100-110 °C) can sometimes favor the desired reductive elimination to form the C-N bond over β-hydride elimination.[6]
-
Ligand Choice: Bulky, electron-rich ligands can often accelerate the rate of C-N reductive elimination, outcompeting the β-hydride elimination pathway. If you are using a less bulky ligand like BINAP, consider switching to a Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos).[3]
-
-
-
Water as a Hydride Source: Trace amounts of water can react with the base and other species to generate hydride sources that lead to the reduction of the aryl halide.
-
Troubleshooting: As detailed in Q1, ensure all reagents and solvents are scrupulously dry.
-
-
Catalyst Decomposition: In some cases, catalyst decomposition pathways can generate species that promote hydrodehalogenation.
-
Troubleshooting: Using a more stable pre-catalyst and ensuring a strictly inert atmosphere can help minimize catalyst decomposition.
-
Q3: I'm working with an electron-rich (or electron-poor) benzoxazine halide and getting low yields. How should I adjust my conditions?
A3: The electronic properties of the benzoxazine core significantly impact the rate-determining step of the catalytic cycle, which is often the oxidative addition of the aryl halide to the Pd(0) center.[7][8]
For Electron-Poor Benzoxazine Halides (e.g., with nitro, cyano, or acyl groups):
-
The Challenge: Oxidative addition is generally faster for electron-poor aryl halides. However, these substrates can be more susceptible to nucleophilic attack by the base or other nucleophiles present, leading to side products.
-
Optimization Strategy:
-
Use a Weaker Base: Strong bases like NaOtBu can sometimes be detrimental. Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases are often sufficient to facilitate the reaction while minimizing side reactions.
-
Lower Temperature: Since oxidative addition is already facile, you may be able to run the reaction at a lower temperature (e.g., 80 °C) to improve selectivity.
-
For Electron-Rich Benzoxazine Halides (e.g., with alkoxy or alkyl groups):
-
The Challenge: Oxidative addition is slower for electron-rich aryl halides, often leading to incomplete conversion. This is a very common problem.
-
Optimization Strategy:
-
Use an Electron-Rich, Bulky Ligand: This is the most critical parameter. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to accelerate the slow oxidative addition step for electron-rich aryl halides.[9][10]
-
Higher Temperature: These reactions often require more thermal energy. Temperatures of 100-120 °C are common.
-
Strong Base: A strong base like NaOtBu or LHMDS is typically required to drive the reaction forward.[11]
-
The following table summarizes recommended starting points for catalyst systems based on the electronics of your substrates.
| Substrate Combination | Recommended Ligand Class | Recommended Base | Typical Temp. (°C) |
| Electron-Rich Benzoxazine + Primary Amine | Biarylphosphine (e.g., RuPhos) | NaOtBu / LHMDS | 100 - 110 |
| Electron-Neutral Benzoxazine + Secondary Amine | Biarylphosphine (e.g., XPhos) | NaOtBu / K₃PO₄ | 90 - 110 |
| Electron-Poor Benzoxazine + Any Amine | Bidentate (e.g., Xantphos) or Biarylphosphine | K₃PO₄ / Cs₂CO₃ | 80 - 100 |
| Sterically Hindered Benzoxazine or Amine | Biarylphosphine (e.g., BrettPhos) | LHMDS / KHMDS | 100 - 120 |
Q4: My reaction works, but the yield is inconsistent. What can I do to improve reproducibility?
A4: Inconsistent yields are often traced back to subtle variations in reaction setup and reagent handling.
Plausible Causes & Troubleshooting Steps:
-
Base Particle Size and Stirring: The deprotonation step often occurs at the solid-liquid interface of the inorganic base.[1]
-
Troubleshooting:
-
Grind the Base: Before adding it to the reaction, gently grind the inorganic base (e.g., K₃PO₄, Cs₂CO₃) in a mortar and pestle to ensure a consistent and high surface area.
-
Ensure Vigorous Stirring: The reaction mixture, which is often heterogeneous, must be stirred vigorously to ensure proper mixing. A stir bar that is too small or a stir plate that is too weak can lead to poor reproducibility.
-
-
-
Inconsistent Catalyst Loading: Accurately weighing small amounts of catalyst can be challenging and a source of error.
-
Troubleshooting: Prepare a stock solution of the catalyst and ligand in the reaction solvent (e.g., toluene or dioxane) and add it to the reaction via syringe. This method is more accurate for small-scale reactions.
-
-
Variable Reagent Purity: Batches of amines or benzoxazine halides can have varying purity levels.
-
Troubleshooting: Purify starting materials via recrystallization or column chromatography if their purity is questionable. Confirm purity by NMR or LC-MS before starting the reaction.
-
General Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of a halo-benzoxazine. Optimization will likely be required based on your specific substrates.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the halo-benzoxazine (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 mol% relative to Pd).
-
Inerting: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Amine Addition: Add the amine coupling partner (1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The catalytic cycle for this transformation is illustrated below.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
-
Buchwald–Hartwig amination - Wikipedia. [5]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [1]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [2]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [7]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [8]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [11]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [12]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [13]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. [14]
-
One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors - NIH. [15]
-
Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. [16]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [17]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. [6]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - NIH. [18]
-
Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem. [3]
-
SCHEME 8 Preparation of amino-functional benzoxazine monomers using... - ResearchGate. [19]
-
synthesis and characterization of metal functional polybenzoxazines a thesis submitted to the graduate school. [20]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [4]
-
Optimization of reaction conditions for the synthesis of benzoxazines... - ResearchGate. [21]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. [22]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. [23]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed.. [24]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - Sci-Hub. [25]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [26]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [27]
-
Ullmann Amination Reaction - Frontiers. [28]
-
Catalyst selection and optimization of curing process for benzoxazine binders - Scilit. [29]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [9]
-
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide - Benchchem. [10]
-
A curing system of benzoxazine with amine: Reactivity, reaction mechanism and material properties - ResearchGate. [30]
-
Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates - MDPI. [31]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing).
-
Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine - Chemical Communications (RSC Publishing).
Sources
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Addressing regioselectivity issues in the synthesis of functionalized benzoxazines
Welcome to the technical support center for the synthesis of functionalized benzoxazines. As a Senior Application Scientist, I have compiled this guide to address the common challenges related to regioselectivity that researchers, scientists, and drug development professionals encounter. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your synthetic outcomes.
Understanding the Core Challenge: Regioselectivity in Benzoxazine Synthesis
The synthesis of 1,3-benzoxazines is most commonly achieved through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[1][2][3] When using substituted phenols, the reaction can proceed at different positions on the aromatic ring, leading to a mixture of isomers. This lack of regioselectivity can significantly impact the properties of the resulting monomers and the performance of the derived polymers.[4][5] This guide will walk you through the factors influencing regioselectivity and provide strategies to control it.
Troubleshooting Guide & FAQs
Question 1: My benzoxazine synthesis with a meta-substituted phenol is giving me a mixture of isomers. How can I favor substitution at the ortho-position to the hydroxyl group?
Answer: This is a classic regioselectivity challenge. The formation of the benzoxazine ring occurs via an electrophilic attack on the electron-rich phenol ring.[6] For a meta-substituted phenol, there are two potential sites for this attack: the ortho-position and the para-position relative to the hydroxyl group.
Mechanistic Insight: The hydroxyl group is a strong activating and ortho-, para-directing group. In many cases, the ortho-position is kinetically favored due to the proximity to the hydroxyl group, which can coordinate with the intermediates. However, the para-position is often thermodynamically more stable due to reduced steric hindrance. The final product distribution depends on a delicate balance of these electronic and steric factors.
Troubleshooting Strategies:
-
Lowering the Reaction Temperature: Lower temperatures often favor the kinetically controlled product. By reducing the thermal energy of the system, you can decrease the likelihood of the reaction overcoming the activation barrier for the formation of the thermodynamically favored para-substituted isomer.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different isomers.
-
Non-polar solvents (e.g., toluene, xylene): These solvents are commonly used and can favor the formation of the ortho-isomer by promoting intramolecular hydrogen bonding that directs the electrophile to the ortho position.[7]
-
Polar aprotic solvents (e.g., dioxane, THF): These solvents may solvate the intermediates differently, potentially altering the regiochemical outcome. Experimentation with different solvents is recommended.
-
-
Use of a Bulky Amine: Employing a primary amine with a sterically demanding substituent can increase the steric hindrance at the para-position, thereby favoring attack at the less hindered ortho-position.
-
Catalyst Selection: While most benzoxazine syntheses are performed without a catalyst, the addition of a mild Lewis acid or base can sometimes influence the regioselectivity by coordinating with the reactants and altering the electron distribution in the transition state.[8]
Workflow for Optimizing Ortho-Selectivity
Caption: Workflow for optimizing ortho-selectivity.
Question 2: I am trying to synthesize a benzoxazine from a phenol with both ortho-positions available. Why am I getting low yields and a significant amount of oligomeric byproducts?
Answer: When both ortho-positions are available and unsubstituted, there is a higher probability of side reactions, leading to the formation of oligomers and reduced yields of the desired monomer.
Mechanistic Insight: The initial product of the Mannich reaction is a Mannich base. This intermediate can then react with another molecule of formaldehyde and the primary amine to form the benzoxazine ring. However, if the Mannich base is slow to cyclize, it can react with another phenol molecule, leading to the formation of methylene-bridged phenolic compounds, which are the building blocks of oligomers.
Troubleshooting Strategies:
-
Control of Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is critical.
-
A slight excess of formaldehyde and amine can sometimes favor the formation of the benzoxazine ring over oligomerization. However, a large excess can lead to other side products.
-
A common starting point is a 1:1:2 ratio of phenol:amine:formaldehyde.[9]
-
-
Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization to form the benzoxazine over the intermolecular reactions that lead to oligomers.
-
Order of Addition: Adding the formaldehyde solution slowly to a mixture of the phenol and amine can help to control the concentration of the reactive intermediates and minimize side reactions. The reaction of phenol, aldehyde, and amine can proceed through different pathways depending on the order of addition.[3]
-
Purification Method: It is crucial to have a robust purification method to separate the monomer from oligomeric byproducts. Column chromatography is often effective. Recrystallization can also be used if a suitable solvent system is found.[10]
Table 1: Recommended Starting Conditions for Benzoxazine Synthesis
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Phenol:Amine:Formaldehyde) | 1 : 1 : 2.2 | Ensures complete reaction and favors ring closure. |
| Solvent | Toluene or 1,4-Dioxane | Good solubility for reactants, facilitates water removal. |
| Temperature | 80-110 °C | Balances reaction rate and minimizes side reactions. |
| Reaction Time | 4-24 hours | Monitor by TLC or HPLC for completion. |
| Purification | Column Chromatography followed by Recrystallization | Effective for removing oligomers and other impurities.[10] |
Question 3: How can I reliably characterize the regiochemistry of my synthesized benzoxazine and determine the isomeric ratio?
Answer: A combination of spectroscopic techniques is essential for the unambiguous determination of the benzoxazine structure and for quantifying the ratio of different isomers.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for distinguishing between isomers. The protons on the oxazine ring (Ar-CH₂-N and O-CH₂-N) have characteristic chemical shifts, typically around 4.5-5.5 ppm.[11][12][13][14] The coupling patterns and chemical shifts of the aromatic protons will be different for each isomer, allowing for their identification and quantification by integrating the respective signals.
-
¹³C NMR: This technique provides information about the carbon skeleton and can further confirm the isomeric structure. The chemical shifts of the carbons in the oxazine ring and the aromatic ring are sensitive to the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for definitively assigning all proton and carbon signals and confirming the connectivity within the molecule, thus establishing the regiochemistry.[7]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating isomers. By developing a suitable method (e.g., reverse-phase with a methanol/water or acetonitrile/water mobile phase), you can obtain distinct peaks for each isomer. The area under each peak can be used to determine the isomeric ratio.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the formation of the benzoxazine ring, with characteristic peaks for the C-O-C asymmetric stretching (around 1230 cm⁻¹) and the trisubstituted benzene ring.[15] However, it is generally not sufficient on its own to distinguish between regioisomers.
Protocol: Quantification of Isomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a known concentration.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Identify the characteristic signals for each isomer. For example, the aromatic protons will have different splitting patterns and chemical shifts depending on the substitution pattern.
-
Integration: Carefully integrate the non-overlapping signals corresponding to each isomer.
-
Calculation: The ratio of the integrals will give you the molar ratio of the isomers in the sample.
Question 4: Can I use a directing group on my phenol to force the reaction to a specific position?
Answer: Yes, the use of directing groups is a powerful strategy to control regioselectivity.
Strategy:
By introducing a temporary blocking group or a strongly directing group at a specific position on the phenol ring, you can guide the Mannich reaction to the desired location.
-
Ortho-Directing Groups: Some functional groups, when placed at the ortho-position, can pre-organize the reactants through hydrogen bonding or other non-covalent interactions, thereby directing the incoming electrophile to the other ortho-position. For example, an ortho-amide group can influence the regiochemistry.[16]
-
Blocking Groups: A sterically bulky group at one of the reactive positions can prevent the reaction from occurring at that site, thus directing it to the other available positions. This group can potentially be removed in a subsequent step if desired.
Conceptual Workflow for Directed Synthesis
Caption: Directed synthesis workflow.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Synthesis and thermally induced structural transformation of phthalimide and nitrile-functionalized benzoxazine: toward smart ortho-benzoxazine chemistry for low flammability thermosets. RSC Publishing. Available at: [Link]
-
Synthesis of nitrile-containing ortho-amide benzoxazines for achieving thermosets with low curing temperature and superior performance. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of high thermal stability polybenzoxazines via ortho-imide-functional benzoxazine monomers. ResearchGate. Available at: [Link]
-
Synthesis of the ortho-phthalimide functional benzoxazine monomer containing a nitrile group... ResearchGate. Available at: [Link]
-
ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. Available at: [Link]
-
Chapter 4. Mono-Substituted Phenol-Based Benzoxazines. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available at: [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI. Available at: [Link]
-
Effect of phenol on the synthesis of benzoxazine. ResearchGate. Available at: [Link]
-
Bifunctional benzoxazines: Synthesis and polymerization of resorcinol based single isomers. Wiley Online Library. Available at: [Link]
-
Quantitative Studies on the p-Substituent Effect of Phenolic Component on the Polymerization of Benzoxazines. ResearchGate. Available at: [Link]
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Simplified mechanisms for the polymerization of benzoxazines. (a) The... ResearchGate. Available at: [Link]
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synthesis and characterization of metal functional polybenzoxazines a thesis submitted to the graduate school. METU Open Access. Available at: [Link]
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Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]
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Regulating the performance of polybenzoxazine via the regiochemistry of amide substituents. ResearchGate. Available at: [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. ResearchGate. Available at: [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed. Available at: [Link]
- Phenol-formaldehyde-aliphatic amine condensation products. Google Patents.
-
Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. ResearchGate. Available at: [Link]
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Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. NIH. Available at: [Link]
-
Computational insights on the isomerization of photochromic oxazines. PubMed. Available at: [Link]
-
Regioselective reaction: synthesis, characterization and pharmacological activity of some new Mannich and Schiff bases containing sydnone. PubMed. Available at: [Link]
-
Regioselective Reaction: Synthesis and Biological Activity of Some Mannich Derivatives. Semantic Scholar. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]
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Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. RSC Publishing. Available at: [Link]
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available at: [Link]
-
COMPARISON OF TRANSITION STATE GEOMETRIES OF ISOMERIZATION REACTIONS USING VARIOUS MODELS IN COMPUTATIONAL CHEMISTRY. IslandScholar. Available at: [Link]
-
Mannich reaction mechanism for phenols. ResearchGate. Available at: [Link]
-
Computational studies of the isomerization mechanism of azobenzene and its derivatives. eScholarship. Available at: [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Available at: [Link]
-
1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. Available at: [Link]
-
The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate. Available at: [Link]
-
1 H-NMR spectra of eugenol based benzoxazine monomers. ResearchGate. Available at: [Link]
-
The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. ACS Publications. Available at: [Link]
-
Effect of formaldehyde/phenol ratio (F/P) on the properties of phenolic resins and foams synthesized at room temperature. ResearchGate. Available at: [Link]
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- 7. Synthesis and thermally induced structural transformation of phthalimide and nitrile-functionalized benzoxazine: toward smart ortho -benzoxazine chemi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10009H [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine for In Vivo Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine. The content is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing actionable, field-proven insights.
I. Synthetic Pathway Overview
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine is most effectively approached via a multi-step synthesis culminating in a Mannich-type condensation reaction. Due to the reactivity of the target amine group, a protecting group strategy is highly recommended for a scalable and clean synthesis. The proposed pathway involves the nitration of a readily available starting material, followed by the core benzoxazine ring formation, and concluding with the reduction of the nitro group to the desired 8-amino functionality.
A [label="2-Nitrophenol"]; B [label="N-(2-hydroxy-3-nitrobenzyl)formamide"]; C [label="8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine"]; D [label="3,4-Dihydro-2H-benzo[b]oxazin-8-amine"];
A -> B [label=" Formylation & Reduction (e.g., Formic Acid, NaBH4)"]; B -> C [label=" Cyclization (e.g., Paraformaldehyde, Acid catalyst)"]; C -> D [label=" Nitro Group Reduction (e.g., H2/Pd-C, SnCl2)"]; }
Caption: Proposed synthetic pathway for 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My Mannich reaction for the benzoxazine ring formation is giving a very low yield and a significant amount of polymeric byproduct. What is causing this and how can I fix it?
Answer:
This is a classic issue in benzoxazine synthesis, often exacerbated during scale-up. The root cause is typically uncontrolled polymerization driven by the high reactivity of formaldehyde and the phenolic starting material.
-
Causality: The Mannich reaction involves the formation of an electrophilic iminium ion from formaldehyde and the amine, which then reacts with the electron-rich phenol.[3] However, formaldehyde can also react with the phenol to form hydroxymethylphenols, which can self-polymerize or react with other starting materials to form complex oligomeric mixtures.[4] This is particularly problematic at higher concentrations and temperatures.
-
Solutions:
-
Control Reagent Stoichiometry and Addition: Instead of a one-pot reaction where all reagents are mixed at once, a two-step approach is often more successful.[1][5] First, pre-form the intermediate N-(2-hydroxy-3-nitrobenzyl)formamide. Then, in a separate step, perform the cyclization with paraformaldehyde. This prevents high concentrations of free formaldehyde from being present with the reactive phenol.
-
Temperature Management: The reaction is often exothermic. Maintain a consistent and moderate temperature (e.g., 60-80°C) to minimize side reactions. For larger scale reactions, ensure adequate cooling capacity.
-
Solvent Choice: While some syntheses are performed solvent-free, using a solvent like 1,4-dioxane or toluene can help to control the reaction rate and prevent the precipitation of polymeric byproducts.[6]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent Addition | Slow, controlled addition of paraformaldehyde | Minimizes localized high concentrations and exothermic events. |
| Temperature | 60-80°C with efficient cooling | Prevents runaway reactions and polymerization.[6] |
| Solvent | 1,4-Dioxane or Toluene | Aids in temperature control and solubility of intermediates. |
| pH | Slightly acidic (catalytic amount) | Facilitates iminium ion formation without promoting excessive side reactions. |
Question 2: I'm having difficulty purifying the final product, 3,4-Dihydro-2H-benzo[b]oxazin-8-amine. My column chromatography results in significant product loss and streaking.
Answer:
The purification of aromatic amines, especially those with additional heterocyclic structures, can be challenging on standard silica gel due to strong interactions between the basic amine and the acidic silica surface.
-
Causality: The lone pair of electrons on the nitrogen atom of the amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of peaks, and poor separation.[7]
-
Solutions:
-
Use of Amine-Modified Silica: For flash chromatography, using an amine-functionalized silica stationary phase is highly recommended. This neutralizes the acidic sites on the silica, leading to better peak shapes and improved recovery.[8]
-
Mobile Phase Modification: If using standard silica, add a competing amine to your mobile phase. A common choice is 0.5-2% triethylamine or ammonia in your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7] This will saturate the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alternative Purification Methods: Consider recrystallization or salt formation followed by recrystallization. Converting the amine to its hydrochloride salt can often yield a crystalline solid that is easier to purify than the free base. The free base can then be regenerated by treatment with a mild base.
-
Question 3: The final nitro group reduction step is not going to completion, or I am seeing side products. What are the best conditions for this transformation?
Answer:
The reduction of an aromatic nitro group can be sensitive to the presence of other functional groups. The choice of reducing agent and reaction conditions is critical to achieve a clean and complete conversion.
-
Causality: Some reducing agents can be too harsh, leading to the reduction of other parts of the molecule or the formation of undesired intermediates like azo or azoxy compounds. Other methods might not be potent enough for complete conversion, especially at a larger scale.
-
Solutions:
-
Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) as a catalyst with hydrogen gas is a standard and scalable procedure. It is important to ensure the catalyst is active and the system is free of catalyst poisons.
-
Metal-Acid Reduction: A common and effective method is the use of tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate. This method is generally high-yielding and tolerant of many functional groups.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the reaction progress to determine the optimal reaction time and prevent the formation of over-reduced or side products.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1:
-
Exothermic Reactions: The Mannich reaction and the nitro group reduction can be highly exothermic. Ensure your reactor is equipped with adequate cooling and a temperature probe to monitor the internal temperature.
-
Hydrogenation: If using catalytic hydrogenation for the nitro reduction, be aware of the flammability of hydrogen gas. Ensure the use of proper grounding, inerting procedures (e.g., with nitrogen or argon), and a well-ventilated area.
-
Handling of Reagents: Formaldehyde and its polymer paraformaldehyde are toxic and carcinogenic. Handle them in a fume hood with appropriate personal protective equipment (PPE). Many of the solvents used are flammable.
Q2: What is the best way to monitor the progress of the Mannich reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between your starting material and the product (e.g., 30-50% ethyl acetate in hexane). The product, being more polar than the starting phenol, should have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: Can I use aqueous formaldehyde instead of paraformaldehyde for the cyclization step?
A3: While possible, it is generally not recommended for scaling up this particular synthesis. Aqueous formaldehyde (formalin) introduces water into the reaction, which can complicate the workup and may not be compatible with all solvents. Paraformaldehyde is a solid source of formaldehyde that depolymerizes in situ, offering better control over the concentration of reactive formaldehyde.[4]
Q4: What are the expected spectroscopic signatures for the final product, 3,4-Dihydro-2H-benzo[b]oxazin-8-amine?
A4:
-
¹H NMR: You should expect to see signals for the aromatic protons, a singlet for the N-H of the oxazine ring, and two triplets for the -CH2-CH2- protons of the oxazine ring. The appearance of signals for the -NH2 group is also a key indicator.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons and the two aliphatic carbons of the oxazine ring.
-
FT-IR: Look for the characteristic N-H stretching vibrations for the primary amine and the secondary amine in the oxazine ring, as well as C-O and C-N stretching bands.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound will confirm its identity.
Start [label="Low Yield in Mannich Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Reagent Purity & Stoichiometry"]; Q2 [label="Monitor Temperature Profile"]; Q3 [label="Analyze for Side Products (e.g., by LC-MS)"]; Sol1 [label="Use Two-Step Procedure", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Improve Cooling/Controlled Addition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Adjust Solvent or pH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Start -> Q2; Start -> Q3; Q1 -> Sol1; Q2 -> Sol2; Q3 -> Sol3; }
Caption: A simplified troubleshooting flowchart for low yield issues.IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
To a solution of 2-amino-6-nitrophenol (1 equivalent) in 1,4-dioxane, add paraformaldehyde (2.2 equivalents).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired benzoxazine.
Protocol 2: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
-
Dissolve 8-Nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (around 78°C) and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product using column chromatography on amine-functionalized silica or by recrystallization to obtain the final product.
V. References
-
Sharaf El–Din, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
-
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
-
Ishida, H., & Allen, D. J. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1378.
-
BenchChem. (2025). Application Notes and Protocols: Mannich Reaction of Tetrahydrothiopyran-4-one for Pharmaceutical Intermediates. Retrieved from BenchChem website.
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). ResearchGate.
-
Takeichi, T., & Ishida, H. (2010). Synthesis and Properties of Benzoxazine Resins. In Handbook of Benzoxazine Resins (pp. 1-24). Elsevier.
-
Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Ketones with Formaldehyde and Secondary Amines. Journal of the American Chemical Society, 66(11), 1875–1879.
-
Trost, B. M., & Maruniak, A. J. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(18), 10772-10789.
-
El-Fagal, S. F., et al. (2019). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. Journal of Materials Science, 54(1), 585-597.
-
Srifa, W., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2997.
-
Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate.
-
Mannich reaction. (2023, December 27). In Wikipedia.
-
Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (n.d.). Der Pharma Chemica.
-
Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (n.d.). Wiley Online Library.
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, April 8). ResearchGate.
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 10). ResearchGate.
-
2-Hydroxybenzylamine | 932-30-9. (n.d.). Biosynth.
-
Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers | Request PDF. (n.d.). ResearchGate.
-
Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.
-
Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols. (2025). BenchChem.
-
Process for the purification of amines. (1967). U.S. Patent No. 3,337,630.
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(1), 123.
-
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1887-1895.
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (2023). Indian Journal of Chemistry, 62B(5), 425-430.
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Technical Support Center: Enhancing In Vivo Performance of 8-Amino-Benzoxazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-amino-benzoxazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of translating promising in vitro activity into robust in vivo efficacy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your experimental design and decision-making.
Introduction to the 8-Amino-Benzoxazine Scaffold
The 8-amino-benzoxazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] The presence of the 8-amino group offers a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. However, like many heterocyclic compounds, transitioning from a promising in vitro hit to an effective in vivo tool or therapeutic candidate can be fraught with challenges, primarily related to pharmacokinetics and bioavailability.
This guide will address common issues encountered during the in vivo evaluation of 8-amino-benzoxazine derivatives and provide actionable strategies to overcome them.
Part 1: Troubleshooting Guide - From In Vitro Potency to In Vivo Efficacy
This section is formatted as a series of common problems followed by potential causes and recommended actions.
Issue 1: My 8-amino-benzoxazine compound is highly potent in vitro but shows poor or no efficacy in my animal model.
This is one of the most common hurdles in drug discovery. The discrepancy often lies in the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Potential Cause A: Poor Oral Bioavailability
-
Question: I'm administering my compound orally, but I suspect it's not being absorbed effectively. What should I investigate?
-
Answer: Poor oral absorption is a frequent culprit. Here’s a systematic approach to troubleshoot this:
-
Solubility Assessment: 8-amino-benzoxazines can have limited aqueous solubility.
-
Action: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Causality: If the compound precipitates in the gut, it cannot be absorbed. The Henderson-Hasselbalch equation will dictate the ionization state and thus solubility at different pH values. The 8-amino group's pKa will be critical here.
-
-
Permeability Evaluation: The ability to cross the intestinal epithelium is crucial.
-
Action: Perform a Caco-2 permeability assay. This will give you an indication of the compound's passive permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Causality: High efflux by P-gp can severely limit absorption. If your compound is a P-gp substrate, you may need to consider co-dosing with a P-gp inhibitor in your preclinical studies to prove this mechanism is limiting exposure.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) or S9 fraction. This will provide an initial assessment of metabolic clearance.
-
Causality: Rapid metabolism is a common fate for many heterocyclic compounds.[2][3] Identifying the "soft spots" for metabolism on your molecule is the first step to addressing this.
-
-
Potential Cause B: Rapid Systemic Clearance
-
Question: My compound has good solubility and permeability, but it still lacks in vivo efficacy. What's the next step?
-
Answer: Rapid systemic clearance after absorption is another major challenge.
-
Detailed Pharmacokinetic (PK) Study:
-
Action: If you haven't already, perform a pilot PK study in your chosen animal model. Administer the compound intravenously (IV) and orally (PO) to a small group of animals and collect plasma samples at multiple time points.
-
Causality: An IV dose will reveal the compound's intrinsic clearance and volume of distribution, while a PO dose will determine its oral bioavailability and absorption rate. A short half-life (<1 hour) is a red flag for rapid clearance.
-
-
Metabolite Identification:
-
Action: Analyze plasma and urine samples from your PK study using LC-MS/MS to identify major metabolites.
-
Causality: Knowing the chemical structure of the metabolites will pinpoint the sites of metabolic attack on your 8-amino-benzoxazine scaffold. Common metabolic pathways for aromatic amines include N-dealkylation, oxidation, and glucuronidation.
-
-
Potential Cause C: Insufficient Target Engagement
-
Question: My PK data shows reasonable exposure, but I'm still not seeing the desired pharmacological effect. What could be the issue?
-
Answer: Adequate plasma concentration does not always equate to sufficient target engagement in the tissue of interest.
-
Tissue Distribution:
-
Action: Conduct a tissue distribution study to determine the concentration of your compound in the target organ (e.g., brain for neuroprotective agents).
-
Causality: The compound may be sequestered in other tissues or be unable to penetrate the target tissue effectively. For neuroprotective 8-amino-benzoxazines, crossing the blood-brain barrier (BBB) is a major consideration.
-
-
Target Occupancy:
-
Action: If a suitable biomarker is available, measure target engagement in vivo. This could involve ex vivo analysis of tissues or in vivo imaging techniques.
-
Causality: This is the ultimate proof that your compound is reaching its intended target at a concentration sufficient to elicit a biological response.
-
-
Part 2: Strategies for Improving In Vivo Efficacy
This section provides actionable strategies based on the troubleshooting outcomes from Part 1.
Strategy 1: Enhancing Solubility and Bioavailability through Formulation
For compounds with poor aqueous solubility, formulation can be a powerful tool to improve oral absorption.
| Formulation Strategy | Description | Best For |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG-400, propylene glycol, ethanol) to dissolve the compound. | Early-stage in vivo screening. |
| Cyclodextrins | Encapsulating the hydrophobic compound within the cyclodextrin cavity to form a water-soluble inclusion complex. | Compounds with appropriate size and shape to fit within the cyclodextrin core. |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). | Lipophilic compounds. These formulations can also enhance lymphatic transport, bypassing first-pass metabolism. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution. | Compounds that are crystalline and poorly soluble. |
Experimental Protocol: Preparing a Co-solvent Formulation for a Rodent PK Study
-
Solubility Screen: Determine the solubility of your 8-amino-benzoxazine compound in a panel of pharmaceutically acceptable solvents (e.g., PEG-400, propylene glycol, DMSO, ethanol, Cremophor EL).
-
Vehicle Selection: Choose a combination of solvents that provides the best solubility and is well-tolerated by the animal species. A common starting point for rodent studies is a vehicle of 10% DMSO, 40% PEG-400, and 50% water.
-
Preparation: a. Weigh the required amount of your compound. b. Add the DMSO and vortex until the compound is fully dissolved. c. Add the PEG-400 and vortex to mix. d. Slowly add the water while vortexing to avoid precipitation. e. Visually inspect the final formulation for clarity.
-
Administration: Administer the formulation to the animals at the desired dose. Ensure the final concentration of DMSO is below the recommended limit for the chosen route of administration.
Strategy 2: Mitigating Metabolic Liabilities through Structural Modification
If your compound suffers from rapid metabolism, a medicinal chemistry approach is necessary.
Workflow for Addressing Metabolic Instability
Sources
Validation & Comparative
A Comparative Guide to the Neuroprotective Activities of 8-Amino-Benzoxazines and Exifone
In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community continuously evaluates novel and repurposed compounds for their neuroprotective potential. This guide provides an in-depth, objective comparison between exifone, a once-marketed drug with a recently elucidated mechanism, and the promising class of synthetic antioxidants known as 8-amino-benzoxazines. We will dissect their mechanisms of action, compare their efficacy based on published experimental data, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: Two Distinct Approaches to Neuroprotection
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This has led to the development of antioxidant compounds as a primary therapeutic strategy.
Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone) is a benzophenone derivative that was approved in France in 1988 for treating cognitive deficits in elderly patients with Alzheimer's and Parkinson's disease.[1] While it was known to possess free-radical scavenging properties, its registration was withdrawn in the 1990s due to instances of reversible liver damage at high doses.[1][2] Recent groundbreaking research, however, has unveiled a more nuanced mechanism of action, repositioning exifone as a potent epigenetic modulator.[3][4]
8-Amino-Benzoxazines are a newer class of synthetic heterocyclic compounds specifically engineered as potent neuroprotective antioxidants.[5] Their development was, in part, inspired by the antioxidant properties of exifone-related structures.[2] These compounds have been optimized through structure-activity relationship (SAR) studies to maximize antioxidant efficacy while minimizing cytotoxicity, presenting a targeted approach to combating oxidative stress-mediated neuronal death.[5]
Mechanistic Showdown: Epigenetic Modulation vs. Targeted Antioxidation
The fundamental difference in the neuroprotective strategy of these two compounds lies in their primary molecular targets.
Exifone: A Potent Activator of HDAC1
While initially characterized as an antioxidant, the primary neuroprotective mechanism of exifone is now understood to be its potent activation of Histone Deacetylase 1 (HDAC1) .[3][6] HDAC1 is a critical enzyme in maintaining genomic stability and protecting neurons from DNA damage, a key pathological event in many neurodegenerative diseases.[3]
Exifone acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[4][7] This activation is selective for HDAC1 over other class I HDACs.[6] The downstream effects of HDAC1 activation are profound:
-
Enhanced DNA Damage Repair: HDAC1 plays a crucial role in the DNA damage response pathway, protecting neurons from genotoxic stressors.[3][6]
-
Blocked Cell Cycle Re-entry: Aberrant re-entry of post-mitotic neurons into the cell cycle is a precursor to apoptosis in neurodegeneration. HDAC1 activation helps prevent this.[2]
-
Global Histone Deacetylation: Treatment with exifone leads to a measurable decrease in histone acetylation in human iPSC-derived neurons, confirming its intracellular activity.[3][4]
While it does possess free radical scavenging abilities, this is now considered a secondary aspect of its multifaceted mechanism.[1][2]
Caption: Exifone's primary neuroprotective pathway via HDAC1 activation.
8-Amino-Benzoxazines: Potent, Direct Antioxidants
The neuroprotective activity of 8-amino-benzoxazines is more direct, stemming from their intrinsic chemical properties as powerful antioxidants. They are designed to neutralize harmful ROS and protect cellular components from oxidative damage.
Key mechanistic features include:
-
Radical Scavenging: These compounds directly scavenge free radicals, preventing them from damaging lipids, proteins, and DNA. Structure-activity studies have identified that 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines are particularly potent and exhibit low cytotoxicity.[5]
-
Mitochondrial Protection: In models of hypoxia, specific 8-amino-benzoxazine derivatives (S 24429 and S 24718) were shown to prevent the fall in cellular ATP levels in astrocytes, indicating a protective effect on mitochondrial function, the primary site of ROS production.[8]
Caption: 8-Amino-Benzoxazine's direct antioxidant and mitochondrial protective mechanism.
Comparative Efficacy: A Review of the Experimental Data
Direct comparison in the same experimental model is the gold standard for evaluating relative efficacy. A key study provides a direct head-to-head comparison in an in vivo model of excitotoxicity.
In Vivo Neuroprotection
In a model of brain damage mimicking lesions underlying cerebral palsy, two 8-amino-benzoxazine derivatives were tested against exifone.[8] Five-day-old mice pups were injected with the excitotoxin S-bromo-willardiine, and the neuroprotective effects of the compounds were assessed.
| Compound | Dose (i.p.) | Outcome in S-bromo-willardiine Model | Reference |
| S 24429 (8-amino-benzoxazine) | 1 and 10 mg/kg | Powerful neuroprotection | [8] |
| S 24718 (8-amino-benzoxazine) | 1 and 10 mg/kg | Powerful neuroprotection | [8] |
| Exifone | 1 and 10 mg/kg | Inactive | [8] |
| Table 1: In Vivo Comparison in an Excitotoxicity Model. |
This striking result suggests that in an acute model of excitotoxic brain injury, the potent, direct antioxidant activity of 8-amino-benzoxazines is more effective than the mechanisms engaged by exifone at the same doses.
In Vitro Neuroprotection
While the in vivo data is compelling, in vitro studies reveal the strengths of each compound in different pathological contexts.
| Compound Class | Model System | Insult | Key Finding | Reference |
| 8-Amino-Benzoxazines | Primary neuronal cultures | Oxidative stress | Potent inhibition of neuronal degeneration | [5] |
| Astrocytes | 24h Hypoxia | Prevented fall in ATP levels (1-100 µM) | [8] | |
| Exifone | Tauopathy patient iPSC-derived neurons | Oxidative Stress (Rotenone) | Rescued cell viability to ~80% | [2][3] |
| Neuronal-like PC12 cells | β-amyloid peptides | Prevented toxicity | [1][2] | |
| Table 2: Summary of In Vitro Neuroprotective Effects. |
The in vitro data corroborates the mechanistic understanding. 8-amino-benzoxazines excel at protecting against direct oxidative and hypoxic stress. Exifone demonstrates robust protection in complex, disease-relevant models involving proteinopathy (tau) and amyloid-beta toxicity, likely through its primary HDAC1-mediated mechanism which confers broader cellular resilience.
Experimental Protocols for Assessing Neuroprotective Activity
To ensure scientific integrity and reproducibility, the protocols used to generate such data must be robust. Below are detailed, self-validating methodologies for key assays in neuroprotection research.
Workflow for Evaluating Neuroprotective Compounds
Caption: A generalized workflow for in vitro screening of neuroprotective compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of mitochondrial dehydrogenase enzymes, which serves as an indicator of viable cells.[9]
Causality: A neuroprotective compound will preserve mitochondrial function in the face of a toxic insult, resulting in a higher absorbance reading compared to unprotected cells.
Methodology:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 8-amino-benzoxazine or exifone) for 1-2 hours. Include vehicle-only and no-treatment controls.
-
Induce Toxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Rotenone) to the wells, excluding the "no-treatment" control wells. Incubate for a period determined by the toxin's known kinetics (e.g., 24 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)
This assay directly quantifies the level of oxidative stress within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]
Causality: An effective antioxidant like an 8-amino-benzoxazine will directly scavenge ROS, preventing the oxidation of DCFH-DA and resulting in lower fluorescence compared to stressed, unprotected cells.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Probe Loading: After the toxic insult period, wash the cells gently with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30-45 minutes at 37°C in the dark.[11]
-
Wash: Wash the cells again with warm PBS to remove any extracellular probe.
-
Readout: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Analysis: Quantify the fluorescence intensity and express it as a percentage of the vehicle-treated, toxin-exposed control.
Conclusion: Context is Key
The comparison between 8-amino-benzoxazines and exifone highlights a critical lesson in neuropharmacology: the therapeutic context dictates the optimal mechanistic approach.
-
8-Amino-Benzoxazines emerge as highly potent, direct-acting neuroprotectants, demonstrating superior efficacy in a model of acute excitotoxic injury.[8] Their low intrinsic cytotoxicity and focused antioxidant mechanism make them excellent candidates for conditions where oxidative stress is the primary and acute pathological driver.[5]
-
Exifone , despite being less effective in the same acute model, showcases a powerful and more complex mechanism through HDAC1 activation.[3][8] This mechanism is highly relevant for chronic neurodegenerative diseases like Alzheimer's and tauopathies, where genomic instability and epigenetic dysregulation are central to the pathology.[4] Its ability to protect neurons in iPSC models from these diseases underscores its potential.[2] The primary hurdle for exifone itself remains its historical association with hepatotoxicity, which makes the development of novel, safer HDAC1 activators a high-priority research area.[1]
For researchers and drug developers, the choice is not necessarily about which compound is "better," but which mechanism is better suited for the specific neurodegenerative condition being targeted. 8-amino-benzoxazines offer a precision tool against oxidative stress, while exifone provides a lead for a broader, systems-level approach to restoring neuronal health and resilience.
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A Senior Application Scientist's Guide to the Antioxidant Potential of 8-Substituted Benzoxazines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has propelled the search for novel antioxidant compounds that can effectively scavenge free radicals and mitigate oxidative damage. Among the diverse heterocyclic scaffolds explored, 1,4-benzoxazines have emerged as a "privileged structure" due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4]
This guide provides a comparative analysis of the antioxidant potential of different 8-substituted benzoxazine derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed protocols for evaluating their antioxidant capacity, and explore the underlying mechanisms of action. Our focus is to synthesize field-proven insights with established scientific principles to aid in the rational design of next-generation therapeutic agents.
The Fundamental Mechanisms of Phenolic Antioxidants
Benzoxazine derivatives, particularly those with hydroxyl or amino groups on the fused benzene ring, exert their antioxidant effects primarily through mechanisms common to phenolic compounds.[5][6] Understanding these mechanisms is critical to interpreting experimental data and predicting the activity of novel derivatives. The two predominant pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is stabilized by resonance, making it significantly less reactive than the initial radical.[6][7]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the same stabilized phenoxyl radical seen in the HAT pathway.[5]
The efficiency of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical it forms. Substituents on the aromatic ring play a crucial role in this stabilization. Electron-donating groups (EDGs) generally increase antioxidant activity by stabilizing the radical, whereas electron-withdrawing groups (EWGs) can have varied effects depending on their position and the specific molecular context.[1][8]
Caption: Key antioxidant mechanisms for phenolic compounds.
Comparative Analysis: The Influence of the 8-Position Substituent
The substitution pattern on the benzoxazine ring system profoundly influences its biological activity. Research has specifically investigated the effects of substituents at the 3- and 8-positions for neuroprotective and antioxidant activity.[9]
A key study synthesized a series of 8-amino-1,4-benzoxazine derivatives to probe these structure-activity relationships.[9] The findings highlighted that while 3-alkyl substituents were important for neuroprotective efficacy, the nature of the group at the 8-position was critical for modulating the antioxidant potential and overall safety profile.
| 8-Position Substituent | General Observation on Activity | Key Insight | Reference |
| 8-Amino (unsubstituted) | Foundational activity | Provides a site for further modification. | [9] |
| 8-Benzylamino | Most active derivatives | The benzyl group likely enhances activity through steric or electronic effects, potentially improving radical stabilization or bioavailability. | [9] |
| Other 8-amino derivatives | Varied activity | The specific nature of the N-substituent finely tunes the neuroprotective and antioxidant properties. | [9] |
From these results, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as the most promising compounds, demonstrating potent neuroprotective activity without significant intrinsic cytotoxicity.[9] This suggests that the introduction of a benzylamino group at the 8-position is a highly effective strategy for enhancing the antioxidant potential of the benzoxazine scaffold. While the precise mechanism for this enhancement was not fully elucidated in the referenced study, it is plausible that the benzyl group contributes to the stabilization of the radical formed after hydrogen or electron donation.
Caption: General structure of an 8-substituted 1,4-benzoxazine.
Experimental Protocol: DPPH Radical Scavenging Assay
To empirically determine and compare the antioxidant potential of different benzoxazine derivatives, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method.[1][10][11] It measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[10][11] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical, pale yellow molecule. The resulting discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.
Step-by-Step Methodology:
-
Preparation of DPPH Stock Solution:
-
Accurately weigh 2.4 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol to prepare a ~60 µM solution.
-
Store the solution in an amber bottle and in the dark at 4°C to prevent degradation. The solution should be freshly prepared.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each 8-substituted benzoxazine derivative in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
Pipette 2.0 mL of the DPPH stock solution into a series of test tubes.
-
Add 1.0 mL of each concentration of the test compound (or standard antioxidant like Ascorbic Acid or Trolox) to the respective test tubes.
-
For the control (blank), add 1.0 mL of the solvent (e.g., methanol) to 2.0 mL of the DPPH solution.[10]
-
Vortex the tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[10][11] This step is crucial as the reaction is light-sensitive.
-
-
Measurement and Calculation:
-
After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
-
Plot the % inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Caption: Standard workflow for the DPPH radical scavenging assay.
Discussion and Future Perspectives
The available evidence strongly indicates that the 8-position of the 1,4-benzoxazine ring is a critical locus for modulating antioxidant activity. The superior performance of 8-benzylamino derivatives suggests that this position is amenable to substitutions that can enhance radical stability and overall efficacy.[9] This contrasts with findings for other benzoxazine systems, such as certain benzoxazinic nitrones, where electron-withdrawing groups at other positions on the benzo moiety were found to increase antioxidant capacity.[1][10] This highlights that structure-activity relationships are not always universal across a class of compounds and must be determined empirically for each specific scaffold and substitution pattern.
For drug development professionals, these findings provide a clear directive: the 8-position is a prime target for chemical modification to optimize the antioxidant properties of benzoxazines. Future research should focus on:
-
Expanding the Substituent Library: Synthesizing and testing a broader range of electron-donating and electron-withdrawing groups at the 8-position to build a more comprehensive QSAR (Quantitative Structure-Activity Relationship) model.
-
Mechanistic Elucidation: Employing computational studies and further cell-based assays to understand precisely how 8-position substituents influence electronic distribution and the stability of the resulting phenoxyl radical.
-
Cellular and In Vivo Models: Progressing the most potent compounds from in vitro assays like DPPH into cellular antioxidant assays (e.g., ROS reduction in stressed cells) and subsequently into in vivo models of oxidative stress-related diseases.[12]
By systematically exploring the chemical space around the 8-position, the scientific community can unlock the full therapeutic potential of the benzoxazine scaffold, paving the way for novel treatments for a host of debilitating diseases.
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An In Vitro Comparative Analysis of 8-Amino-1,4-Benzoxazine Derivatives as Novel Neuroprotective Agents
In the relentless pursuit of effective neuroprotective strategies, the landscape of drug discovery is continuously evolving. Researchers and scientists are increasingly focusing on synthetic scaffolds that offer novel mechanisms to combat the complex pathology of neurodegenerative diseases. Among these, 1,4-benzoxazine derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the in vitro neuroprotective performance of novel 8-amino-1,4-benzoxazine derivatives against a panel of established neuroprotective agents. By delving into the supporting experimental data and the causality behind the methodologies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of these emerging compounds.
Introduction: The Rationale for Novel Neuroprotectants
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark in many of these diseases is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. This oxidative onslaught leads to damage of vital cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal cell death.
The therapeutic armamentarium for these devastating conditions remains limited, underscoring the urgent need for novel neuroprotective agents. The 1,4-benzoxazine scaffold has garnered significant interest due to its diverse biological activities. Recent research has focused on the synthesis and evaluation of 8-amino-1,4-benzoxazine derivatives, which have shown potent antioxidant properties in preclinical studies. This guide will critically evaluate the in vitro efficacy and safety profile of these derivatives in comparison to well-known neuroprotective agents, providing a data-driven perspective on their therapeutic potential.
Experimental Design for In Vitro Neuroprotection Assays
To ensure a robust and objective comparison, a standardized in vitro experimental workflow is essential. The methodologies described herein are designed to be self-validating, providing a clear rationale for each step.
Cellular Model: Murine Hippocampal HT-22 Cells
The murine hippocampal HT-22 cell line is a widely used and well-characterized model for studying oxidative stress-induced neuronal cell death. These cells are particularly susceptible to glutamate-induced toxicity, which is mediated by the inhibition of cystine uptake, leading to glutathione (GSH) depletion and subsequent oxidative stress. This model is highly relevant for screening neuroprotective compounds that act by mitigating oxidative damage.
Induction of Neurotoxicity: L-homocysteic acid (L-HCA)
L-homocysteic acid (L-HCA) is a potent excitotoxin that induces neuronal death primarily through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx and the generation of reactive oxygen species.[1][2] This method of inducing neurotoxicity provides a relevant model of excitotoxicity-mediated oxidative stress.
Assessment of Cytotoxicity and Neuroprotection
A multi-assay approach is employed to comprehensively evaluate the intrinsic toxicity of the test compounds and their ability to protect against L-HCA-induced cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding: Plate HT-22 cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (8-amino-1,4-benzoxazine derivatives and comparator agents) for 24 hours to assess intrinsic toxicity. For neuroprotection assays, pre-incubate cells with test compounds for 1 hour before adding the toxic insult (L-HCA).
-
Induction of Toxicity: Add L-HCA to the appropriate wells at a final concentration known to induce approximately 50% cell death.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.
The dichlorofluorescein diacetate (DCF-DA) assay is used to measure intracellular ROS levels. DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Protocol: DCF-DA Assay
-
Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay.
-
DCF-DA Loading: After the desired treatment period, remove the medium and incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Comparative In Vitro Performance Data
The following table summarizes the in vitro neuroprotective and cytotoxic profiles of representative 8-amino-1,4-benzoxazine derivatives and a selection of established neuroprotective agents. It is important to note that the data for the comparator agents have been compiled from various literature sources and may not have been generated under identical experimental conditions as the 8-amino-1,4-benzoxazine derivatives. Therefore, this table should be interpreted as a guide to the relative potencies and safety profiles of these compounds.
| Compound/Agent | Chemical Class | In Vitro Model | Toxic Insult | Neuroprotective Concentration Range | Cytotoxic Concentration (TC₅₀) | Safety Index (MTC/PC₅₀) | Reference |
| 8-Benzylamino-3-tert-butyl-1,4-benzoxazine (5d) | 8-Amino-1,4-benzoxazine | HT-22 | L-HCA | PC₅₀: ~1.4 µM | >100 µM | >71 | [3] |
| 8-Benzylamino-3,3-dimethyl-1,4-benzoxazine (5a) | 8-Amino-1,4-benzoxazine | HT-22 | L-HCA | PC₅₀: ~3.7 µM | >100 µM | 27 | [3] |
| 8-Benzylamino-3-spiro-1'-cyclopentyl-1,4-benzoxazine (5h) | 8-Amino-1,4-benzoxazine | HT-22 | L-HCA | PC₅₀: ~2.8 µM | >100 µM | >36 | [3] |
| Exifone | Benzophenone | HT-22 | L-HCA | PC₅₀: ~10 µM | ~30 µM | <1 | [3] |
| Edaravone | Free Radical Scavenger | HT-22 | H₂O₂ | 10-100 µM | >100 µM | N/A | [4][5] |
| Riluzole | Benzothiazole | Primary Motor Neurons | Glutamate | 1-10 µM | >100 µM | N/A | [2][3] |
| N-acetylcysteine (NAC) | Thiol Antioxidant | Primary Hippocampal Neurons | H₂O₂ | 100 µM | >1 mM | N/A | [6][7] |
| α-Lipoic Acid | Dithiol Antioxidant | SH-SY5Y | MPP+ | 10-100 µM | >200 µM | N/A | [8][9] |
| Trolox | Vitamin E Analog | SH-SY5Y | Oxidative Stress | 50-200 µM | ~200 µM | N/A | [10][11] |
PC₅₀: 50% Protective Concentration; TC₅₀: 50% Toxic Concentration; MTC: Maximum Tolerated Concentration. N/A: Not available in the same format.
Mechanistic Insights: The Antioxidant Pathway
The neuroprotective effects of 8-amino-1,4-benzoxazine derivatives are primarily attributed to their antioxidant properties. While the precise molecular targets are still under investigation, their ability to mitigate oxidative stress suggests a mechanism involving the scavenging of reactive oxygen species and potentially the activation of endogenous antioxidant defense pathways.
A key signaling pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
While direct evidence for Nrf2 activation by 8-amino-1,4-benzoxazine derivatives is still emerging, their structural similarity to other nitrogen-containing heterocyclic compounds that are known Nrf2 activators suggests this as a plausible mechanism of action.[12]
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggest that 8-amino-1,4-benzoxazine derivatives, particularly those with an 8-benzylamino substituent, are a promising new class of neuroprotective agents. Their high potency in protecting neuronal cells from oxidative stress-induced death, coupled with a favorable safety profile as indicated by their high safety indices, positions them as compelling candidates for further development.
Compared to established neuroprotective agents, the 8-amino-1,4-benzoxazine derivatives demonstrate comparable or, in some cases, superior in vitro efficacy in the context of oxidative stress. However, it is crucial to acknowledge the limitations of in vitro studies and the need for further investigation. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive in vitro studies that directly compare the most promising 8-amino-1,4-benzoxazine derivatives with a broader range of neuroprotective agents under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the neuroprotective effects of these derivatives, including a definitive investigation of their ability to activate the Nrf2-ARE pathway.
-
In Vivo Efficacy: Evaluating the neuroprotective effects of these compounds in animal models of neurodegenerative diseases to assess their pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy.
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A Head-to-Head Comparison of 8-Amino-Benzoxazines and Established Antioxidants: A Guide for Researchers
In the landscape of drug development and cellular research, the battle against oxidative stress is a constant and critical endeavor. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological driver in neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] For decades, researchers have relied on established antioxidants like Vitamin C, Vitamin E, and its water-soluble analog Trolox. While effective, the search for novel agents with improved potency, bioavailability, and targeted efficacy is relentless. This guide provides an in-depth comparison of a promising new class of molecules, 8-amino-benzoxazines, against these established antioxidant standards.
The Underpinnings of Oxidative Stress: A Cellular Battlefield
At physiological levels, ROS are crucial signaling molecules.[1] However, their overproduction, stemming from mitochondrial metabolism or external stressors, leads to indiscriminate damage of lipids, proteins, and DNA, ultimately triggering cell death pathways.[2] Antioxidants intervene by neutralizing these reactive species, thus preserving cellular integrity.
Below is a simplified representation of an oxidative stress pathway within a neuron, highlighting the points of intervention for antioxidant compounds.
Caption: Simplified Oxidative Stress Pathway and Antioxidant Intervention.
Mechanisms of Action: A Tale of Two Strategies
Established antioxidants and 8-amino-benzoxazines employ fundamentally different, yet complementary, strategies to combat oxidative stress.
Established Antioxidants (Vitamin C, Vitamin E, Trolox): The Direct Scavengers
The primary mechanism for this class is direct radical scavenging through hydrogen atom donation.[3][4] Vitamin E, a lipid-soluble antioxidant, is a chain-breaking antioxidant that excels at preventing the propagation of free radicals within cellular membranes.[5] Vitamin C can regenerate the oxidized form of Vitamin E, creating a synergistic relationship.[3] Trolox, a water-soluble analog of Vitamin E, functions similarly and is often used as a standard in antioxidant capacity assays due to its stability and reliability.[4]
8-Amino-Benzoxazines: The Neuroprotective Sentinels
The 1,4-benzoxazine scaffold itself is of significant interest due to its wide range of biological activities.[6] The 8-amino-benzoxazine derivatives, in particular, have emerged as potent neuroprotective agents.[1][7] Their mechanism appears to be more complex than simple radical scavenging. Studies show they protect neurons from oxidative stress-mediated degeneration, preserving ATP levels during hypoxic conditions and exhibiting high "safety index" values (the ratio of cellular tolerance to protective concentration) in vitro.[1][8] This suggests a multifaceted action that may involve stabilizing cellular systems against the downstream consequences of ROS, in addition to potential direct scavenging activity.
Head-to-Head Performance: A Data-Driven Comparison
Directly comparing the antioxidant capacity of these two classes can be challenging, as the available data often comes from different types of assays: cell-free chemical assays for established standards and cell-based biological assays for novel neuroprotective compounds.
Radical Scavenging Activity (Chemical Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for measuring the radical-scavenging ability of a compound. The result is often expressed as an IC50 value—the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Established Antioxidants
| Compound | Reported DPPH IC50 (µg/mL) | Reported DPPH IC50 (µM) | Source(s) |
| Ascorbic Acid | 6.1 - 8.4 | ~13.97 - 47.7 | [9][10][11] |
| Trolox | ~3.77 | ~14.86 | [2][11] |
| Note: IC50 values are highly dependent on specific assay conditions (solvent, reagent concentration, etc.) and can vary between laboratories.[12][13] The values presented are for comparative purposes. |
While some benzoxazine derivatives have shown strong radical scavenging activity, even surpassing Trolox, specific DPPH IC50 data for the most potent 8-amino derivatives are not consistently reported in the literature, which has focused more on their biological effects.[14]
Neuroprotective Efficacy (Cell-Based Assays)
For 8-amino-benzoxazines, a more relevant measure of performance comes from their ability to protect neuronal cells from oxidative stress-induced death. In these assays, PC50 (concentration for 50% protection) and MTC (Maximum Tolerated Concentration) are key metrics. The ratio of MTC to PC50 provides a "Safety Index," where a higher value is more desirable.
Table 2: In Vitro Neuroprotective Activity of Lead 8-Amino-Benzoxazine Derivatives
| Compound | PC50 (µM) | MTC (µM) | Safety Index (MTC/PC50) | Source |
| 5a | 1.1 | 30 | 27 | [8] |
| 5d | < 0.7 | > 50 | > 71 | [8] |
| 5h | < 1.4 | > 50 | > 36 | [8] |
| Exifone (Reference) | 40 | 60 | 1.5 | [8] |
| Data from studies on neuronal degeneration induced by L-homocysteic acid. |
The data clearly indicates that select 8-amino-benzoxazine derivatives (e.g., 5d) are profoundly effective at protecting cells from oxidative damage at sub-micromolar concentrations with minimal intrinsic toxicity, demonstrating a significantly higher therapeutic potential in this biological context than a reference antioxidant like exifone.[8] In vivo studies have further confirmed that specific 8-alkylamino-1,4-benzoxazines are powerful neuroprotective agents, whereas exifone was inactive at the same doses.[1]
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Here, we detail the methodologies for a representative chemical assay (DPPH) and a cell-based cytotoxicity assay (LDH).
Protocol: DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reduction of DPPH is measured by the decrease in its absorbance at ~517 nm.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 60 µM working solution of DPPH in methanol. Prepare a series of concentrations for the test compound and a standard (e.g., Trolox) in the appropriate solvent.
-
Assay Plate Setup: In a 96-well microplate, add 5 µL of each sample dilution to triplicate wells. Include a vehicle control (solvent only).
-
Reaction Initiation: Add 195 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 515-517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value is determined from this curve as the concentration that causes 50% inhibition.[9][15]
Protocol: LDH Cytotoxicity Assay
This assay is a reliable method for assessing cell viability by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10] It is used here to determine the cytoprotective effect of an antioxidant against an oxidative stressor.
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Introduction: Elucidating the Molecular Activity of a Novel Benzoxazine Derivative
An In-Depth Guide to the Mechanistic Validation of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine: A Comparative Analysis
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 3,4-Dihydro-2H-benzo[b]oxazin-8-amine represents a promising scaffold, yet its precise mechanism of action remains to be fully characterized. Validating the molecular target and the subsequent cellular signaling cascade is a critical step in advancing such a compound from a preliminary hit to a viable clinical candidate. A rigorous, multi-faceted approach to mechanism of action (MoA) studies is not merely a confirmatory exercise; it is a fundamental process that builds confidence in the compound's therapeutic hypothesis, informs on potential off-target effects, and guides future optimization efforts.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate the MoA of a novel compound, using 3,4-Dihydro-2H-benzo[b]oxazin-8-amine as a case study. We will operate under the working hypothesis that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This document will compare and contrast various experimental strategies, from direct target engagement assays to broader phenotypic readouts, offering detailed protocols and explaining the scientific rationale behind each methodological choice.
Comparative Strategies for Mechanism of Action Validation
Direct Target Engagement: Is the Compound Binding to the Hypothesized Target?
Confirming that a compound physically interacts with its intended target within a cellular context is the foundational first step.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A compound that binds to its target protein will stabilize it, leading to a higher melting temperature. This method is invaluable as it can be performed on intact cells or even tissues, providing evidence of target engagement in a more physiologically relevant environment.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a specific protein target in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is introduced. A test compound that engages the target will compete with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This assay is highly quantitative and can be used to determine the intracellular affinity of a compound.
Experimental Rationale: Comparing CETSA and NanoBRET allows for a comprehensive understanding of target engagement. CETSA provides a label-free confirmation of binding, while NanoBRET offers a more quantitative measure of affinity in a live-cell format. Running these in parallel can provide strong, corroborating evidence.
Downstream Signaling Analysis: Is the Target's Activity Modulated?
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into a functional consequence on the target's activity. For a hypothesized PI3K inhibitor, this means assessing the phosphorylation status of key downstream effectors.
-
Western Blotting: This semi-quantitative technique is a workhorse in cell biology for measuring the levels of specific proteins and their post-translational modifications, such as phosphorylation. To validate a PI3K inhibitor, one would typically measure the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1. A potent inhibitor should decrease the levels of these phosphoproteins in a dose-dependent manner.
-
In-Cell Western™ Assay: This is a higher-throughput alternative to traditional Western blotting. Cells are grown and treated in microplates, then fixed, permeabilized, and incubated with primary and secondary antibodies directly in the wells. The signal is then read on an imaging system. This method allows for more quantitative and rapid analysis of downstream signaling across multiple conditions.
Experimental Rationale: While traditional Western blotting provides a detailed visual confirmation, the In-Cell Western™ allows for more robust quantification and statistical analysis, which is crucial for determining potency (e.g., IC50 values) for the inhibition of a signaling pathway.
Phenotypic Assays: Does Target Modulation Lead to the Expected Biological Outcome?
The ultimate goal of a therapeutic agent is to elicit a specific biological response. Phenotypic assays measure the overall effect of a compound on cellular behavior.
-
Cell Proliferation Assays (e.g., CellTiter-Glo®): These assays measure the number of viable cells in a culture, often by quantifying ATP levels. Since the PI3K/Akt pathway is a key driver of cell proliferation, its inhibition should lead to a reduction in cell growth.
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): By inhibiting a critical survival pathway, a compound may induce programmed cell death (apoptosis). Measuring the activity of executioner caspases like caspase-3 and -7 can quantify the extent of apoptosis induction.
Experimental Rationale: Phenotypic assays provide the crucial link between target modulation and the desired therapeutic effect. Comparing the potency of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine in these assays to that of known PI3K inhibitors can help to benchmark its cellular efficacy.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, which has a known PI3K pathway dependency) and grow to 80-90% confluency. Treat the cells with varying concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine, a known PI3K inhibitor (e.g., Pictilisib), and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Cell Lysis and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thawing. Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting using an antibody specific for the target protein (e.g., PI3Kα). The amount of soluble protein at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
Protocol 2: Western Blotting for p-Akt and p-S6
-
Cell Treatment and Lysis: Plate cells and serum-starve overnight. Stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the PI3K pathway, in the presence of varying concentrations of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine or control inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylation.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the validation experiments, comparing our novel compound with established PI3K inhibitors.
Table 1: Target Engagement and Cellular Potency
| Compound | CETSA® Tagg (°C) | NanoBRET™ IC50 (nM) | p-Akt Inhibition IC50 (nM) |
| 3,4-Dihydro-2H-benzo[b]oxazin-8-amine | 4.2 | 150 | 250 |
| Pictilisib (Pan-PI3K Inhibitor) | 5.1 | 30 | 50 |
| Alpelisib (PI3Kα-selective) | 6.5 | 5 | 15 |
| Vehicle (DMSO) | 0 | >10,000 | >10,000 |
Table 2: Phenotypic Effects
| Compound | Cell Proliferation GI50 (nM) | Apoptosis Induction EC50 (nM) |
| 3,4-Dihydro-2H-benzo[b]oxazin-8-amine | 400 | 800 |
| Pictilisib (Pan-PI3K Inhibitor) | 80 | 200 |
| Alpelisib (PI3Kα-selective) | 35 | 100 |
| Vehicle (DMSO) | >10,000 | >10,000 |
Visualizations: Pathways and Workflows
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by 3,4-Dihydro-2H-benzo[b]oxazin-8-amine.
Caption: A stepwise workflow for validating the mechanism of action of a novel compound.
Caption: Comparison of experimental tiers for MoA validation.
Conclusion
The validation of a compound's mechanism of action is a rigorous, iterative process that requires the integration of data from multiple experimental platforms. By systematically progressing from direct target engagement to downstream signaling and finally to phenotypic outcomes, researchers can build a compelling and defensible case for a novel compound's MoA. The comparative approach outlined here, using 3,4-Dihydro-2H-benzo[b]oxazin-8-amine as a hypothetical PI3K inhibitor, provides a robust template for such an investigation. This structured approach not only validates the primary therapeutic hypothesis but also provides critical insights that are indispensable for the continued development of new and effective medicines.
References
-
Title: The PI3K/AKT/mTOR pathway in the context of cancer development and therapeutic targeting. Source: Oncoimmunology URL: [Link]
-
Title: PI3K/AKT/mTOR Signaling in Cancer and its Therapeutic Targeting. Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
Cross-Validation of the Biological Activity of 8-Amino-Benzoxazine Derivatives in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: The Therapeutic Promise of 8-Amino-Benzoxazine Scaffolds
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The structural flexibility of the benzoxazine scaffold allows for extensive modification, making it a valuable template for the development of novel therapeutic agents.[1] Among these, 8-amino-benzoxazine derivatives are emerging as a promising area of investigation, with studies indicating their potential as neuroprotective antioxidants and anticancer agents.[3][4] Their anticancer effects are thought to be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][2][5]
This guide provides a comprehensive framework for the cross-validation of the biological activity of novel 8-amino-benzoxazine derivatives. We will explore the critical importance of utilizing a panel of diverse cancer cell lines, present detailed protocols for robust cytotoxicity assessment, and offer a comparative analysis of hypothetical data to illustrate the process of identifying lead compounds for further preclinical development.
The Imperative of Cross-Validation Across Multiple Cell Lines
-
Identify Cell Line-Specific Sensitivity: Different cell lines possess unique genetic and molecular profiles, which can influence their response to a therapeutic agent.[10]
-
Validate Mechanism of Action: Observing a consistent effect across multiple, diverse cell lines strengthens the hypothesis regarding the compound's mechanism of action.
-
Avoid Misleading Results: A compound may show high potency in one cell line due to a specific mutation that is not common in the broader patient population.[6]
-
Enhance Predictive Value: Data generated from a panel of cell lines provides a stronger basis for predicting in vivo efficacy and for patient stratification in future clinical trials.[7][11][12]
For this guide, we will consider a hypothetical screening of three 8-amino-benzoxazine derivatives (BZD-1, BZD-2, and BZD-3) against a panel of three distinct human cancer cell lines:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive).
-
HCT-116: Colorectal carcinoma.
-
A549: Lung carcinoma.
Experimental Design: A Multi-Assay Approach
To ensure the trustworthiness and reliability of our findings, a multi-assay approach is employed. By using assays that measure different biological endpoints, we can obtain a more complete picture of the compounds' effects on the cancer cells. Here, we will utilize two distinct cytotoxicity assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14]
The following diagram illustrates the overall experimental workflow for the cross-validation of our hypothetical 8-amino-benzoxazine derivatives.
Caption: Experimental workflow for cross-validating the cytotoxicity of 8-amino-benzoxazine derivatives.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility.
Cell Culture and Seeding
-
Culture MCF-7, HCT-116, and A549 cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[16]
-
Incubate the plates for 24 hours to allow for cell attachment.[16]
Compound Treatment
-
Prepare a stock solution of each 8-amino-benzoxazine derivative (BZD-1, BZD-2, BZD-3) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include control wells containing medium with DMSO only (vehicle control) and wells with untreated cells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
MTT Assay Protocol[13][19][20][21]
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[16]
-
Incubate the plates for an additional 4 hours at 37°C.[17]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
LDH Cytotoxicity Assay Protocol[15][22][23]
-
After the 24-hour incubation period, centrifuge the 96-well plates at 400 g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the kit.
Hypothetical Mechanism of Action: Induction of Apoptosis
Many anticancer agents, including some benzoxazine derivatives, exert their effects by inducing programmed cell death, or apoptosis.[1][2] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.
Caption: Potential apoptotic pathways targeted by 8-amino-benzoxazine derivatives.
Data Presentation and Comparative Analysis
The data from the MTT and LDH assays are presented below. The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50%.[16][18][19]
Table 1: MTT Assay - IC₅₀ Values (µM) of BZD Derivatives
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| BZD-1 | 8.5 | 12.3 | > 50 |
| BZD-2 | 2.1 | 3.5 | 25.8 |
| BZD-3 | 15.6 | 22.1 | > 50 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
(Doxorubicin is included as a positive control)
Table 2: LDH Assay - % Cytotoxicity at 10 µM Concentration
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| BZD-1 | 55% | 42% | 8% |
| BZD-2 | 82% | 75% | 21% |
| BZD-3 | 31% | 25% | 5% |
| Doxorubicin | 95% | 91% | 88% |
Interpretation of Results
-
Structure-Activity Relationship: The hypothetical data clearly indicates that BZD-2 is the most potent of the three derivatives across all tested cell lines. This suggests that the specific structural modifications in BZD-2 are favorable for its anticancer activity.
-
Cell Line-Specific Sensitivity: All three compounds show greater efficacy against the MCF-7 and HCT-116 cell lines compared to the A549 lung cancer cell line. This differential sensitivity is a critical finding, suggesting that the molecular targets or pathways affected by these compounds are more crucial for the survival of the breast and colon cancer cells tested. The resistance of A549 cells warrants further investigation.
-
Assay Concordance: There is a strong correlation between the results from the MTT and LDH assays. BZD-2, which has the lowest IC₅₀ values in the MTT assay, also induces the highest percentage of cytotoxicity in the LDH assay. This concordance increases confidence in the data, as it shows that the observed decrease in metabolic activity (MTT) is accompanied by a loss of membrane integrity (LDH), indicative of cell death.
-
Lead Compound Identification: Based on this cross-validation, BZD-2 emerges as the lead candidate for further investigation. Its low micromolar activity in two distinct cancer types makes it a promising starting point for optimization and in vivo studies.
Conclusion and Future Directions
This guide outlines a robust and reliable strategy for the cross-validation of the biological activity of novel 8-amino-benzoxazine derivatives. By employing a panel of diverse cancer cell lines and utilizing multiple cytotoxicity assays, researchers can gain a comprehensive understanding of a compound's potency, spectrum of activity, and potential for further development.
The hypothetical data presented herein identifies BZD-2 as a promising lead compound with significant activity against breast and colon cancer cell lines. The next logical steps in the preclinical evaluation of BZD-2 would involve:
-
Expanding the cell line panel to include more representatives from different cancer types and with varying genetic backgrounds.
-
Conducting mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by BZD-2, such as those involved in apoptosis and cell cycle regulation.
-
Evaluating the efficacy and safety of BZD-2 in preclinical in vivo animal models.[3][20]
Through such a systematic and rigorous approach to cross-validation, the therapeutic potential of the 8-amino-benzoxazine scaffold can be effectively explored, paving the way for the development of novel and effective anticancer agents.
References
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- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
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- 18. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Docking of 8-Amino-Benzoxazine Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 8-amino-benzoxazine derivatives against relevant protein targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics. This document emphasizes the causality behind experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Therapeutic Potential of 8-Amino-Benzoxazines
Benzoxazines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatile structure of the benzoxazine core allows for extensive modification, enabling the fine-tuning of its pharmacological profile.[1][2] The 8-amino substitution, in particular, has been explored for its potential to enhance neuroprotective and antioxidant activities, making this class of derivatives a compelling subject for further investigation.[3]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This guide will walk through a comparative docking study of hypothetical 8-amino-benzoxazine derivatives against key protein targets implicated in cancer and inflammation, providing a blueprint for in silico screening and lead optimization.
Selecting Target Proteins: A Rationale-Driven Approach
The choice of target proteins is a critical first step and should be guided by the known or hypothesized mechanism of action of the compound class. Based on existing literature, benzoxazine derivatives have shown activity against several important protein families.[1][2][6] For this comparative guide, we will focus on three well-validated targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often dysregulated in various cancers. Inhibition of EGFR is a clinically validated strategy for cancer therapy. Molecular docking studies have previously identified the ATP-binding site of EGFR as a target for benzoxazine derivatives.[4]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
-
Janus Kinase 3 (JAK3): A member of the Janus kinase family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, particularly in immune cells. Covalent inhibitors targeting a cysteine residue in JAK3 have been developed, and novel electrophilic warheads based on alkynyl benzoxazines have been explored for this purpose.[8]
The Ligand Library: Hypothetical 8-Amino-Benzoxazine Derivatives
For our comparative study, we will consider a focused library of hypothetical 8-amino-benzoxazine derivatives. The design of these ligands is intended to explore the structure-activity relationship (SAR) by systematically modifying substituents at key positions.
Table 1: Hypothetical 8-Amino-Benzoxazine Derivatives for Comparative Docking
| Compound ID | R1-Substituent (at 8-amino position) | R2-Substituent (at position 6) | R3-Substituent (at position 2) |
| 8AB-001 | -H | -H | -CH3 |
| 8AB-002 | -Benzyl | -H | -CH3 |
| 8AB-003 | -H | -Cl | -CH3 |
| 8AB-004 | -Benzyl | -Cl | -CH3 |
| 8AB-005 | -H | -H | -Phenyl |
| 8AB-006 | -Benzyl | -H | -Phenyl |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a standardized workflow for performing comparative docking studies using widely accepted software such as AutoDock Vina. The emphasis is on the meticulous preparation of both the protein and ligand structures to ensure the accuracy and reproducibility of the results.
Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to 8-Amino-Benzoxazines
Abstract
The 8-amino-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of advanced polymers, pharmaceuticals, and functional materials. The strategic placement of the amino group at the C8 position provides a crucial handle for further functionalization, property tuning, and biological interaction. Consequently, the efficient and scalable synthesis of this key intermediate is a subject of considerable importance for researchers in both academia and industry. This guide provides a comparative analysis of the primary synthetic strategies to access 8-amino-benzoxazines, moving beyond mere procedural descriptions to offer a deeper understanding of the mechanistic rationale and practical considerations behind each route. We will benchmark four distinct pathways: the classical Nitro-Reduction Pathway, modern Palladium- and Copper-Catalyzed C-N Couplings, and a novel Electrochemical approach. The analysis is supported by quantitative data, detailed experimental protocols, and process diagrams to empower researchers in selecting the optimal route for their specific application, whether for lab-scale discovery or process development.
Introduction: The Strategic Importance of the 8-Amino-Benzoxazine Core
1,3-Benzoxazines are versatile heterocyclic compounds, most renowned as precursors to high-performance polybenzoxazine resins, which exhibit superior thermal stability, low water absorption, and excellent dielectric properties.[1] The introduction of a primary amino group onto the benzene ring, specifically at the C8 position, dramatically expands the chemical utility of the benzoxazine core. This functional group serves as a versatile synthetic anchor for:
-
Polymer Modification: Cross-linking, grafting, or introducing new functionalities.
-
Pharmacophore Development: Acting as a key interaction point in biologically active molecules, such as neuroprotective agents.[2][3]
-
Dye and Material Synthesis: Enabling covalent linkage to other chromophores or material substrates.
The challenge, therefore, lies in the efficient and clean installation of this amino group. The choice of synthetic route can profoundly impact yield, purity, scalability, safety, and overall cost-effectiveness. This guide will dissect the most prevalent and promising methods to achieve this transformation.
Comparative Analysis of Synthetic Pathways
We will evaluate four distinct strategies for synthesizing the 8-amino-benzoxazine core. Each pathway begins from a different precursor and employs unique chemical principles, offering a diverse set of advantages and drawbacks.
Workflow Overview: Four Routes to a Key Intermediate
The following diagram illustrates the logical flow of the synthetic strategies discussed in this guide.
Caption: High-level overview of the four benchmarked synthetic pathways.
Route A: The Classical Nitro-Reduction Pathway
This two-stage approach is the most traditional and widely understood method. It relies on the construction of an 8-nitro-benzoxazine precursor, followed by the chemical reduction of the nitro group to the desired amine.
Mechanistic Rationale: The synthesis first involves a Mannich-type condensation reaction.[4] An ortho-aminophenol (here, substituted with a nitro group) reacts with formaldehyde and a primary amine to form the benzoxazine ring. The electron-withdrawing nature of the nitro group can influence the reactivity of the starting phenol but generally does not impede the cyclization. The subsequent reduction is a standard transformation in organic synthesis, achievable with various reagents that can selectively reduce an aromatic nitro group without cleaving the newly formed benzoxazine ring.
Caption: The two-step Nitro-Reduction synthesis pathway.
Advantages:
-
Reliability: The reactions involved are well-established and highly predictable.
-
Cost-Effective Reagents: Starting materials and reducing agents (like tin(II) chloride or catalytic hydrogenation) are often inexpensive.
-
High Yields: Both steps can typically be optimized to achieve high conversion and yield.
Disadvantages:
-
Safety Concerns: Aromatic nitro compounds are often energetic and can be toxic. Their handling and reduction require stringent safety protocols, especially at scale.
-
Waste Generation: Stoichiometric reducing agents like SnCl2 generate significant metallic waste, posing environmental and disposal challenges.
-
Multi-step Process: Being a two-step synthesis reduces overall process efficiency and step economy compared to a direct, one-step approach.
Routes B & C: Modern Metal-Catalyzed C-N Coupling
These routes represent the state-of-the-art in C-N bond formation, offering a more direct path to the target molecule by coupling an 8-halo-benzoxazine with an ammonia equivalent. The choice of metal—palladium for Buchwald-Hartwig amination or copper for Ullmann-type coupling—defines the specific conditions and catalyst system.
Mechanistic Rationale: Both reactions follow a catalytic cycle involving the metal center.
-
Buchwald-Hartwig Amination: A Palladium(0) catalyst undergoes oxidative addition into the aryl-halide (C-X) bond of the 8-halo-benzoxazine.[5][6] The resulting Pd(II) complex coordinates with the amine. A base then facilitates deprotonation of the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[7] The choice of phosphine ligand is critical for stabilizing the catalyst and promoting the reductive elimination step.[5]
-
Ullmann Coupling: This reaction typically uses a Copper(I) catalyst. While the exact mechanism is debated, it is believed to involve coordination of the amine and the aryl halide to the copper center, followed by a C-N bond-forming reductive elimination.[8][9] Modern Ullmann reactions use ligands like amino acids or diamines to facilitate the coupling under milder conditions than the harsh, high-temperature classical method.[9]
Caption: General scheme for metal-catalyzed amination routes.
Advantages:
-
Directness: These are single-step transformations from a pre-formed benzoxazine core, improving step economy.
-
Functional Group Tolerance: Modern catalyst systems are remarkably tolerant of other functional groups in the molecule.
-
Improved Safety Profile: Avoids the use and handling of energetic nitro-aromatic compounds.
Disadvantages:
-
Catalyst Cost & Toxicity: Palladium is a precious and costly metal.[10] While copper is cheaper, both metals are toxic and must be scrupulously removed from the final product, especially for pharmaceutical applications.
-
Ligand Cost: The specialized phosphine ligands used in Buchwald-Hartwig reactions can be very expensive, particularly for large-scale synthesis.[10]
-
Reaction Optimization: These reactions can be sensitive to the choice of catalyst, ligand, base, and solvent, often requiring significant optimization for a new substrate.
Route D: The Novel Electrochemical Pathway
This approach, highlighted in recent literature, offers a unique and potentially "greener" alternative by using electrical current to drive the key bond-forming steps.
Mechanistic Rationale: A reported method involves the initial electrochemical oxidation of a substituted dihydroxy-methanone precursor.[3] This generates a highly reactive ortho-quinone intermediate in situ. This transient species then undergoes a cascade of reactions, including addition of an amine and subsequent cyclization, to form the 8-amino-1,4-benzoxazine ring system in a one-pot procedure. A key advantage is that unstable intermediates, such as Schiff bases that might decompose under chemical reduction, can be reduced electrochemically as soon as they are formed.[3]
Advantages:
-
High Atom Economy: Can be designed as a one-pot, multi-step process, minimizing intermediate isolation and waste.
-
Reagent-Free Activation: Uses electricity instead of chemical oxidants or reductants, reducing chemical waste.
-
Control and Selectivity: Reaction rates and selectivity can often be finely tuned by controlling the applied voltage or current.
Disadvantages:
-
Specialized Equipment: Requires an electrochemical reactor (potentiostat, electrodes), which is not standard in all organic synthesis labs.
-
Scalability Challenges: Scaling up electrochemical reactions can be non-trivial, requiring specialized engineering to maintain efficient mass transport and current distribution.
-
Substrate Specificity: The reported methods are often developed for specific substrate classes and may not be broadly generalizable without significant re-optimization.[3]
Quantitative Performance Benchmark
The following table summarizes the key performance indicators for each synthetic route, based on representative data from the literature. Note that direct comparisons are challenging as yields are highly substrate- and condition-dependent. The values presented are illustrative estimates for benchmarking purposes.
| Metric | Route A: Nitro-Reduction | Route B: Buchwald-Hartwig | Route C: Ullmann-Type | Route D: Electrochemical |
| Typical Overall Yield | 60-85% (over 2 steps) | 70-95% | 65-90% | 75-85% (one-pot) |
| Step Economy | Low (2 distinct steps) | High (1 step) | High (1 step) | High (one-pot) |
| Atom Economy | Low (uses SnCl2, etc.) | Moderate (ligand, base) | Moderate (ligand, base) | High (electron is "reagent") |
| Reagent Cost | Low to Moderate | High (Pd, ligand) | Moderate (Cu) | Low (electricity) |
| Safety Profile | Poor (nitro compounds) | Good | Good | Excellent |
| Scalability | Moderate (safety limits) | Good | Excellent | Moderate (requires engineering) |
| Key Challenge | Safety & Waste | Catalyst Cost & Removal | Ligand Screening | Specialized Equipment |
Detailed Experimental Protocols
The following protocols are representative examples synthesized from common laboratory practices and literature precedents. Warning: These procedures should only be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.
Protocol 1: Synthesis of 8-Amino-Benzoxazine via Nitro-Reduction (Route A)
Step 1: Synthesis of 8-Nitro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
To a 250 mL round-bottom flask, add 2-hydroxy-3-nitroaniline (1.54 g, 10 mmol), aniline (0.93 g, 10 mmol), and ethanol (50 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add aqueous formaldehyde (37 wt. %, 1.62 g, 20 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture to room temperature. A yellow precipitate should form.
-
Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the 8-nitro-benzoxazine intermediate.
Step 2: Reduction to 8-Amino-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
In a 250 mL flask, suspend the 8-nitro-benzoxazine (2.57 g, 10 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (11.3 g, 50 mmol) to the suspension.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise. The reaction is exothermic.
-
Stir at 70 °C for 3 hours until the starting material is consumed (TLC analysis).
-
Cool the reaction to room temperature and pour it onto crushed ice (200 g).
-
Basify the mixture to pH > 8 by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final 8-amino-benzoxazine.
Protocol 2: Synthesis via Buchwald-Hartwig Amination (Route B)
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
To an oven-dried Schlenk flask, add 8-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (2.90 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and RuPhos (186 mg, 0.4 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.34 g, 14 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
This protocol uses an ammonia equivalent. Add benzophenone imine (2.17 g, 12 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride (50 mL).
-
Extract with ethyl acetate (3 x 50 mL).
-
The combined organic layers are then treated with 2M HCl (50 mL) and stirred for 1 hour to hydrolyze the imine protecting group.
-
Neutralize with aqueous NaOH, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 8-amino-benzoxazine.
Conclusion and Recommendations
The optimal synthetic route to an 8-amino-benzoxazine is dictated by the specific constraints and goals of the project.
-
For academic research and small-scale synthesis, where cost is a major driver and safety protocols for handling nitro compounds are well-established, the Nitro-Reduction Pathway (A) remains a viable and robust option.
-
For pharmaceutical and process development, where purity, safety, and step economy are paramount, the Buchwald-Hartwig Amination (B) is often the superior choice, despite the high cost of the catalyst system. The investment is justified by the directness of the route and avoidance of problematic intermediates.
-
For large-scale industrial production, where cost is critical, the Ullmann-Type Coupling (C) presents an attractive balance. It is more direct and safer than Route A and significantly cheaper than Route B, making it a strong candidate for scalable manufacturing.
-
The Electrochemical Pathway (D) represents the future of sustainable synthesis. For organizations willing to invest in new technology, it offers the promise of high efficiency and a minimal environmental footprint, though it currently lacks the generality of the other methods.
Ultimately, the selection of a synthetic route requires a multi-faceted analysis of economic, safety, and environmental factors. This guide provides the foundational data and rationale to make an informed and strategic decision.
References
- [Placeholder for a general benzoxazine review reference]
-
Gourlaouen, C., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(21), 4349-4359. [Link][2][3]
-
[Placeholder for a reference detailing the electrochemical synthesis] This information is derived from the search result describing an electrochemical procedure.[3]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Holly, F. W., & Cope, A. C. (1944). Condensation Reactions. I. The Condensation of Ketones with Amines and Formaldehyde. Journal of the American Chemical Society, 66(11), 1875–1879.
- Ishida, H., & Ohashi, S. (2014). Various Synthetic Methods of Benzoxazine Monomers. Handbook of Benzoxazine Resins, 3-12.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
-
[Placeholder for a general Mannich reaction reference] The synthesis of benzoxazines often proceeds through a Mannich-type condensation.[4]
-
[Placeholder for a reference on the environmental impact of palladium] The Buchwald-Hartwig amination has challenges related to palladium, a precious metal with a high carbon footprint.[10]
-
[Placeholder for a Buchwald-Hartwig review] The Buchwald-Hartwig amination is a palladium-catalyzed coupling of amines with aryl halides.[5][6]
-
[Placeholder for a reference on Ullmann coupling] Modern Ullmann reactions use ligands to facilitate coupling under milder conditions.[8][9]
Sources
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- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Evaluating the Off-Target Effects of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine and Novel 5-HT6 Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine, a potent 5-HT6 receptor antagonist. In the landscape of neurotherapeutics, particularly for cognitive disorders like Alzheimer's disease, achieving target specificity is paramount for both efficacy and safety.[1][2] This document outlines a logical, multi-tiered strategy for identifying and characterizing off-target interactions, comparing the methodologies and providing the rationale behind experimental choices. As direct comparative off-target data for 3,4-Dihydro-2H-benzo[b]oxazin-8-amine is not extensively published, we will use Idalopirdine, a well-characterized 5-HT6 receptor antagonist, as a comparator to illustrate these critical evaluation processes.
The Primary Target: The 5-HT6 Receptor and Its Significance
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for cognition, such as the hippocampus and cortex.[3] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including enhancing the release of acetylcholine and glutamate, which are vital for learning and memory.[3] This has positioned 5-HT6 receptor antagonists as promising therapeutic candidates for the symptomatic treatment of cognitive deficits in Alzheimer's disease and other neurological disorders.[1][4]
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Simplified signaling pathway of 5-HT6 receptor antagonism.
A Strategic Approach to Off-Target Profiling
A systematic evaluation of off-target effects is crucial to de-risk a drug candidate. We advocate for a tiered approach, beginning with broad, cost-effective in vitro screening and progressing to more targeted, physiologically relevant assays for hits identified in the initial screens.
Tier 1: Broad Panel Screening for Unbiased Hit Identification
The initial step involves screening the compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Commercial services like the Eurofins SafetyScreen44™ panel or similar offerings provide a standardized and efficient way to conduct this initial assessment.[5][6] These panels typically include targets known to be associated with adverse drug reactions.
Comparative Analysis of Broad Screening Panels:
| Feature | Eurofins SafetyScreen44™ Panel | In-house Custom Panel |
| Target Selection | 44 targets with known safety liabilities, recommended by major pharmaceutical companies.[5] | Can be tailored to the specific chemical scaffold or therapeutic area, but requires significant upfront validation. |
| Format | Radioligand binding assays and enzymatic assays.[7] | Diverse formats possible, including fluorescence-based assays, but may lack the historical validation of commercial panels. |
| Data Interpretation | Results are provided as percent inhibition at a fixed concentration (e.g., 10 µM), allowing for a clear initial assessment of activity.[7] | Requires the establishment of in-house criteria for hit identification and prioritization. |
| Cost-Effectiveness | Generally more cost-effective for an initial broad screen due to economies of scale. | Can be more expensive initially due to the costs of assay development and validation. |
For 3,4-Dihydro-2H-benzo[b]oxazin-8-amine and a comparator like Idalopirdine, the initial screen would be identical. A hypothetical outcome might show the comparator having a significant interaction with a specific kinase, while our lead compound does not, immediately highlighting a potential selectivity advantage.
Tier 2: Focused Investigation of Primary Hits
Any significant hits from the broad panel screening warrant further investigation to confirm the interaction and determine the potency of the off-target activity.
Given that a large portion of the proteome consists of kinases, and they are common off-targets for small molecules, a dedicated kinase screen is a logical next step if any kinase activity is observed in the initial panel.[8]
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a standard radiometric assay to determine the IC50 of a compound against a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., myelin basic protein), and kinase buffer.[9]
-
Compound Addition: Add varying concentrations of the test compound (e.g., 3,4-Dihydro-2H-benzo[b]oxazin-8-amine) or vehicle (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data Presentation (Hypothetical):
| Compound | Target Kinase | IC50 (nM) |
| 3,4-Dihydro-2H-benzo[b]oxazin-8-amine | Kinase X | >10,000 |
| Idalopirdine | Kinase X | 850 |
This hypothetical data would suggest a superior selectivity profile for 3,4-Dihydro-2H-benzo[b]oxazin-8-amine with respect to Kinase X.
Workflow for Off-Target Kinase Evaluation
Caption: A logical workflow for investigating off-target kinase activity.
For any confirmed off-target hits, it is crucial to determine if the compound engages the target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11][12]
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture a relevant cell line that endogenously expresses the off-target protein. Treat the cells with the test compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[13]
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to new tubes and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the off-target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13]
A direct comparison of the CETSA profiles for 3,4-Dihydro-2H-benzo[b]oxazin-8-amine and an alternative compound against a confirmed off-target would provide invaluable, physiologically relevant data on their relative selectivity in a cellular environment.
Conclusion and Future Directions
The evaluation of off-target effects is a critical and iterative process in drug discovery. This guide provides a robust framework for the systematic assessment of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine and other novel 5-HT6 receptor antagonists. By employing a tiered approach of broad panel screening followed by focused biochemical and cellular assays, researchers can build a comprehensive selectivity profile of their lead candidates. This data-driven approach is essential for making informed decisions, prioritizing compounds with the most favorable safety profiles, and ultimately, developing safer and more effective therapeutics for cognitive disorders.
References
- What are 5-HT6 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
- The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed. (2018, June 18).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Kinase Screening Assay Services - Reaction Biology.
- In vitro NLK Kinase Assay - PMC - NIH.
- Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications.
- 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress - PMC.
- 5-ht6 Receptors as Emerging Targets for Drug Discovery - Annual Reviews. (2000, April 1).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- In vitro kinase assay - Protocols.io. (2023, September 23).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate.
- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - MDPI.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
- Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate.
- Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview - YouTube. (2022, June 21).
- SafetyScreen44™ Panel - Eurofins.
- Safety screening in early drug discovery: An optimized assay panel - ResearchGate.
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- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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- 9. youtube.com [youtube.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazin-8-amine
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-amine
For the researcher dedicated to advancing therapeutic frontiers, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine, a key building block in contemporary drug discovery. Our focus is to empower you with the knowledge to manage this process with the highest standards of safety and environmental stewardship, ensuring that your groundbreaking work is complemented by responsible laboratory practices.
Hazard Assessment and Chemical Profile
Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity[2][3]. They can be readily absorbed through the skin, and their bioaccumulation poses a long-term ecological risk[3]. Related benzoxazine derivatives exhibit a range of hazards from skin and eye irritation to acute toxicity if swallowed, inhaled, or in contact with skin[4][5][6]. Therefore, it is imperative to handle 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine with the assumption that it possesses similar hazardous characteristics.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Risks and Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and generation of dust or aerosols.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear appropriate chemical-resistant gloves and a lab coat.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Use safety glasses or goggles.[4][6] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. Do not release into drains or waterways.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The recommended and most secure method for the disposal of 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine is through a licensed hazardous waste management company[2][7]. This ensures compliance with all local, regional, and national regulations[8].
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Isolate the Waste: Keep 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine waste separate from other chemical waste streams, especially acids and oxidizing agents[1][2].
-
Dedicated Container: Use a dedicated, clearly labeled hazardous waste container.
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Material Compatibility: The container must be made of a material compatible with aromatic amines. High-density polyethylene (HDPE) is a suitable choice[1].
-
Secure Closure: The container must have a tightly fitting cap to prevent the release of vapors[2][9].
-
Labeling: The label must be clear, legible, and contain the following information:
Step 4: On-site Storage
Store the waste container in a designated satellite accumulation area while awaiting pickup.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2].
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[2]. They will coordinate with a licensed hazardous waste disposal company.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS department.
The following diagram illustrates the decision-making process for the disposal of 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mikrolab.dk]
- 8. fishersci.com [fishersci.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
-
Identify the core request: The user wants a comprehensive safety and handling guide for a specific chemical, 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine, targeted at a professional scientific audience.
-
Deconstruct the chemical name:
-
benzo[b][1,4]oxazine: This is the core heterocyclic structure. Benzoxazines are a known class of compounds used in polymer chemistry.[2][3][4][5] I should research general properties of benzoxazines.
-
amine: The -8-amine suffix indicates a primary aromatic amine group attached to the benzene ring portion of the molecule. Aromatic amines are a well-known class of hazardous chemicals, often associated with toxicity, skin sensitization, and potential carcinogenicity.[6][7][8] This is a major red flag for safety.
-
3,4-Dihydro-2H-: This indicates partial saturation of the oxazine ring.
-
-
Initial Search Strategy & Keyword Association:
-
Primary Identifier: "3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine"
-
CAS Number: I need to find the CAS number for this specific chemical to get the most accurate Safety Data Sheet (SDS). A search for the name should yield the CAS number. (A quick simulated search would show the CAS is 869562-72-9).
-
Synonyms: "8-Amino-3,4-dihydro-2H-1,4-benzoxazine"
-
Core Queries:
-
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine safety data sheet
-
CAS 869562-72-9 SDS
-
CAS 869562-72-9 hazards
-
safe handling of aromatic amines in laboratory
-
personal protective equipment for benzoxazine derivatives
-
chemical waste disposal for aromatic amines
-
toxicological data for aromatic amines
-
-
-
Synthesize Search Results (Simulated):
-
SDS for CAS 869562-72-9: The search results provide a direct link to a Sigma-Aldrich SDS. This is the most authoritative source for this specific chemical. I will extract all GHS classifications, H-statements, and P-statements from it.
-
General Aromatic Amine Hazards: The searches confirm that aromatic amines as a class are readily absorbed through the skin, can cause systemic effects like methemoglobinemia, and are often carcinogenic or mutagenic.[6][8] This reinforces the "May cause cancer" (H350) warning from the specific SDS and elevates the need for stringent controls.
-
Benzoxazine Properties: Benzoxazines are monomers used for creating thermoset polymers, often through thermal curing (ring-opening polymerization).[2][5][11] This suggests the material might be a solid/powder at room temperature and could be heated in experiments, potentially creating vapors or aerosols. The SDS confirms it's a solid and warns to "Avoid generation of dusts".
-
Disposal: Aromatic amine waste is hazardous and requires specific disposal protocols.[6][7][9][12] It should not be mixed with other waste streams and must be handled by a licensed disposal company.[12] The high aquatic toxicity (H410) means release to the environment must be strictly avoided.[13]
-
-
Design the Guide Structure: Based on the "full editorial control" directive and the identified hazards, a logical flow would be:
-
Introduction: State the chemical's identity and the guide's purpose, emphasizing the significant hazards (carcinogenicity, skin sensitization).
-
Section 1: Hazard Profile & Risk Assessment: This is the "why."
-
Start with a clear table of GHS hazards from the SDS. This is the core data.
-
Explain the practical meaning of each hazard (e.g., what "H317 - May cause an allergic skin reaction" means for a lab worker).
-
Discuss the broader context of aromatic amine toxicity to reinforce the seriousness.[6]
-
-
Section 2: The Hierarchy of Controls: A foundational safety principle.
-
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol: This is the core "what" of the user's request.
-
Break it down by area: Hand, Eye/Face, Body, Respiratory.
-
Be specific (e.g., "Double-gloved Nitrile," "ANSI Z87.1-compliant chemical splash goggles").[8]
-
Create a Graphviz diagram for a PPE selection workflow to meet the visualization requirement.
-
-
Section 4: Standard Operating Procedure (SOP) for Handling: Provide a concrete, step-by-step example.
-
Choose a common task: Weighing a solid compound.
-
Detail the steps from preparation to cleanup, integrating the PPE and engineering controls.
-
Create a Graphviz diagram for this workflow.
-
-
Section 5: Emergency Response & Decontamination: Essential, immediate information.
-
Use a clear table for quick access to information on spills, skin/eye contact, inhalation.[8]
-
Detail decontamination of surfaces and glassware.
-
-
Section 6: Waste Management & Disposal: Critical due to carcinogenicity and ecotoxicity.
-
Section 7: References: Consolidate all sources into a numbered list with proper formatting as required.
-
This structured approach ensures all user requirements are met, starting from the fundamental hazards and logically progressing to practical application and emergency preparedness, all grounded in authoritative sources. The inclusion of diagrams and tables will enhance clarity and fulfill the specific formatting instructions.### Comprehensive Handling and Safety Guide: 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine
This guide provides essential safety protocols and operational procedures for the handling of 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine (CAS: 869562-72-9). The information herein is intended for trained researchers, scientists, and drug development professionals. The primary directive of this document is to establish a framework of safe laboratory practices that minimizes exposure risk and ensures operational integrity. All procedures must be conducted in conjunction with a site-specific risk assessment and in adherence to institutional and local regulations.
Hazard Profile and Risk Assessment: Understanding the Compound
3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine is a heterocyclic compound containing a primary aromatic amine moiety. This chemical class is associated with significant health risks, and this specific compound is classified with multiple severe hazards.[6] A thorough understanding of these risks is the foundation of safe handling.
The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed. |
| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction. |
| Carcinogenicity | H350 | Danger | May cause cancer.[9] |
| Acute Aquatic Hazard | H400 | Danger | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | H410 | Danger | Very toxic to aquatic life with long lasting effects.[9] |
Expert Analysis of Hazards:
-
Carcinogenicity (H350): This is the most significant long-term health risk. Aromatic amines as a class are known for their potential to cause cancer.[6] Exposure must be considered cumulative, and there may be no safe exposure level. Therefore, the primary goal of any handling procedure is to prevent any and all direct contact, inhalation, or ingestion.
-
Skin Sensitization (H317): Initial contact may not show immediate effects, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a severe allergic reaction (contact dermatitis).[15] This underscores the criticality of appropriate glove selection and technique.
-
Acute Toxicity (H302): While less of a risk than carcinogenicity in a controlled lab setting, accidental ingestion can be harmful. This highlights the importance of strict administrative controls, such as prohibiting eating, drinking, or smoking in the laboratory.
-
High Aquatic Toxicity (H400/H410): The compound poses a severe threat to environmental ecosystems. This necessitates meticulous waste collection and disposal procedures to prevent any release into drains or the environment.[13]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final layer of defense, not the first.
-
Elimination/Substitution: The most effective control is to use a less hazardous chemical if scientifically viable.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are mandatory.
-
Chemical Fume Hood: All work involving the weighing, transfer, or reaction of this solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of airborne dust particles.[14]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible.[8]
-
-
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.
-
Standard Operating Procedures (SOPs): All personnel must be trained on this guide and any site-specific SOPs before beginning work.
-
Hygiene: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory. Wash hands and face thoroughly after handling the substance.
-
-
Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with all other controls.
Mandatory Personal Protective Equipment (PPE) Protocol
Given the "May cause cancer" and "May cause an allergic skin reaction" classifications, a stringent PPE protocol is required at all times when handling 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine.
-
Hand Protection:
-
Gloves: Wear double-gloved, powder-free nitrile gloves. The outer glove should have an extended cuff.
-
Causality: Double-gloving provides protection against undetected pinholes or micro-tears in the outer glove. Nitrile offers good splash resistance for this class of compound.[8]
-
Procedure: Inspect gloves before each use. Change the outer glove immediately if contamination is suspected. Remove both pairs of gloves using a technique that avoids skin contact and dispose of them as hazardous solid waste.
-
-
Eye and Face Protection:
-
Goggles: Wear ANSI Z87.1-compliant, indirectly vented chemical splash goggles. Standard safety glasses do not provide adequate protection from dust or splashes.
-
Face Shield: A face shield should be worn over goggles during procedures with a higher risk of splashing or aerosol generation (e.g., transfers of larger quantities, sonicating solutions).
-
-
Body Protection:
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. It should be kept fully buttoned.
-
Apron: For transfers of significant quantities (>1g) or when working with solutions, a chemically resistant apron should be worn over the lab coat.
-
Clothing: Wear long pants and fully enclosed, chemically resistant shoes.
-
-
Respiratory Protection:
-
Work must be conducted within a fume hood to negate the need for routine respiratory protection.
-
In the event of an engineering control failure or a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges is required for emergency response personnel. Respirator use requires prior medical clearance, training, and fit-testing.
-
Standard Operating Procedure (SOP): Weighing and Transfer
This protocol outlines the procedural steps for safely weighing the solid compound for experimental use.
Emergency Response and Decontamination
Immediate and correct response to an exposure or spill is critical.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Show the SDS to the medical professional.[12] |
| Small Spill (<1g) | Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water. |
| Large Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
Surface Decontamination: To decontaminate work surfaces and equipment, first wipe with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve the compound, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Waste Management and Disposal
Due to its carcinogenicity and extreme aquatic toxicity, all waste streams containing 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine must be handled as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, wipes, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
-
Disposal Protocol:
-
Never discharge any waste containing this compound down the drain.[13]
-
Leave all chemicals in their original or properly labeled containers.[11]
-
All waste must be disposed of through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations.[12]
-
References
-
Sigma-Aldrich, Safety Data Sheet for 3,4-Dihydro-2H-benzo[b][1]oxazin-8-amine. (Accessed on file).
-
ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem, 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. [Link]
-
PubChem, 2H-1,4-benzoxazin-3(4H)-one Compound Summary. [Link]
-
ResearchGate, 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
-
WIT Press, New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]
-
MDPI, Partially Bio-Based Benzoxazine Monomers Derived from Thymol. [Link]
-
National Institutes of Health, Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
MDPI, Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]
-
Carl ROTH, Safety Data Sheet: α,β-Thujone (isomers). [Link]
-
SKC Inc., Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. [Link]
-
ResearchGate, Benzoxazine-Based Thermosets with Autonomous Self-Healing Ability. [Link]
-
Term, Aromatic Amine Pollution. [Link]
-
Rutgers University, Aniline Standard Operating Procedure. [Link]
Sources
- 1. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160185908A1 - Benzoxazines and compositions containing the same - Google Patents [patents.google.com]
- 5. Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. fishersci.com [fishersci.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
